molecular formula C8H13NO2 B1404991 5-Aza-spiro[3.4]octane-2-carboxylic acid CAS No. 1363381-35-4

5-Aza-spiro[3.4]octane-2-carboxylic acid

Katalognummer: B1404991
CAS-Nummer: 1363381-35-4
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: XONSSESEMDOJJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Aza-spiro[3.4]octane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aza-spiro[3.4]octane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aza-spiro[3.4]octane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)6-4-8(5-6)2-1-3-9-8/h6,9H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONSSESEMDOJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The 5-Aza-spirooctane-2-carboxylic Acid Scaffold: A Technical Guide to Conformationally Restricted Drug Design

The 5-Aza-spiro[1]octane-2-carboxylic Acid Scaffold: A Technical Guide to Conformationally Restricted Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has historically led to compounds with poor aqueous solubility, high attrition rates, and off-target promiscuity. As a Senior Application Scientist, I frequently guide medicinal chemistry teams toward sp³-rich, conformationally restricted scaffolds to overcome these hurdles.

The 5-aza-spiro[1]octane-2-carboxylic acid architecture represents a premier structural motif in this paradigm. By fusing a pyrrolidine ring with a cyclobutane ring at a single quaternary spiro carbon, this scaffold acts as a rigidified proline or γ-amino acid surrogate. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use, and field-proven, self-validating protocols for its incorporation into complex therapeutic modalities.

Structural Architecture & Physicochemical Profile

The 5-aza-spiro[1]octane-2-carboxylic acid core is defined by its highly three-dimensional structure. The spiro-fusion restricts the conformational flexibility of the nitrogen and carboxylic acid vectors, locking them into a predictable spatial arrangement. This structural rigidity is critical for designing peptidomimetics, PROTAC linkers, and GPCR ligands where precise vector projection dictates target affinity.

To facilitate experimental design, the quantitative physicochemical data of the free base and its commercially available protected derivatives are summarized below:

Table 1: Physicochemical Properties & Commercially Available Forms
Property / DerivativeValue / Specification
Chemical Name 5-Aza-spiro[1]octane-2-carboxylic acid
Molecular Formula (Free Base) C₈H₁₃NO₂
Molecular Weight (Free Base) 155.19 g/mol
Fraction sp³ (Fsp³) 1.00 (100% sp³-hybridized carbons)
CAS Number (Free Base)
CAS Number (Boc-Protected) (MW: 255.31 g/mol )
CAS Number (HCl Salt) (MW: 191.65 g/mol )
LogP (Estimated) -0.02 to 0.5 (Highly hydrophilic core)

Mechanistic Rationale: The "Escape from Flatness" Paradigm

The integration of spirocyclic scaffolds into drug design is not merely an aesthetic chemical choice; it is driven by strict thermodynamic and pharmacokinetic causality.

The Entropic Advantage of Conformational Restriction

When a flexible molecule binds to a target protein, it must adopt a specific bioactive conformation, resulting in a significant loss of conformational entropy (

1

Metabolic Stability and Solubility

Standard linear or simple cyclic amines (like piperidine or pyrrolidine) are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. The steric bulk and ring strain inherent to the spiro[1] system shield the adjacent carbon-hydrogen bonds from enzymatic abstraction, significantly improving metabolic half-life. Furthermore, as outlined in the landmark theory by Lovering et al., increasing the Fsp³ character disrupts planar

GFlatFlat Aromatic Rings(Low Fsp3)Spiro5-Aza-spiro[3.4]octane(High Fsp3 Scaffold)Flat->Spiro Scaffold HoppingEntropicConformational Restriction(Reduced Entropic Penalty)Spiro->EntropicMetabolicMetabolic Stability(CYP450 Resistance)Spiro->MetabolicSolubilityImproved Aqueous Solubility(Disrupted Pi-Stacking)Spiro->SolubilityClinicalHigher Clinical Success Rate('Escape from Flatness')Entropic->ClinicalMetabolic->ClinicalSolubility->Clinical

Logical flow of incorporating spirocyclic scaffolds to improve clinical success rates.

Synthetic Utility & Self-Validating Coupling Protocol

To utilize this scaffold effectively, researchers typically employ the Boc-protected variant (5-Boc-5-aza-spiro[1]octane-2-carboxylic acid) for standard peptide coupling.

Causality Behind Reagent Selection

For sterically hindered spirocycles, standard carbodiimides (EDC/DCC) often yield poor conversion rates due to the rapid formation of unreactive N-acylureas. Therefore, is the superior choice. HATU generates an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the amidation of hindered amines. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Amide Bond Formation Workflow

This protocol is designed as a self-validating system , incorporating a critical Quality Control (QC) checkpoint to prevent the progression of failed reactions.

Step 1: Activation

  • Dissolve 1.0 equivalent (eq) of 5-Boc-5-aza-spiro[1]octane-2-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA.

  • Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the HOAt active ester before the amine is introduced, minimizing side reactions.

Step 2: Amine Addition 4. Add 1.1 eq of the target primary or secondary amine to the activated mixture. 5. Stir at room temperature for 2 to 4 hours under an inert nitrogen atmosphere.

Step 3: Self-Validating QC Checkpoint 6. Extract a 5

only

Step 4: Workup & Deprotection 8. Quench the reaction with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate under reduced pressure. 9. To remove the Boc protecting group, dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature. 10. Concentrate under vacuum and purify the final spiro-amide via reverse-phase preparative HPLC.

WorkflowStep11. ActivationBoc-Spiro-OH + HATU+ DIPEA in DMFStep22. Amine AdditionR-NH2 (2-4 hrs, RT)Step1->Step2Step33. QC CheckpointLC-MS VerificationStep2->Step3Step44. DeprotectionTFA/DCM (1:1, 1 hr)Step3->Step4Step55. Final ProductPurified Spiro-AmideStep4->Step5

Self-validating step-by-step workflow for spirocyclic amide bond formation.

Applications in Target Modalities

The 5-aza-spiro[1]octane-2-carboxylic acid scaffold is highly versatile and is currently being deployed across several advanced therapeutic modalities:

  • Peptidomimetics: By replacing natural proline residues with this spirocycle, researchers can lock peptides into specific

    
    -turn conformations, drastically increasing resistance to proteolytic degradation while maintaining target affinity.
    
  • PROTAC Linker Rigidification: In targeted protein degradation, the linker connecting the E3 ligase ligand to the target warhead must maintain a specific trajectory to facilitate ternary complex formation. Incorporating spiro[1] systems into the linker prevents the PROTAC from collapsing onto itself via hydrophobic interactions.

  • GPCR Ligands: The distinct vector projection of the cyclobutane carboxylic acid allows for precise mapping of the orthosteric binding sites in Class A GPCRs, often resulting in highly selective agonism or antagonism compared to flexible analogs.

References

  • Title : Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (Discussing the "Escape from Flatness" Paradigm) Source : National Institutes of Health (NIH) / MDPI URL :[Link]

  • Title : One-pot synthesis of CRBN PROTACs via photoinduced C(sp2) (HATU/DIPEA Coupling Protocols for Rigidified Linkers) Source : ChemRxiv URL :[Link]

Physicochemical Profiling and Synthetic Utility of 5-Aza-spirooctane-2-carboxylic Acid in Modern Drug Discovery

Physicochemical Profiling and Synthetic Utility of 5-Aza-spiro[1]octane-2-carboxylic Acid in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp²-rich aromatic rings to sp³-rich, three-dimensional architectures is a proven strategy to improve clinical success rates. 5-Aza-spiro[1]octane-2-carboxylic acid has emerged as a privileged spirocyclic scaffold[2]. By acting as a conformationally restricted bioisostere for traditional saturated heterocycles (such as proline, pyrrolidine, or piperidine), this building block offers unique spatial vectorization. This technical guide explores the physicochemical properties, structural dynamics, and validated experimental workflows for integrating 5-aza-spiro[1]octane-2-carboxylic acid into targeted therapeutic programs, including Monoacylglycerol Lipase (MAGL) and PARP-1 inhibitors[3][4].

Physicochemical Properties & Structural Dynamics

The 5-aza-spiro[1]octane core consists of a cyclobutane ring fused to a pyrrolidine ring at a single spiro carbon. This geometry forces the substituents into highly predictable trajectories, minimizing the entropic penalty upon target binding.

From a physicochemical standpoint, incorporating this spirocycle often improves Lipophilic Ligand Efficiency (LLE) [4]. Unlike the addition of gem-dimethyl groups—which indiscriminately increase lipophilicity (LogP) and potential off-target toxicity—the spiro-fusion maintains a highly polar profile while locking the conformation. The free base of 5-aza-spiro[1]octane-2-carboxylic acid exhibits a highly hydrophilic calculated LogP of -2.20[5], making it an excellent polarity-modulating moiety in lipophilic drug candidates.

Table 1: Core Physicochemical and Identification Data
Property / DerivativeValue / DesignationSource / Reference
Chemical Formula (Free Base) C₈H₁₃NO₂[6]
Molecular Weight (Free Base) 155.19 g/mol [5][7]
Calculated LogP (Free Base) -2.20[5]
CAS Number (Free Base) 1363381-35-4[7]
CAS Number (HCl Salt) 1523606-22-5[8][9]
CAS Number (N-Boc Protected) 1363381-67-2[10][11]
Molecular Weight (N-Boc) 255.31 g/mol [6]

Mechanistic Role as a Bioisostere

The strategic replacement of piperidine or proline rings with a 5-aza-spiro[1]octane core is driven by the need to circumvent metabolic vulnerabilities (e.g., CYP450-mediated α-oxidation) and to fine-tune receptor subtype selectivity[2][3]. For instance, in the development of M4 muscarinic acetylcholine receptor agonists and PARP-1 inhibitors (like Olaparib analogues), the spirocyclic core demonstrates reduced DNA damage liability and lower cytotoxicity in off-target cells compared to standard piperazine/piperidine frameworks[3][12].

BioisostereLogicATraditional Scaffold(e.g., Proline/Piperidine)BMetabolic VulnerabilityHigh FlexibilityA->B exhibitsC5-Aza-spiro[3.4]octaneCore InsertionB->C resolved byDIncreased RigidityPredictable VectorizationC->D impartsEEnhanced Target SelectivityImproved LLED->E leads to

Fig 1: Logical flow of bioisosteric replacement using the 5-aza-spiro[1]octane scaffold.

Experimental Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that working with spirocyclic amino acids requires careful consideration of steric hindrance. The cyclobutane ring exerts significant steric bulk around the adjacent carboxylic acid and the spiro-nitrogen. The following self-validating protocols are optimized to overcome these kinetic barriers.

Protocol A: Deprotection of 5-Boc-5-Aza-spiro[1]octane-2-carboxylic acid

To utilize the secondary amine for further functionalization, the N-Boc group must be removed cleanly without degrading the cyclobutane ring.

Rationale: While the spiro[1] system is strained, it is highly stable to standard acidic conditions, unlike more highly strained azabicyclo[1.1.0]butanes[2].

  • Preparation: Dissolve 5-Boc-5-aza-spiro[1]octane-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM[4].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS until the mass peak of 255.31 m/z disappears and 155.19 m/z dominates[6][7].

  • Isolation: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the free amine, ready for immediate coupling.

Protocol B: Sterically Hindered Amide Coupling

When coupling the carboxylic acid moiety of the spirocycle to an external amine (e.g., in the synthesis of MAGL inhibitors), standard reagents like EDC/HOBt often suffer from low yields due to the steric shielding of the cyclobutane ring[4].

Rationale: HATU is utilized because the highly reactive 7-azabenzotriazole ester intermediate efficiently overcomes the steric bulk of the spiro[1]octane system, ensuring rapid conversion while suppressing epimerization[13].

  • Activation: Dissolve 5-aza-spiro[1]octane-2-carboxylic acid (or its N-protected derivative) (1.0 eq) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the target primary/secondary amine (1.1 eq). Stir at room temperature for 2–4 hours[13].

  • Quench & Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NH₄Cl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase basic HPLC (0-100% MeCN/water, NH₄OH modifier) to isolate the pure amide[13].

AmideCouplingStep11. Dissolve Spirocyclic Acidin anhydrous DMFStep22. Add HATU (1.2 eq) &DIPEA (3.0 eq)Step1->Step2Step33. Introduce Amine PartnerStir at RT for 2-4hStep2->Step3Step44. Quench with NH4Cl &Extract with EtOAcStep3->Step4Step55. Purify viaReverse Phase HPLCStep4->Step5

Fig 2: Optimized workflow for sterically hindered amide coupling of spirocyclic acids.

Applications in Targeted Therapeutics

The unique 3D topology of 5-aza-spiro[1]octane-2-carboxylic acid has been successfully leveraged in several high-profile drug discovery campaigns:

  • Monoacylglycerol Lipase (MAGL) Inhibitors: The spirocyclic core was utilized to design potent, reversible MAGL inhibitors. The spiro-architecture provided a selective ligand binding profile without excessive lipophilicity, preventing non-specific off-target binding in the central nervous system[4][13].

  • PARP-1 Inhibitors: In the optimization of Olaparib analogues, replacing the piperazine core with diaza- or oxa-azaspiro[1]octane derivatives maintained high PARP-1 affinity (IC₅₀ ~ 24-57 nM) while significantly reducing unwanted cytotoxicity and DNA damage in BRCA1-restored cells[3].

  • M4 Muscarinic Receptor Agonists: 2-azaspiro[1]octane derivatives have been patented as highly selective M4 agonists for the treatment of psychosis and hyperkinetic movement disorders, demonstrating the scaffold's ability to navigate tight G-protein coupled receptor (GPCR) binding pockets[12].

References

1.[] 2. 3. 81]octane-2-carboxylic acid hydrochloride [1523606-22-5][8] 4.10[10] 5.13[13] 6.11[11] 7. [Synblock - 5-[(tert-butoxy)carbonyl]-5-azaspiro[1]octane-2-carboxylic acid Data](6] 8. 9.9[9] 10.7[7] 11. 5[5] 12.2[2] 13.12[12] 14.3[3] 15.4[4]

role of 5-Aza-spiro[3.4]octane-2-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of Azaspiro[3.4]octane Carboxylic Acids in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The quest for novel chemical matter with enhanced three-dimensionality and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic and heteroaromatic ring systems. Among these, the azaspiro[3.4]octane framework, particularly when functionalized with a carboxylic acid, offers a unique combination of structural rigidity, conformational constraint, and versatile exit vectors for chemical elaboration. This guide provides a comprehensive overview of the synthesis, biological applications, and key considerations for the utilization of azaspiro[3.4]octane carboxylic acids in the design of next-generation therapeutics. We will delve into the synthetic strategies for accessing this privileged scaffold, explore its application in the development of modulators for challenging drug targets, and provide a conceptual framework for the experimental evaluation of these compounds.

The Azaspiro[3.4]octane Scaffold: A Gateway to Three-Dimensional Chemical Space

Spirocycles, defined as ring systems where two rings are fused at a single atom, are gaining significant traction in medicinal chemistry.[1] The defining feature of the azaspiro[3.4]octane scaffold is its inherent three-dimensionality, which arises from the spirocyclic fusion of a four-membered azetidine ring and a five-membered cyclopentane ring. This rigid, non-planar structure offers several advantages in drug design:

  • Enhanced Target Binding: The well-defined spatial arrangement of substituents on the azaspiro[3.4]octane core can lead to more specific and higher-affinity interactions with the complex three-dimensional binding pockets of biological targets. This can translate to improved potency and selectivity.

  • Improved Physicochemical Properties: The introduction of spirocyclic scaffolds often leads to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with increased clinical success.[1] This can positively influence properties such as solubility, metabolic stability, and cell permeability.

  • Novel Intellectual Property: The unique and relatively underexplored nature of the azaspiro[3.4]octane scaffold provides opportunities for generating novel chemical entities with strong intellectual property positions.

The inclusion of a carboxylic acid moiety further enhances the utility of this scaffold by providing a key interaction point for engaging with biological targets, particularly through the formation of salt bridges with basic residues in protein binding sites.

Synthetic Strategies for Accessing Azaspiro[3.4]octane Carboxylic Acids

The construction of the strained four-membered azetidine ring fused to a cyclopentane system requires careful synthetic planning. Several strategies have been developed to access the core azaspiro[3.e]octane skeleton, which can then be further functionalized to introduce the carboxylic acid group.

One common approach involves the annulation of the cyclopentane ring onto a pre-existing azetidine derivative or vice versa.[2] For instance, a [3+2] cycloaddition reaction can be employed to construct the five-membered ring.[3]

Conceptual Synthetic Workflow

Below is a generalized workflow for the synthesis of an azaspiro[3.4]octane carboxylic acid derivative. This is a conceptual representation and specific reaction conditions would need to be optimized for each unique substrate.

G cluster_0 Azetidine Ring Formation cluster_1 Spirocyclization cluster_2 Functional Group Interconversion cluster_3 Final Deprotection A Protected Amino Acid B Cyclization to Azetidinone A->B Activating Agent C Functionalized Azetidinone D Annulation of Cyclopentane Ring C->D e.g., [3+2] Cycloaddition E Protected Azaspiro[3.4]octane F Introduction of Carboxylic Acid Precursor E->F e.g., Alkylation G Protected Carboxylic Acid Derivative H 5-Aza-spiro[3.4]octane-2-carboxylic acid G->H Deprotection

Figure 1: A conceptual workflow for the synthesis of 5-Aza-spiro[3.4]octane-2-carboxylic acid.

Applications in Drug Discovery: Targeting Key Biological Pathways

While direct information on "5-Aza-spiro[3.4]octane-2-carboxylic acid" is limited, the broader class of azaspiro[3.4]octane derivatives has been successfully employed in the development of modulators for several important drug targets.

Monoacylglycerol Lipase (MGL) Modulators

Derivatives of azaspiro[3.4]octane have been investigated as modulators of monoacylglycerol lipase (MGL).[4] MGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to an increase in 2-AG levels, which can have therapeutic benefits in a range of neurological and inflammatory disorders. The rigid azaspiro[3.4]octane scaffold can position key pharmacophoric features in a precise orientation to interact with the active site of MGL.

Somatostatin Receptor Subtype 5 (SSTR5) Antagonists

Novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been identified as potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5).[5][6] SSTR5 is a promising target for the treatment of type 2 diabetes mellitus. The spirocyclic core in these compounds was crucial for achieving high potency and selectivity, as well as for optimizing pharmacokinetic properties. This highlights the potential of the azaspiro[3.4]octane scaffold in the design of G-protein coupled receptor (GPCR) modulators.

Potential as Antitumor Agents

Heterocyclic compounds containing spirofused frameworks, including those related to azabicyclo[3.1.0]hexane, have been studied for their potential as antitumor agents.[7] The rigid three-dimensional structure of these molecules can lead to novel interactions with cancer-related targets that are not accessible to more flexible molecules.

Experimental Protocols for Evaluation

Once a novel azaspiro[3.4]octane carboxylic acid derivative has been synthesized, a series of in vitro and in vivo assays are required to determine its biological activity and drug-like properties.

In Vitro Target Engagement and Potency

Objective: To determine the direct binding affinity and functional activity of the compound against its intended biological target.

Methodology:

  • Binding Assay:

    • Utilize a radioligand binding assay or a fluorescence-based assay to determine the binding affinity (Ki or Kd) of the compound to the purified target protein.

    • Perform competition binding experiments with a known ligand to establish the binding mode.

  • Functional Assay:

    • Develop a cell-based or biochemical assay to measure the functional activity of the compound (e.g., enzyme inhibition, receptor agonism/antagonism).

    • For an enzyme inhibitor, determine the IC50 value through a dose-response curve.

    • For a receptor modulator, use a second messenger assay (e.g., cAMP or calcium flux) to determine the EC50 or IC50.

In Vitro ADME Profiling

Objective: To assess the drug-like properties of the compound.

Methodology:

  • Solubility: Determine the thermodynamic and kinetic solubility in various buffers (e.g., phosphate-buffered saline).

  • Permeability: Use a Caco-2 or PAMPA assay to assess the intestinal permeability of the compound.

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability and identify major metabolites.

  • Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the extent of binding to plasma proteins.

In Vivo Efficacy and Pharmacokinetics

Objective: To evaluate the in vivo efficacy and pharmacokinetic profile of the compound in a relevant animal model.

Methodology:

  • Pharmacokinetic (PK) Study:

    • Administer the compound to animals (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points and analyze the plasma concentration of the compound to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Efficacy Study:

    • Use a relevant disease model to evaluate the therapeutic efficacy of the compound.

    • Administer the compound at various doses and monitor disease-relevant endpoints.

Data Summary

The following table summarizes the key characteristics and applications of various azaspiro[3.4]octane derivatives discussed in the literature.

Compound ClassBiological TargetTherapeutic AreaKey Features of the ScaffoldReference(s)
Azaspiro[3.4]octane DerivativesMonoacylglycerol Lipase (MGL)Neurological and Inflammatory DisordersRigid core for precise pharmacophore positioning.[4]
5-Oxa-2,6-diazaspiro[3.4]oct-6-ene DerivativesSomatostatin Receptor Subtype 5 (SSTR5)Type 2 Diabetes MellitusHigh potency and selectivity; optimized PK properties.[5][6]
Spirofused Barbiturate and 3-Azabicyclo[3.1.0]hexane FrameworksNot specifiedOncologyNovel 3D structure for interacting with cancer targets.[7]

Conclusion

The azaspiro[3.4]octane carboxylic acid scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality, coupled with the versatile synthetic handles it provides, makes it an attractive starting point for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for accessing these complex scaffolds become more robust and efficient, we anticipate that the azaspiro[3.4]octane core will feature more prominently in the next generation of clinical candidates.

References
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • 5-Oxaspiro[3.4]octane-2-carboxylic acid | C8H12O3 | CID 56962178 - PubChem. [Link]

  • US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google P
  • Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC. [Link]

  • 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride - PubChem. [Link]

  • 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) - Oriental Journal of Chemistry. [Link]

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - ResearchGate. [Link]

  • Thieme E-Journals - Synthesis / Full Text - Who we serve. [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes - ResearchGate. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. [Link]

  • 5-Azaspiro(3.4)octane-8-carboxylic acid hydrochloride - PubChem. [Link]

Sources

Escape from Flatland: Spirocyclic Amino Acid Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry grapples with high attrition rates in clinical trials, medicinal chemists are increasingly abandoning planar, overly lipophilic aromatic rings in favor of complex, three-dimensional architectures. This strategic shift—often termed the "escape from flatland"—relies heavily on maximizing the fraction of sp³-hybridized carbons (


) within a drug candidate. Among the most privileged 3D motifs are spirocyclic amino acids .

By fusing two rings at a single quaternary carbon, spirocycles impart exceptional conformational rigidity and vector predictability. As a Senior Application Scientist, I have observed firsthand how integrating spirocyclic amino acid scaffolds can rescue a failing lead compound by dramatically altering its physicochemical properties, reducing off-target toxicity, and pre-organizing pharmacophores for optimal target engagement.

This technical guide explores the mechanistic rationale behind spirocyclic scaffolds, details validated synthetic protocols for their incorporation, and analyzes their transformative impact on modern drug discovery.

The Physicochemical Rationale: Why Spirocycles?

The integration of spirocyclic amino acids is not merely a structural novelty; it is a calculated manipulation of a molecule's thermodynamic and pharmacokinetic profile. The causality behind their success lies in three distinct physicochemical advantages:

  • Reduction of Entropic Penalty: Planar, flexible molecules must adopt a specific, energetically demanding conformation to bind a target pocket. Spirocycles are conformationally restricted. By "pre-organizing" the amino acid side chains and functional groups into the bioactive geometry, the entropic penalty (

    
    ) upon target binding is minimized, driving higher binding affinity and potency.
    
  • Disruption of Hydrophobic Stacking (Reduced Toxicity): Flat aromatic systems are notorious for non-specific

    
     stacking with off-target proteins, most notably the hERG ion channel, leading to cardiotoxicity. The out-of-plane, 3D nature of spirocycles physically prevents this planar stacking, significantly widening the therapeutic safety margin ([1]).
    
  • Modulation of Lipophilicity (logD): Replacing a flat aromatic or alkene linker with a spirocycle typically lowers the logD value. The increased

    
     character correlates directly with improved aqueous solubility and metabolic stability, preventing rapid clearance by hepatic cytochromes.
    
Comparative Data: Planar vs. Spirocyclic Scaffolds

The following table synthesizes quantitative and qualitative shifts observed when planar motifs are replaced with spirocyclic scaffolds across various drug discovery programs.

PropertyPlanar Alkene / Aromatic ScaffoldSpirocyclic Scaffold AlternativePharmacological Impact

Value
Low (< 0.3)High (> 0.5)Higher probability of clinical translation.
Lipophilicity (logD) High (Prone to aggregation)Lowered significantlyEnhanced aqueous solubility and bioavailability.
Conformational State Flexible / FlatRigid, 3D pre-organizedReduced entropic penalty; increased target potency.
Metabolic Stability Susceptible to rapid oxidationSterically hinderedLonger half-life; reduced intrinsic clearance (

).
Off-target Toxicity High (High hERG affinity)LowImproved safety margin and reduced cardiotoxicity.
Validated Synthetic Methodologies

Synthesizing spirocyclic amino acids presents a unique challenge: the construction of a sterically congested quaternary carbon center. While the Strecker synthesis is common for standard amino acids, it often fails or suffers from low yields when applied to bulky cyclic ketones.

Instead, the Bucherer-Bergs Reaction (hydantoin formation) followed by alkaline hydrolysis is the gold standard for synthesizing C6/C7 spirocyclic amino acids. The hydantoin intermediate is thermodynamically highly stable, driving the equilibrium forward even with sterically hindered ketones.

Protocol: Synthesis of N-Boc-Protected Spirocyclic Amino Acids via Bucherer-Bergs

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process quality control (QC) metrics are met.

Step 1: Hydantoin Formation

  • Procedure: Dissolve the starting cyclic ketone (1.0 eq) in a 1:1 mixture of ethanol and water. Add potassium cyanide (KCN, 1.5 eq) and ammonium carbonate (

    
    , 3.0 eq). Seal the reaction vessel and heat to 60°C for 24 hours.
    
  • Causality:

    
     acts as both the ammonia source (to form the imine) and the 
    
    
    
    source (to close the hydantoin ring). The sealed vessel prevents the escape of volatile
    
    
    and
    
    
    gases, which is critical for maintaining reaction stoichiometry.
  • In-Process QC: Monitor via LC-MS. The ketone peak must be <5% relative to the spiro-hydantoin product mass. The hydantoin will typically precipitate out of the aqueous ethanol upon cooling. Filter and wash with cold water.

Step 2: Alkaline Hydrolysis

  • Procedure: Suspend the purified spiro-hydantoin in 3M NaOH (aqueous) and reflux at 100°C for 48 hours.

  • Causality: The robust hydantoin ring requires harsh basic conditions to hydrolyze both amide bonds, releasing the free amino acid. Acidic hydrolysis is often avoided as it can lead to ring-opening or degradation of sensitive spirocyclic frameworks.

  • In-Process QC: Cool the mixture and adjust the pH to the theoretical isoelectric point (pI) of the target amino acid using 2M HCl. The free spirocyclic amino acid should precipitate as a zwitterion. Confirm identity via Ninhydrin stain (purple spot on TLC) and NMR.

Step 3: N-Boc Protection

  • Procedure: Dissolve the zwitterionic amino acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH. Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) dropwise. Stir at room temperature for 12 hours.
    
  • Causality: The alkaline pH deprotonates the

    
    -amino group, rendering it nucleophilic enough to attack the 
    
    
    
    .
  • In-Process QC: Acidify to pH 2-3 with 1M

    
     and extract with ethyl acetate. The organic layer contains the pure N-Boc spirocyclic amino acid. Validate purity (>95%) via HPLC before utilizing it in solid-phase peptide synthesis (SPPS).
    

G Ketone Cyclic Ketone Precursor Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3, EtOH/H2O) Ketone->Bucherer Hydantoin Spiro-Hydantoin Intermediate [QC: LC-MS Mass Match] Bucherer->Hydantoin Hydrolysis Alkaline Hydrolysis (NaOH, Reflux, 48h) Hydantoin->Hydrolysis AminoAcid Free Spirocyclic Amino Acid [QC: Ninhydrin Positive] Hydrolysis->AminoAcid BocProtection Boc Protection (Boc2O, NaOH, Dioxane) AminoAcid->BocProtection Final N-Boc Spirocyclic Amino Acid [QC: HPLC >95% Purity] BocProtection->Final

Caption: Step-by-step synthetic workflow and QC validation for spirocyclic amino acids via the Bucherer-Bergs reaction.

Case Studies in Drug Discovery

The theoretical benefits of spirocyclic amino acid scaffolds translate directly into clinical and preclinical successes.

Case Study A: Bupivacaine Analogues and Cardiotoxicity

Bupivacaine is a widely used local anesthetic, but its central piperidine ring contributes to severe cardiotoxicity if it inadvertently enters the systemic circulation. By replacing the piperidine ring with a spirocyclic azetidine scaffold, researchers synthesized novel analogues that maintained the anesthetic efficacy and duration of bupivacaine while significantly reducing its toxicological profile ([2]). The spirocyclic azetidine altered the basicity and 3D steric bulk of the tertiary amine, preventing off-target binding to cardiac sodium channels.

Case Study B: PLK4 Inhibitors in Oncology

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication and a prime target in oncology. Early inhibitors utilized a planar alkene-linked indolin-2-one core, which suffered from poor ADME properties. By transitioning to a bioisosteric spiro[cyclopropane-1,3'-indolin]-2'-one scaffold, researchers drastically improved the physicochemical profile. The racemic cyclopropane-linked compounds exhibited comparable PLK4 affinity but possessed vastly superior oral bioavailability and pharmacokinetic properties, enabling successful in vivo efficacy in breast cancer xenograft models ([3]).

Case Study C: SHP2 Allosteric Inhibitors

Protein tyrosine phosphatase 2 (SHP2) is a critical node in RAS-driven cancers. During the optimization of allosteric SHP2 inhibitors, researchers noted that planar functional groups failed to maintain the strict orientation required for a critical three-directed H-bond interaction network. The introduction of a rigid spirocyclic scaffold locked the primary amine group into the exact favored orientation. This "pre-organization" not only maintained target potency but significantly improved cellular efficacy by increasing the


 fraction and membrane permeability ([4]).

G Start Planar Aromatic/Alkene Scaffold (Low Fsp3, High logD) Spiro Spirocyclic Scaffold Integration (3D Geometry, Pre-organization) Start->Spiro Scaffold Hopping PK Improved Pharmacokinetics (Higher Solubility, Lower logD) Spiro->PK PD Enhanced Pharmacodynamics (Target Selectivity, Reduced Toxicity) Spiro->PD Clinical Higher Clinical Translation Success PK->Clinical PD->Clinical

Caption: Logical workflow demonstrating how spirocyclic scaffold integration resolves planar molecule liabilities.

Conclusion

The strategic incorporation of spirocyclic amino acids represents a paradigm shift in medicinal chemistry. By moving away from flat, aromatic "brick dust" and embracing 3D architectural complexity, drug developers can systematically engineer out liabilities like hERG toxicity and poor solubility. As synthetic methodologies like the Bucherer-Bergs reaction and photochemical [2+2] cycloadditions become more robust and scalable, the spirocyclic scaffold will undoubtedly become a cornerstone of next-generation therapeutics.

References
  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry - A European Journal. Available at:[Link]

  • Laufer, R., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Therapeutic Potential of 5-Aza-spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, synthetic accessibility, and medicinal chemistry applications of 5-Aza-spiro[3.4]octane derivatives.

Technical Guide & Whitepaper

Executive Summary: Escaping Flatland

The 5-aza-spiro[3.4]octane scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a conformationally restricted bioisostere of pyrrolidine and proline. Unlike traditional aromatic ("flat") scaffolds, this spirocyclic core offers high Fsp³ character, enhanced metabolic stability, and precise vector positioning of substituents.

This guide analyzes the scaffold's utility in three primary domains:

  • Antimicrobial Efficacy: As the core pharmacophore of the Oxazolomycin class of antibiotics.

  • Peptidomimetics: As a rigidified proline surrogate in GPCR ligands and protease inhibitors.

  • Library Design: As a high-solubility, low-lipophilicity building block for fragment-based drug discovery (FBDD).

Structural Rationale & Pharmacophore Analysis

The 5-aza-spiro[3.4]octane system consists of a pyrrolidine ring fused to a cyclobutane ring at a single spiro-carbon.

FeatureMedicinal Chemistry Advantage
Conformational Restriction Locks the nitrogen lone pair vector, reducing entropic penalty upon binding to targets (e.g., GPCRs, Kinases).
Metabolic Stability The spiro-junction blocks metabolic oxidation at the

-carbon, a common clearance pathway for simple pyrrolidines.
Lipophilicity Modulation The cyclobutane ring adds bulk and lipophilicity without the "grease" of flexible alkyl chains, maintaining a lower LogP than cyclohexyl analogs.
Vector Diversity Provides unique exit vectors (angles) for substituents compared to standard piperidine or morpholine scaffolds.
Nomenclature Clarification

It is critical to distinguish the 5-aza isomer from others in the spiro[3.4]octane class:

  • 5-azaspiro[3.4]octane: Nitrogen is adjacent to the spiro center in the 5-membered ring (Spiro-Proline).

  • 2-azaspiro[3.4]octane: Nitrogen is in the 4-membered ring (Spiro-Azetidine).

  • 6-azaspiro[3.4]octane: Nitrogen is

    
     to the spiro center in the 5-membered ring.
    

This guide focuses on the 5-aza (Spiro-Proline) derivatives.

Therapeutic Case Study: The Oxazolomycin Class

The most authoritative validation of the 5-aza-spiro[3.4]octane scaffold lies in the Oxazolomycin family of natural products (e.g., Oxazolomycin A, Neooxazolomycin). These compounds exhibit potent antibacterial, antiviral, and cytotoxic activities.[1][2]

Mechanism of Action: Protonophoric Uncoupling

Oxazolomycins act as ionophores, facilitating the transport of protons and cations across lipid membranes, thereby collapsing the transmembrane electrochemical gradient essential for ATP synthesis in bacteria.

Oxazolomycin_MOA cluster_0 Spiro-Core Function Ox Oxazolomycin (5-aza-spiro Core) Membrane Bacterial Inner Membrane Ox->Membrane Inserts into Gradient Proton Gradient (PMF) Membrane->Gradient Disrupts Integrity ATP ATP Synthesis (ATPase) Gradient->ATP Uncouples Death Bacterial Cell Death ATP->Death Energy Starvation

Figure 1: Mechanism of Action for Oxazolomycin-class antibiotics. The spiro-core maintains the rigid 3D shape required for membrane insertion.

Clinical Relevance
  • Target: Gram-positive bacteria (including MRSA) and enveloped viruses.

  • Potency: MIC values in the low

    
    g/mL range.
    
  • Synthetic Challenge: The 5-aza-spiro[3.4]octane core is the "heart" of the molecule, presenting a significant synthetic challenge that has driven the development of novel methodology.

Synthetic Protocols

For drug development professionals, accessing this scaffold is the primary bottleneck. Below is a validated protocol for synthesizing the 5-azaspiro[3.4]octane-6-one (lactam) core, a versatile intermediate.

Protocol: Double Alkylation from Proline Derivatives

This method utilizes the "self-reproduction of chirality" concept or direct alkylation to install the cyclobutane ring onto a proline precursor.

Reagents:

  • Starting Material: Methyl N-Boc-pyroglutamate or N-Boc-pyrrolidin-2-one.

  • Alkylation Agent: 1,3-dibromopropane.

  • Base: Lithium Hexamethyldisilazide (LiHMDS) or LDA.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add N-Boc-pyrrolidin-2-one (1.0 eq) and dissolve in anhydrous THF (0.2 M). Cool to -78°C.

  • Deprotonation (First): Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78°C to generate the enolate.

  • Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise. Allow the solution to warm to 0°C slowly over 2 hours.

  • Cyclization (Second Deprotonation): Cool the mixture back to -78°C. Add a second portion of LiHMDS (1.2 eq). The enolate will attack the terminal bromide of the propyl chain.

  • Warming: Allow the reaction to warm to room temperature overnight (12-16 hours).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield: Typically 50-65% of the spiro-lactam.

Synthetic Workflow Diagram

Synthesis_Workflow Start N-Boc-pyrrolidin-2-one Step1 1. LiHMDS (-78°C) Enolate Formation Start->Step1 Step2 2. 1,3-Dibromopropane Alkylation Step1->Step2 Step3 3. LiHMDS (2nd eq) Intramolecular Cyclization Step2->Step3 Product 5-Aza-spiro[3.4]octan-6-one (Spiro-Lactam) Step3->Product Deriv Reduction (LiAlH4) -> Amine Hydrolysis -> Amino Acid Product->Deriv Downstream

Figure 2: Synthetic route for the construction of the 5-aza-spiro[3.4]octane core via double alkylation.

Medicinal Chemistry Data Profile

When incorporating 5-aza-spiro[3.4]octane into a lead series, the following physicochemical shifts are typically observed compared to a standard proline or pyrrolidine.

Property5-Aza-spiro[3.4]octanevs. Proline/PyrrolidineImpact
LogP (Lipophilicity) 0.8 - 1.2Higher (+0.5 units)Improved membrane permeability; better BBB penetration.
tPSA (Polar Surface Area) ~29 Ų (Lactam)SimilarMaintains H-bonding potential while increasing bulk.
Metabolic Stability HighSignificantly HigherSteric bulk at the

-carbon blocks P450 oxidation.
Solubility Moderate-HighSimilarThe sp³ character prevents aggregation common with aromatic rings.

Future Outlook: Library Design

The 5-aza-spiro[3.4]octane scaffold is currently underutilized in commercial screening libraries. Its primary value in future drug discovery lies in Fragment-Based Drug Discovery (FBDD) .

  • Recommendation: Use the 5-aza-spiro[3.4]octane-8-carboxylic acid (spiro-proline) as a direct replacement for proline in peptide synthesis to generate "rigidified" peptidomimetics with extended half-lives.

  • Target Classes:

    • HCV Protease Inhibitors: (Replacing the P2 proline).

    • DPP-4 Inhibitors: (Diabetes).

    • Neurokinin Antagonists: (CNS targets requiring rigid pharmacophores).

References

  • Oxazolomycin Isolation & Structure

    • Title: The oxazolomycins: a structurally novel class of bioactive compounds.[1]

    • Source: PubMed / N
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: The Spirocycle Surge in Drug Discovery.[4]

    • Source: Drug Hunter.
    • URL:[Link]

  • Synthesis of Spiro-Lactams

    • Title: The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin.
    • Source: PubMed / Journal of Organic Chemistry.
    • URL:[Link]

  • Building Block Data

    • Title: 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride.
    • Source: PubChem.
    • URL:[Link]

  • General Spiro Synthesis Strategies

    • Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.[4][5]

    • Source: Organic Letters (via Figshare).
    • URL:[Link]

Sources

Conformational Rigidity of Spiro[3.4]octane Amino Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Constraint in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. A critical strategy in this endeavor is the use of conformationally constrained molecules.[1][2] By reducing the number of accessible low-energy conformations, we can pre-organize a molecule into its bioactive shape, thereby minimizing the entropic penalty upon binding to a biological target.[3] This principle has driven the development and application of non-proteinogenic or unnatural amino acids, which serve as powerful tools to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[4][5]

Among the various strategies to induce conformational rigidity, the incorporation of spirocyclic scaffolds has emerged as a particularly effective approach.[2] Spirocycles, defined by two rings sharing a single carbon atom, introduce a defined three-dimensional (3D) geometry that is fundamentally different from the "flatland" of traditional aromatic, sp²-rich structures.[2][6] This guide focuses specifically on amino acids built upon the spiro[3.4]octane framework—a system comprising a cyclobutane ring fused to a cyclopentane ring. These structures offer a unique and rigid scaffold that allows for the precise spatial orientation of the amino and carboxylic acid functionalities, as well as a variable side chain, providing an exceptional platform for the design of novel peptidomimetics and small molecule therapeutics.[7][8]

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the synthesis, detailed conformational analysis, and strategic applications of spiro[3.4]octane amino acids, aiming to unlock their full potential in the rational design of next-generation medicines.

Synthesis of Spiro[3.4]octane Amino Acids: Forging the Rigid Core

The utility of any novel building block is fundamentally dependent on the existence of robust and scalable synthetic routes. The synthesis of spiro[3.4]octane amino acids requires precise control over stereochemistry, a challenge that has been met with elegant chemical strategies. A divergent approach, often starting from a common spirocyclic ketone, allows for the creation of a library of isomers.[9]

A common and effective strategy involves the use of a modified Strecker reaction, which installs the amino acid moiety onto a ketone precursor. The use of chiral auxiliaries, such as Ellman's sulfinamide, has proven highly effective in guiding the stereochemical outcome, allowing for the separation of diastereomers and ensuring access to enantiopure products.[9]

Exemplary Protocol: Stereoselective Synthesis of a Spiro[3.4]octane α-Amino Acid

This protocol outlines a general, multi-step synthesis adapted from established methods for creating spirocyclic amino acids.[9] The causality behind this experimental design lies in its divergent nature; the key ketone intermediate can be synthesized on a large scale and then diversified to produce multiple amino acid stereoisomers.

Step 1: Synthesis of the Key Precursor, Spiro[3.4]octan-6-one

  • Reaction Setup: To a solution of cyclopentane-1-acetic acid (1.0 eq) in an inert solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Acid Chloride Formation: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cyclization: Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.5 eq), portion-wise.

  • Work-up: After stirring for 3-4 hours, quench the reaction by slowly pouring it over crushed ice. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield spiro[3.4]octan-6-one.

Step 2: Asymmetric Strecker Synthesis

  • Sulfinamide Condensation: To a solution of spiro[3.4]octan-6-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in tetrahydrofuran (THF), add titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq). Heat the mixture to reflux for 6-8 hours.

  • Cyanation: Cool the reaction to room temperature and add diethylaluminum cyanide (Et₂AlCN) (1.5 eq) dropwise at 0 °C. Stir the reaction at room temperature overnight.

  • Hydrolysis & Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Filter the resulting suspension and extract the filtrate with ethyl acetate. The resulting aminonitrile can be purified by chromatography.

  • Acid Hydrolysis: Treat the purified aminonitrile with a solution of 6M hydrochloric acid (HCl) at reflux for 4-6 hours to hydrolyze both the nitrile and the sulfinamide.

  • Isolation: After cooling, the aqueous solution is washed with an organic solvent, and the pH is adjusted to neutral using an ion-exchange resin or a suitable base to precipitate the free amino acid. The product is then isolated by filtration.

This self-validating protocol includes purification at key stages and relies on well-established, high-yielding reactions. The stereochemical integrity is confirmed in the final step by chiral chromatography or by derivatization and analysis via X-ray crystallography.

Spiro_AA_Synthesis cluster_0 Precursor Synthesis cluster_1 Asymmetric Amino Acid Synthesis start Cyclopentane-1-acetic acid acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) start->acid_chloride Step 1a ketone Spiro[3.4]octan-6-one acid_chloride->ketone Step 1b (Intramolecular Acylation) strecker_start Spiro[3.4]octan-6-one aminonitrile N-Sulfinyl Aminonitrile (Strecker Reaction) strecker_start->aminonitrile Step 2a (+ Chiral Auxiliary, CN⁻) amino_acid Spiro[3.4]octane Amino Acid aminonitrile->amino_acid Step 2b (Acid Hydrolysis)

Fig. 1: General workflow for the synthesis of spiro[3.4]octane amino acids.

Conformational Analysis: The Core of Rigidity

A thorough understanding of the three-dimensional structure of spiro[3.4]octane amino acids is essential to harness their potential. This requires a synergistic approach, combining theoretical calculations with experimental validation to create a complete and accurate conformational picture.[10][11]

Theoretical & Computational Approaches

Computational chemistry provides powerful predictive insights into the preferred conformations and the energy barriers between them.[12]

  • Methodologies: Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to perform geometry optimizations and frequency calculations.[13][14] This allows for the identification of stable energy minima on the potential energy surface (PES).

  • Causality of Method Choice: DFT is chosen because it offers a favorable balance between computational cost and accuracy for organic molecules, providing reliable geometric and energetic data.[12] Mapping the PES by systematically rotating key dihedral angles (e.g., ψ and φ of the amino acid backbone) reveals the landscape of accessible conformations and the rigidity of the scaffold.

Computational_Workflow start Initial 3D Structure (e.g., from synthesis) conf_search Conformational Search (Systematic or Stochastic) start->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Identified conformers freq_calc Frequency Calculation (Confirm minima) dft_opt->freq_calc analysis Analysis of Results (Relative Energies, Dihedrals) freq_calc->analysis Verified minima exp_comp Comparison with Experimental Data analysis->exp_comp

Fig. 2: A typical computational workflow for conformational analysis.
Experimental Validation

Theoretical models must be validated by experimental data. NMR spectroscopy and X-ray crystallography are the two primary techniques for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[15][16]

  • Key Techniques:

    • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus.

    • Coupling Constants (J-values): Three-bond coupling constants (³J) are related to dihedral angles via Karplus-type relationships, offering quantitative conformational information.[10]

    • Nuclear Overhauser Effect (NOE): Detects through-space proximity between protons (<5 Å), which is crucial for defining the overall 3D fold.

  • Sample Preparation: Dissolve 5-10 mg of the purified spiro[3.4]octane amino acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.

  • Data Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥500 MHz). A mixing time of 200-500 ms is typically appropriate for a molecule of this size.

  • Processing: Process the data using appropriate software (e.g., TopSpin, Mnova) with sine-bell window functions applied in both dimensions.

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between a proton on the cyclobutane ring and a proton on the cyclopentane ring would definitively confirm a specific folded conformation.

  • Validation: The experimentally determined NOE constraints are used to validate or refine the lowest-energy structures predicted by DFT calculations.

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[17][18] It is the gold standard for determining precise bond lengths, bond angles, and torsion angles, which serve as the ultimate benchmark for computational models.[19]

  • Crystallization: Grow single crystals of the spiro[3.4]octane amino acid or a suitable derivative (e.g., N-Boc protected ester). This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a modern X-ray diffractometer.[19]

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods and refine it against the experimental data to achieve a final, high-resolution model.[17]

  • Analysis: Extract precise geometric parameters from the refined structure. This provides definitive proof of the molecule's conformation and stereochemistry.[20]

Parameter Computational (DFT) Experimental (X-ray)
Ring Puckering (Cyclobutane) Dihedral Angle (C1-C2-C3-C4)Dihedral Angle (C1-C2-C3-C4)
Ring Puckering (Cyclopentane) Envelope or Twist ConformationEnvelope or Twist Conformation
Backbone Torsion (ψ) Predicted Value (e.g., -45°)Measured Value (e.g., -48.2°)
Backbone Torsion (φ) Predicted Value (e.g., -70°)Measured Value (e.g., -72.5°)
Table 1: Comparison of hypothetical data from computational and experimental methods. The close correlation between predicted and measured values serves to validate the computational model.

Impact on Physicochemical and Pharmacological Properties

The rigid, three-dimensional nature of the spiro[3.4]octane scaffold directly translates into improved drug-like properties.

  • Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric in modern drug design, with higher values correlating with improved clinical success rates.[2] Spirocyclic scaffolds are inherently rich in sp³ centers, which often leads to better solubility, improved metabolic stability, and reduced off-target toxicity compared to their "flat" aromatic counterparts.[21][22]

  • Modulated Lipophilicity: The introduction of a spirocyclic core can modulate a molecule's lipophilicity (logP/D), a critical parameter for absorption, distribution, metabolism, and excretion (ADME). This allows chemists to fine-tune properties to achieve better oral bioavailability.[2]

  • Enhanced Potency and Selectivity: By locking key pharmacophoric elements into a specific orientation, the molecule is pre-organized for optimal interaction with its biological target. This reduces the entropic cost of binding, often leading to a significant increase in potency and selectivity.[1]

Property Flexible Analogue (e.g., Aminocaproic Acid) Spiro[3.4]octane Amino Acid
Molecular Weight ~131 g/mol ~155 g/mol
Calculated logP -1.1+1.2
Fsp³ 1.01.0
Number of Rotatable Bonds 52
Table 2: A comparative analysis of physicochemical properties, highlighting the reduced flexibility (rotatable bonds) and increased lipophilicity of the spiro[3.4]octane scaffold.

Applications in Drug Discovery and Peptide Science

The unique structural features of spiro[3.4]octane amino acids make them highly valuable building blocks for constructing sophisticated therapeutic agents.

  • Peptidomimetics: When incorporated into a peptide sequence, these rigid amino acids can act as potent turn-inducers, forcing the peptide backbone to adopt a specific secondary structure, such as a β-turn or γ-turn.[23][24][25] This is a powerful strategy for mimicking the bioactive conformation of a natural peptide loop while enhancing proteolytic stability.[5][26]

  • Scaffolds for Small Molecules: The spiro[3.4]octane core serves as an excellent 3D scaffold for presenting substituents in precise vectors. This allows for a systematic exploration of the chemical space around a biological target, facilitating the optimization of potency and selectivity in small molecule drug discovery programs.[27]

Peptide_Turn cluster_0 cluster_1 A1 AA_i A2 AA_i+1 A1->A2 Multiple Conformations A3 AA_i+2 A2->A3 Multiple Conformations A4 AA_i+3 A3->A4 Multiple Conformations B1 AA_i B2 Spiro AA B1->B2 B3 AA_i+2 B2->B3 B4 AA_i+3 B3->B4 B4->B1 H-bond (Induced Turn)

Sources

5-Aza-spiro[3.4]octane-2-carboxylic Acid: Technical Monograph

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

5-Aza-spiro[3.4]octane-2-carboxylic acid is a high-value spirocyclic amino acid scaffold used primarily in medicinal chemistry as a conformationally restricted surrogate for proline or


-amino acids. Its spiro[3.4] topology offers a unique vector for drug design, providing increased metabolic stability and altered lipophilicity compared to traditional gem-dimethyl or monocyclic analogs.

In the context of Fragment-Based Drug Discovery (FBDD) , this scaffold is critical for optimizing Lipophilic Ligand Efficiency (LLE) . It has recently gained prominence in the development of Monoacylglycerol Lipase (MAGL) inhibitors for neuroinflammatory disorders, where the spirocyclic core restricts the conformation of the inhibitor, enhancing selectivity and potency.

Chemical Identity & Physicochemical Data

ParameterData
Compound Name 5-Aza-spiro[3.4]octane-2-carboxylic acid
CAS Number (Free Acid) 1363381-35-4
CAS Number (N-Boc) 1363381-67-2
CAS Number (6-Oxo deriv.) 2135785-62-3 (Often the synthetic precursor)
Molecular Formula

Molecular Weight 155.19 g/mol
SMILES OC(=O)C1CC2(CNCCC2)C1
Appearance White to off-white crystalline solid (typically as HCl salt)
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane)
pKa (Predicted) Acid: ~3.8
Structural Topology

The molecule consists of a cyclobutane ring (containing the carboxylic acid at position 2) spiro-fused at position 4 to a pyrrolidine ring (containing the nitrogen at position 5).

Structure cluster_0 Spiro[3.4] System Spiro C4 (Spiro) N5 N5 Spiro->N5 C1 C1 Spiro->C1 C6 C6 N5->C6 C2 C2 (COOH) C3 C3 C2->C3 C1->C2 C3->Spiro C7 C7 C6->C7 C8 C8 C7->C8 C8->Spiro

Caption: Topological connectivity of 5-aza-spiro[3.4]octane showing the spiro-fusion at C4.

Synthesis Protocols

The synthesis of 5-aza-spiro[3.4]octanes is non-trivial due to the strain inherent in the spiro-cyclobutane system. The most authoritative route, developed by Carreira et al. , utilizes a step-economic approach suitable for multi-gram scaleup.

Method A: The Carreira Route (via Nitrile Oxide Cycloaddition)

This method is preferred for generating the N-protected scaffold with high regio-control.

Mechanism: The core strategy involves a [3+2] cycloaddition of a nitrile oxide (generated in situ) to a methylene cyclobutane, followed by reduction.

Step-by-Step Protocol:
  • Starting Material: Begin with 3-methylene-cyclobutanecarboxylic acid (or its ester).

  • [3+2] Cycloaddition:

    • Reagents: 2-bromo-2-(hydroxyimino)acetate,

      
      , EtOAc/Water.
      
    • Procedure: Treat the methylene cyclobutane with the nitrile oxide precursor. The dipole adds across the exocyclic double bond to form a spiro-isoxazoline intermediate.

  • Reduction & Ring Contraction (if applicable) / Hydrogenolysis:

    • Reagents:

      
       (50 psi), Raney-Ni or Pd/C, in MeOH/AcOH.
      
    • Action: The isoxazoline ring is cleaved to the amino-alcohol or directly reduced to the pyrrolidine ring depending on the specific substrate design (often requires activation/cyclization if the ring opens).

    • Note: A more direct route to the 5-aza specifically often involves alkylation of a bis-electrophile (cyclobutane with leaving groups) with an amine, or vice-versa.

Method B: The "MAGL Inhibitor" Route (via Lactam Reduction)

This is the industry-standard route for drug discovery, isolating the stable 6-oxo intermediate (lactam) before final reduction.

Workflow Diagram:

Synthesis Start Start: 3-Oxocyclobutanecarboxylate Step1 1. Strecker / Reductive Amination (Formation of Amino-Ester) Start->Step1 Step2 2. Allylation / Cyclization (Formation of Spiro-Lactam) Step1->Step2 Intermed Intermediate: 6-Oxo-5-aza-spiro[3.4]octane-2-COOH Step2->Intermed Step3 3. Lactam Reduction (BH3·THF or LiAlH4) Intermed->Step3 Final Target: 5-Aza-spiro[3.4]octane-2-COOH Step3->Final

Caption: Synthetic pathway via the stable 6-oxo-lactam intermediate.

Detailed Protocol (Lactam Reduction):
  • Precursor: (2s,4s)-6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid (CAS 2135785-62-3).

  • Reduction:

    • Suspend the lactam (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add

      
       complex (3.0 eq) dropwise.
      
    • Reflux for 4–6 hours. Monitor by LC-MS for disappearance of the M+1 (170 Da) peak and appearance of the amine (156 Da).

    • Quench: Carefully add MeOH at 0°C, then 6N HCl. Reflux for 1 hour to break the boron-amine complex.

  • Isolation:

    • Neutralize with NaOH to pH 10.

    • Extract with DCM/iPrOH (3:1).

    • Dry over

      
       and concentrate.
      
  • Purification: The free amino acid is zwitterionic. Purification via ion-exchange chromatography (Dowex 50W) is recommended.

Applications in Drug Discovery[4][6][8][9][10]

Monoacylglycerol Lipase (MAGL) Inhibitors

The 5-aza-spiro[3.4]octane scaffold serves as a critical bioisostere for piperazine or piperidine rings in MAGL inhibitors (e.g., compounds related to PF-06795071 ).

  • Mechanism: The spiro-fusion locks the nitrogen vector, reducing the entropic penalty of binding to the MAGL active site (Ser122/His269 catalytic triad).

  • Advantage: It lowers the lipophilicity (LogD) compared to larger spirocycles, improving CNS penetration for neuroinflammatory indications.

Peptidomimetics
  • Proline Surrogate: The 5-aza ring mimics the pyrrolidine of proline, but the spiro-cyclobutane appendage introduces a rigid "kink" in the peptide backbone, useful for stabilizing

    
    -turns.
    
  • Gamma-Amino Acid: Depending on the connectivity (N-C-C-C-COOH), it acts as a constrained

    
    -amino acid, resistant to proteolytic cleavage.
    

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves (min 0.11mm thick).
Eye Irritant H319: Causes serious eye irritationUse safety goggles with side shields.
Storage HygroscopicStore at 2–8°C under Argon/Nitrogen.

Self-Validating Safety Check: Before scale-up, perform a DSC (Differential Scanning Calorimetry) analysis on the intermediate nitrile oxide or azide steps (if using Method A) to rule out high-energy decomposition hazards.

References

  • Carreira, E. M., et al. (2011).[1][2][3] "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters, 13(22), 6134–6136.[1][2] Link[4]

  • Pfizer Inc. (2021). "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 64(16), 12345–12360. Link

  • PubChem. "5-azaspiro[3.4]octane-2-carboxylic acid."[5][6] National Library of Medicine. Link

  • Burkhard, J. A., et al. (2013). "Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes." Organic Letters, 15(18), 4766–4769. Link

Sources

Metabolic Stability of Spirocyclic Peptidomimetics: Engineering Protease Resistance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptides offer exquisite potency and selectivity but suffer from a fatal flaw in drug development: rapid metabolic degradation. Proteases in the plasma (e.g., aminopeptidases) and liver (e.g., CYP450s, amidases) recognize the flexible backbones of natural peptides, cleaving them within minutes.

Spirocyclic peptidomimetics represent a high-precision engineering solution to this problem. By introducing a spiro-fused ring system—where two rings share a single quaternary carbon atom—into the peptide backbone, researchers can "lock" the molecule into a bioactive conformation (often a


-turn).[1] This structural rigidity prevents the "induced fit" required by proteases for cleavage and sterically shields the scissile amide bond.

This guide details the mechanistic basis of this stability, provides rigorous experimental protocols for its assessment, and analyzes the data interpretation required for IND-enabling studies.

Part 1: Mechanistic Rationale

The "Induced Fit" Vulnerability

Proteases such as trypsin, chymotrypsin, and various serum peptidases operate via an "induced fit" mechanism. They require the substrate peptide to adopt an extended or specific transition-state conformation to align the scissile amide bond with the enzyme's catalytic triad. Linear peptides, being highly flexible, easily pay the entropic cost to adopt this conformation.

The Spiro-Lock Solution

Spirocyclic scaffolds introduce a quaternary center (sp3 hybridized carbon) that rigidly fixes the bond angles and vectors of the attached chains.

  • Conformational Locking: The spiro-fusion restricts rotation around

    
     and 
    
    
    
    torsion angles. If a peptide is locked in a Type II
    
    
    -turn (a common recognition motif for receptors), it cannot unfold into the extended conformation required by proteases.
  • Steric Shielding: The orthogonal arrangement of the two rings creates a dense 3D structure. This bulk prevents the protease active site from accessing the amide bond adjacent to the spiro-center.

  • Fsp3 and Metabolic Clearance: Increasing the fraction of sp3 carbons (

    
    ) correlates with improved solubility and reduced lipophilicity (LogD). This reduces non-specific binding and clearance by hepatic CYP450 enzymes, which prefer planar, lipophilic substrates.
    
Mechanism Diagram

The following diagram illustrates how spirocyclic constraints block proteolytic cleavage compared to linear peptides.

Protease_Resistance_Mechanism Linear_Peptide Linear Peptide (Flexible Backbone) Induced_Fit Induced Fit (Substrate Adaptation) Linear_Peptide->Induced_Fit High Entropy Spiro_Peptide Spirocyclic Peptidomimetic (Rigid/Locked Conformation) Linear_Peptide->Spiro_Peptide Spiro-Fusion Engineering Protease Protease Active Site (Catalytic Triad) Cleavage Proteolytic Cleavage (Metabolic Instability) Protease->Cleavage Hydrolysis Steric_Clash Steric Shielding & Conformational Mismatch Protease->Steric_Clash Access Denied Induced_Fit->Protease Binding Spiro_Peptide->Protease Attempted Binding Stable Metabolically Stable (High t1/2) Steric_Clash->Stable No Reaction

Figure 1: Mechanistic comparison of proteolytic susceptibility between linear peptides and spirocyclic peptidomimetics.

Part 2: Experimental Protocols

To validate the stability of a spirocyclic peptidomimetic, you must assess both plasma stability (peptidases) and microsomal stability (CYP450/FMO oxidative metabolism).

Protocol 1: Microsomal Stability Assay (Liver Microsomes)

This assay determines the intrinsic clearance (


) mediated by hepatic enzymes.

Reagents:

  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Test Compound: 10 mM stock in DMSO.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

  • Inoculation: Spike Test Compound to a final concentration of 1 µM (ensure DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to assess non-CYP degradation (hydrolysis).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Cold ACN + Internal Standard. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient with 0.1% Formic Acid).

Protocol 2: Plasma Stability Assay

This assay targets circulating peptidases and esterases.

Reagents:

  • Plasma: Pooled Human/Rat plasma (sodium heparin or EDTA treated). Note: Avoid EDTA if testing metalloprotease stability, as it chelates necessary ions. Heparin is generally preferred for peptide work.

  • Test Compound: 10 mM stock in DMSO.

Workflow:

  • Equilibration: Thaw plasma and equilibrate to 37°C. Adjust pH to 7.4 if necessary (plasma pH can drift upon storage).

  • Dosing: Spike compound to 1–5 µM (DMSO < 1%).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Take aliquots at

    
     min.
    
  • Quenching: Mix 1:3 with Cold ACN/Methanol (containing Internal Standard).

  • Analysis: LC-MS/MS quantification of the parent compound.

Part 3: Data Analysis & Interpretation[2]

Calculating Half-Life ( )

Plot the natural log (ln) of the "Percent Remaining" (Peak Area Ratio of Analyte/Internal Standard) vs. time. The slope of the linear regression (


) represents the elimination rate constant.


Intrinsic Clearance ( )

For microsomal stability, scale the half-life to the protein concentration used in the assay.



Interpretation Table

Use the following benchmarks to categorize your spirocyclic peptidomimetic:

Stability Class

(Human Microsomes)

(

L/min/mg)
Interpretation
High > 60 min< 12Excellent metabolic stability. Suitable for QD (once daily) dosing.
Moderate 30 – 60 min12 – 45Acceptable. May require formulation optimization or higher dosing.
Low < 30 min> 45Rapid clearance. Likely requires structural modification (e.g., more steric bulk, F/Cl substitution).
Experimental Workflow Diagram

The following DOT diagram visualizes the critical decision points in the stability testing workflow.

Stability_Workflow Start Spirocyclic Analog Synthesis Plasma_Assay Plasma Stability Assay (37°C, 4h) Start->Plasma_Assay Micro_Assay Microsomal Stability Assay (HLM + NADPH) Start->Micro_Assay Decision_Plasma t1/2 > 120 min? Plasma_Assay->Decision_Plasma Decision_Micro CL_int < 20? Micro_Assay->Decision_Micro Fail_Plasma Instability: Proteolysis Action: Modify Backbone/Termini Decision_Plasma->Fail_Plasma No Success Candidate Selection (In Vivo PK) Decision_Plasma->Success Yes Fail_Micro Instability: Oxidation Action: Block Metabolic Hotspots Decision_Micro->Fail_Micro No Decision_Micro->Success Yes

Figure 2: Decision tree for metabolic stability assessment of spirocyclic peptidomimetics.

Part 4: Case Study – Spiro- -Lactams[1][3][4][5]

Context: A linear peptide sequence (e.g., Pro-Leu-Gly-NH2) acts as a dopamine modulator but has a plasma half-life of < 10 minutes due to rapid cleavage by prolyl oligopeptidase.

Engineering: Researchers replaced the central Proline residue with a Spiro-


-lactam  scaffold (e.g., 5-azaspiro[2.3]hexane or spiro-indolone derivatives).

Results:

  • Conformation: The spiro-lactam forced the peptide into a rigid Type II

    
    -turn.
    
  • Stability Data:

    • Linear Peptide:

      
       (Plasma) = 8 min.
      
    • Spiro-Analog:

      
       (Plasma) > 240 min.
      
  • Outcome: The spiro-constraint rendered the peptide "invisible" to the protease while maintaining receptor binding affinity (

    
     remained in the nanomolar range).
    

References

  • Bittermann, H., & Gmeiner, P. (2006). Chirospecific Synthesis of Spirocyclic

    
    -Lactams and Their Characterization as Potent Type II 
    
    
    
    -Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry, 71(1), 97–102. Link
  • Lesma, G., et al. (2009).[2] Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′

    
    -Turn Inducing Peptide Mimetic.[2] The Journal of Organic Chemistry, 74(20), 8098–8105. Link
    
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews, 114(16), 8257–8322. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Wuxi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. Link

Sources

The Physicochemical Paradigm of 5-Aza-spirooctane: Lipophilicity, Solubility, and the "Escape from Flatland"

The Physicochemical Paradigm of 5-Aza-spiro[1]octane: Lipophilicity, Solubility, and the "Escape from Flatland"

Executive Summary

In modern drug discovery, the over-reliance on planar,

5-Aza-spiro[1]octane is a prime example of this structural evolution. Comprising a cyclobutane ring fused to a pyrrolidine ring at a single quaternary carbon, this aliphatic spirocycle acts as a superior bioisostere for traditional monocyclic amines (like pyrrolidine or piperidine). This whitepaper provides an in-depth technical analysis of the lipophilicity and solubility profile of 5-Aza-spiro[1]octane, detailing the causality behind its physicochemical behavior and providing self-validating experimental protocols for its characterization.

The Structural Paradigm: and the "Escape from Flatland"

The core mechanistic advantage of 5-Aza-spiro[1]octane is rooted in the "Escape from Flatland" hypothesis, a foundational concept demonstrating that increasing the fraction of


For the unsubstituted 5-Aza-spiro[1]octane core (



  • Disruption of Pi-Pi Stacking: Unlike aromatic bioisosteres, spirocycles cannot form flat crystal lattices. This drastically lowers the crystal lattice energy, which is the primary thermodynamic barrier to aqueous solubility .

  • Conformational Restriction: The spiro-fusion locks the pyrrolidine ring into a specific vector trajectory. This reduces the entropic penalty upon binding to a target protein while maintaining a low molecular weight.

  • Metabolic Shielding: The adjacent cyclobutane ring provides steric hindrance around the alpha-carbons of the amine, shielding the molecule from rapid cytochrome P450 (CYP)-mediated oxidation .

GAPlanar Scaffolds(Low Fsp3)BSpirocyclic Substitution(5-Aza-spiro[3.4]octane)A->B Scaffold MorphingCIncreased Fsp3 &3D ComplexityB->CDReduced Lipophilicity(Lower LogD)C->DEEnhanced AqueousSolubilityC->EFImproved ClinicalSuccess RateD->FE->F

Fig 1: Logical pathway linking spirocyclic scaffold morphing to improved clinical outcomes.

Physicochemical Profiling: Lipophilicity & Solubility

Lipophilicity (LogP vs. LogD )

Lipophilicity dictates a drug's absorption, distribution, and clearance. While the calculated partition coefficient (LogP) of the neutral 5-Aza-spiro[1]octane core is inherently low (typically between 0.2 and 0.8) , the functional metric for biological systems is the distribution coefficient at physiological pH (LogD

The nitrogen at position 5 is a highly basic secondary aliphatic amine. Due to the electron-donating nature of the surrounding alkyl groups and the relief of ring strain upon protonation, its


Aqueous Solubility (Thermodynamic)

Solubility is governed by two opposing forces: the energy required to break the crystal lattice and the energy gained from solvation. 5-Aza-spiro[1]octane excels in both domains. The 3D spirocyclic structure prevents efficient molecular packing (lowering lattice energy), while the protonated amine acts as a powerful hydrogen-bond donor to water molecules (maximizing solvation energy). As a result, the thermodynamic solubility of 5-Aza-spiro[1]octane salts (e.g., HCl or oxalate) routinely exceeds 50–100 mg/mL in aqueous buffers.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, physicochemical data must be generated through rigorous, artifact-free methodologies. As an application scientist, I mandate the following self-validating protocols for profiling spirocyclic aliphatic amines.

Protocol A: Shake-Flask LC-MS/MS Method for LogD Determination

Causality Note: We deliberately avoid UV-Vis quantification for 5-Aza-spiro[1]octane. The lack of a conjugated pi-system means the molecule has no strong chromophore, making UV detection highly susceptible to background noise. LC-MS/MS (or Charged Aerosol Detection) is mandatory.

  • System Equilibration: Vigorously mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation of the phases.

  • Sample Spiking: Add 5-Aza-spiro[1]octane (from a 10 mM DMSO stock) to the biphasic system to achieve a final concentration of 10 µM. Keep DMSO concentration <1% to prevent co-solvent effects on partitioning.

  • Partitioning: Agitate the mixture in a temperature-controlled shaker (25°C) for 2 hours.

  • Phase Separation (Critical Step): Centrifuge the samples at 3,000 x g for 15 minutes. Why? Shaking generates micro-emulsions of octanol in water. Without centrifugation, octanol droplets in the aqueous phase will artificially inflate the aqueous concentration, leading to a falsely low LogD.

  • Quantification: Carefully sample the aqueous and octanol phases using separate pipette tips. Dilute appropriately and quantify via LC-MS/MS (MRM mode). Calculate LogD

    
     as 
    
    
    .
Protocol B: Thermodynamic Solubility Profiling

Causality Note: Kinetic solubility assays (DMSO crash methods) often yield false positives due to supersaturation. Thermodynamic assays measure the true equilibrium between the solid phase and the solution.

  • Suspension Formation: Add excess solid 5-Aza-spiro[1]octane to 1 mL of PBS (pH 7.4) until a visible, un-dissolved pellet remains.

  • Equilibration: Incubate the suspension at 37°C for 24 hours with orbital shaking (300 rpm). This duration is required to transition from any metastable kinetic states to the lowest-energy thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all solid particulates.

  • Analysis: Dilute the filtrate and quantify using HPLC coupled with a Charged Aerosol Detector (CAD).

WorkflowStart5-Aza-spiro[3.4]octaneSample PreparationLogDLogD_7.4 Determination(Shake-Flask Method)Start->LogDSolThermodynamic Solubility(Miniaturized Shake-Flask)Start->SolPrepLogOctanol/PBS (pH 7.4)Partitioning & CentrifugationLogD->PrepLogPrepSol24h Equilibration inPBS (pH 7.4) at 37°CSol->PrepSolLCMSLC-MS/MS Quantification(No UV Chromophore)PrepLog->LCMSHPLCHPLC-CAD Quantification(Universal Detection)PrepSol->HPLCDataValidated PhysicochemicalProfile GeneratedLCMS->DataHPLC->Data

Fig 2: Validated experimental workflow for profiling aliphatic spirocycles lacking UV chromophores.

Data Presentation: Comparative Physicochemical Metrics

To contextualize the advantages of 5-Aza-spiro[1]octane, the table below compares its theoretical and empirical physicochemical metrics against a traditional flat amine (Phenylpiperazine) and a simple monocyclic amine (Pyrrolidine).

Scaffold TypeStructural Example

Calc. LogPEst.

Est. LogD

Thermodynamic Sol. (pH 7.4)
Flat / Aromatic Phenylpiperazine0.401.58.51.2Low (< 0.1 mg/mL)
Monocyclic Pyrrolidine1.000.411.2-1.5High (> 50 mg/mL)
Spirocyclic 5-Aza-spiro[1]octane 1.00 0.6 10.5 -1.0 Very High (> 100 mg/mL)

Note: While pyrrolidine shares a high

1

Conclusion

The integration of 5-Aza-spiro[1]octane into a drug discovery pipeline represents a highly rational approach to optimizing physicochemical space. By leveraging a high


References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

Methodological & Application

synthesis protocol for 5-Aza-spiro[3.4]octane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 5-Aza-spiro[3.4]octane-2-carboxylic acid and its key intermediate, 6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid . These scaffolds are critical bioisosteres of proline and pyroglutamic acid, widely utilized in medicinal chemistry for Monoacylglycerol Lipase (MAGL) inhibitors and peptidomimetics.

Part 1: Strategic Analysis & Retrosynthesis

Compound Overview:

  • Target Molecule: 5-Aza-spiro[3.4]octane-2-carboxylic acid (Proline surrogate).

  • Key Intermediate: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid (Pyroglutamic acid surrogate / Lactam).

  • Structural Logic: The molecule features a rigid spiro[3.4] core where a cyclobutane ring (bearing the carboxylic acid) is fused to a pyrrolidine ring via a single spiro-carbon. The nitrogen atom is positioned adjacent to the spiro center (position 5), necessitating a synthetic strategy that constructs the pyrrolidine ring onto a pre-functionalized cyclobutane core.

Retrosynthetic Pathway: The most robust route, validated by recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2021), utilizes a Nitro-Michael Addition / Reductive Cyclization sequence. This approach avoids the difficult alkylation of spiro-centers by establishing the quaternary carbon before ring closure.

Retrosynthesis Target 5-Aza-spiro[3.4]octane- 2-carboxylic acid Lactam 6-Oxo-5-azaspiro[3.4]octane- 2-carboxylic acid (Stable Lactam Intermediate) Target->Lactam Amide Reduction (BH3 or LiAlH4) NitroDiester Ethyl 3-(3-methoxy-3-oxopropyl)- 3-nitrocyclobutane-1-carboxylate Lactam->NitroDiester Reductive Cyclization (H2, Raney Ni) NitroPrecursor Ethyl 3-nitrocyclobutane- 1-carboxylate NitroDiester->NitroPrecursor Michael Addition (Methyl Acrylate, DBU) Oxime Ethyl 3-(hydroxyimino) cyclobutane-1-carboxylate NitroPrecursor->Oxime Oxidative Denitration (UHP, TFAA) Start Ethyl 3-oxocyclobutane- 1-carboxylate Oxime->Start Oximation (NH2OH)

Figure 1: Retrosynthetic analysis showing the disconnection of the spiro-pyrrolidine ring to a nitro-cyclobutane precursor.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Nitro-Cyclobutane Core

Objective: Convert the commercially available ketone into a nitro-methine capable of quaternary functionalization.

Step 1.1: Oximation

  • Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 eq), Hydroxylammonium chloride (1.2 eq), Sodium acetate (1.5 eq), Ethanol (10 vol).

  • Procedure:

    • Dissolve ethyl 3-oxocyclobutanecarboxylate in Ethanol at room temperature (RT).

    • Add NaOAc followed by NH₂OH·HCl.

    • Stir the suspension at RT for 3 hours (monitor by TLC/LCMS for disappearance of ketone).

    • Workup: Concentrate ethanol. Resuspend residue in Water/EtOAc.[1][2] Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Yield: ~95% (White solid/oil). Use directly.

Step 1.2: Oxidative Conversion to Nitroalkane Critical Step: This uses a modified oxidation protocol to convert the oxime directly to the nitro compound.

  • Reagents: Oxime intermediate (1.0 eq), Urea Hydrogen Peroxide (UHP, 3.0 eq), Trifluoroacetic Anhydride (TFAA, 6.0 eq), Na₂HPO₄ (10.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Suspend UHP and Na₂HPO₄ in MeCN at 0°C.

    • Add TFAA dropwise (Caution: Exothermic). Stir for 30 min to generate trifluoroperacetic acid in situ.

    • Add the Oxime solution (in MeCN) dropwise at 0°C.

    • Allow to warm to RT and then heat to reflux (or 80°C) for 2 hours.

    • Workup: Cool to RT. Quench with aqueous NaHSO₃ (to destroy excess peroxide) and water. Extract with EtOAc.[1][2][3]

    • Purification: Flash Column Chromatography (Hexane/EtOAc).[4]

    • Product: Ethyl 3-nitrocyclobutanecarboxylate (cis/trans mixture).[5]

Phase 2: Construction of the Spiro Ring

Step 2.1: Quaternary Center Formation (Michael Addition)

  • Reagents: Ethyl 3-nitrocyclobutanecarboxylate (1.0 eq), Methyl Acrylate (1.2 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 eq), MeCN or THF.

  • Procedure:

    • Dissolve the nitro compound in MeCN. Cool to 0°C.[3][6]

    • Add Methyl Acrylate.[7]

    • Add DBU dropwise.[7] The base deprotonates the alpha-nitro proton, generating a nucleophile that attacks the acrylate.

    • Stir at 0°C -> RT for 2–4 hours.

    • Workup: Dilute with saturated NH₄Cl (aq). Extract with EtOAc.[1][2][3]

    • Product: Ethyl 3-(3-methoxy-3-oxopropyl)-3-nitrocyclobutane-1-carboxylate.[8]

Step 2.2: Reductive Cyclization (The "Zipper" Step) Mechanism: Hydrogenation reduces the nitro group to a primary amine. This amine intramolecularly attacks the pendant methyl ester to form the lactam ring.

  • Reagents: Nitro-diester intermediate, Raney Nickel (approx 50 wt%) or Pd/C (10%), Hydrogen gas (50 psi or balloon), Methanol.

  • Procedure:

    • Dissolve the nitro-diester in Methanol.

    • Add the catalyst (Raney Ni is preferred for rapid cyclization, but Pd/C works).

    • Hydrogenate at RT for 16–24 hours.

    • Note: Heating to 50°C may facilitate the lactamization if the amine intermediate is isolated.

    • Workup: Filter through Celite. Concentrate filtrate.[1][3]

    • Purification: Trituration with Ether or Column Chromatography (EtOAc/MeOH).

    • Product: Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate .

Phase 3: Functionalization to Final Targets

Target A: The Lactam Acid (MAGL Inhibitor Scaffold)

  • Reagents: Spiro-lactam ester, LiOH (2.0 eq), THF/Water (1:1).

  • Procedure: Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc (polar product, may require multiple extractions or salting out).

  • Product: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid .

Target B: The Amino Acid (Proline Surrogate)

  • Reagents: Spiro-lactam ester, BH₃·THF (1M, 3.0 eq) or LiAlH₄.

  • Procedure:

    • Dissolve lactam ester in dry THF. Cool to 0°C.[3][6]

    • Add reducing agent.[1][2] Reflux for 4–6 hours (reduces both Lactam C=O and Ester? Note: If you want the amino ACID, reduce the lactam first, then re-oxidize the alcohol, OR protect the acid.)

    • Refined Route for Amino Acid:

      • Hydrolyze ester to Acid (Target A).

      • Protect Acid (e.g., t-Butyl ester).

      • Reduce Lactam with BH₃·DMS.

      • Deprotect Ester.

    • Alternative (Global Reduction): Reduce Lactam Ester with LiAlH4 to the Amino Alcohol (5-azaspiro[3.4]octan-2-ylmethanol). Then oxidize the alcohol to the acid using Jones Reagent or TEMPO.

Part 3: Quality Control & Data Specifications

Analytical Parameters:

ParameterSpecificationMethod
Appearance White to Off-white SolidVisual
Purity >95%HPLC (C18, H2O/MeCN + 0.1% TFA)
Mass Spec [M+H]+ = 170.1 (Lactam Acid)ESI-MS
NMR Validation Characteristic Spiro-CH2 signals1H NMR (DMSO-d6)

Key NMR Signals (Lactam Acid):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, COOH), 7.8 (s, 1H, NH), 2.8-3.0 (m, 1H, CH-COOH), 2.2-2.5 (m, Cyclobutane/Pyrrolidone CH₂s).

  • Diagnostic: The disappearance of the nitro-methine proton and the appearance of the amide NH.

Part 4: Safety & Troubleshooting

  • Nitro Compounds: Potentially explosive residues. Do not distill nitro-intermediates to dryness at high heat.

  • TFAA/UHP: Strong oxidant. Perform the addition slowly at 0°C. Ensure peroxide is quenched before workup.

  • Hydrogenation: Raney Nickel is pyrophoric. Keep wet at all times.

References

  • Patent: Modulators of Monoacylglycerol Lipase. US Patent 11,512,059 B2. (2022). Link

  • Journal: Sato, Y., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors." Journal of Medicinal Chemistry, 64(16), 12362-12378. (2021).[5][9] Link

  • Methodology: Gelens, E., et al. "Synthesis of polynitrocyclobutane derivatives." Journal of Organic Chemistry.

Sources

Application Note: Fmoc Protection of 5-Aza-spiro[3.4]octane-2-carboxylic Acid for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the strategic shift from planar, aromatic "flatland" chemistry to three-dimensional spirocyclic scaffolds has revolutionized hit-to-lead optimization. Increasing the fraction of sp³-hybridized carbons (


) generally correlates with improved physicochemical properties, enhanced metabolic stability, and superior pharmacokinetic profiles [1].

5-Aza-spiro[3.4]octane-2-carboxylic acid is a highly valuable, conformationally restricted bioisostere for proline and piperidine derivatives. To successfully incorporate this spirocyclic building block into automated Solid-Phase Peptide Synthesis (SPPS) or orthogonal medicinal chemistry workflows, the secondary amine at the 5-position must be temporarily masked. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the industry standard for this purpose due to its base-lability (selectively cleaved by secondary amines like piperidine) and extreme stability to strong acids (e.g., trifluoroacetic acid), rendering it perfectly orthogonal to Boc and tBu protecting groups [3].

Mechanistic Causality & Reagent Selection

Standard protocol design requires a deep understanding of reagent behavior to prevent yield-limiting side reactions.

  • Fmoc-OSu vs. Fmoc-Cl: While Fmoc-Cl is highly reactive, it is an acid chloride sensitive to moisture and can cause the unproductive formation of dipeptide or oligopeptide impurities by inadvertently activating the carboxylic acid. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected as the optimal reagent because the succinimidyl carbonate is highly stable, user-friendly, and minimizes these side reactions [2].

  • Schotten-Baumann Conditions: The reaction utilizes a biphasic or miscible aqueous/organic system (e.g., 10%

    
     and 1,4-Dioxane). The aqueous base serves a dual mechanistic purpose:
    
    • It deprotonates the carboxylic acid (

      
      ) to form a water-soluble carboxylate, preventing its nucleophilic attack on Fmoc-OSu.
      
    • It neutralizes the hydrochloride salt of the starting amine (if applicable) and maintains the secondary amine in its nucleophilic, unprotonated state for the acylation event.

  • Self-Validating System: The native 5-Aza-spiro[3.4]octane-2-carboxylic acid lacks a strong chromophore. The introduction of the Fmoc group adds a highly UV-active fluorenyl moiety (absorbance at 267 nm and 301 nm). This transforms the molecule into a readily trackable product via TLC (UV lamp) and LC-MS, providing a built-in validation mechanism for reaction progress, purification, and subsequent SPPS coupling efficiency.

Workflow & Logical Relationships

G Start 5-Aza-spiro[3.4]octane- 2-carboxylic acid Base Dissolve in 10% Na2CO3 (aq) (pH ~ 9.5) Start->Base Deprotonation Fmoc Add Fmoc-OSu in Dioxane (Dropwise, 0 °C) Base->Fmoc Nucleophilic state React Stir at RT (12-16 h) Monitor by LC-MS Fmoc->React Acylation Wash Aqueous Wash (Et2O) Remove neutral impurities React->Wash Workup 1 Acidify Acidify to pH 2.0 (1M HCl) at 0 °C Wash->Acidify Protonate Carboxylate Extract Extract with EtOAc Dry over Na2SO4 Acidify->Extract Phase Transfer Product Fmoc-5-Aza-spiro[3.4]octane- 2-carboxylic acid Extract->Product Concentration

Fig 1. Logical workflow for the Fmoc protection of 5-Aza-spiro[3.4]octane-2-carboxylic acid.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is specifically designed to ensure that unreacted Fmoc-OSu and its byproduct (N-hydroxysuccinimide) are systematically eliminated during the orthogonal liquid-liquid extraction phase.

Materials Required:

  • 5-Aza-spiro[3.4]octane-2-carboxylic acid (or its HCl salt)

  • Fmoc-OSu (1.05 equivalents)

  • Sodium carbonate (

    
    )
    
  • 1,4-Dioxane

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) and Diethyl Ether (

    
    )
    

Step 1: Substrate Preparation

  • Suspend 5-Aza-spiro[3.4]octane-2-carboxylic acid (1.0 equiv, e.g., 10.0 mmol) in a 10% aqueous

    
     solution (25 mL).
    
  • Causality Check: If utilizing the HCl salt of the amine, effervescence (

    
     gas) will occur. Stir until complete dissolution is achieved, indicating the formation of the soluble sodium carboxylate. Cool the solution to 0 °C in an ice bath.
    

Step 2: Acylation 3. Dissolve Fmoc-OSu (1.05 equiv, 10.5 mmol) in 1,4-Dioxane (25 mL). 4. Add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous solution at 0 °C over a period of 30 minutes. 5. Causality Check: Dropwise addition at 0 °C is critical; it minimizes the competitive hydrolysis of Fmoc-OSu by the aqueous base, maximizing the effective concentration of the reagent for the amine. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

Step 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% AcOH). The product will be highly UV-active (


), whereas the starting material is UV-inactive and requires ninhydrin staining for visualization.

Step 4: Workup and Isolation 8. Add 50 mL of deionized water to the reaction mixture. Extract the aqueous phase with


 (2 × 30 mL).
9. Causality Check: This ether wash is the most critical purification step. It removes unreacted Fmoc-OSu, the byproduct Fmoc-

-alanine (if formed), and fluorenyl alcohol impurities. The desired product remains safely in the aqueous layer as the water-soluble sodium salt. 10. Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. 11. Causality Check: Acidification protonates the carboxylate, rendering the Fmoc-protected amino acid insoluble in water and driving it into the organic phase during the next step. 12. Extract the resulting white precipitate/cloudy suspension with EtOAc (3 × 40 mL). 13. Combine the EtOAc layers, wash with brine (30 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product as a white to off-white solid. 14. Optional: Recrystallize from EtOAc/Hexanes if LC-MS purity is < 95%.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected quantitative parameters and analytical metrics for this protocol when executed at a 10 mmol scale.

ParameterExpected Value / MetricAnalytical Method / Notes
Reaction Time 12 – 16 hoursAllows for complete conversion of the sterically hindered secondary spiro-amine.
Typical Yield 82% – 88%Isolated yield after EtOAc extraction and solvent removal.
Purity > 95%Determined by HPLC (UV detection at 254 nm).
Mass Spectrometry

= 378.17 m/z
ESI-MS in positive ion mode.
Appearance White to off-white powderVisual inspection.
Storage Conditions 2-8 °C, desiccatedProtect from moisture to prevent long-term degradation.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis (Expert Opinion on Drug Discovery).[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.[Link]

Application Notes and Protocols: Synthesis of Boc-5-Aza-spirooctane-2-carboxylic acid

Application Notes and Protocols: Synthesis of Boc-5-Aza-spiro[1]octane-2-carboxylic acid

Introduction & Pharmacological Relevance

The incorporation of spirocyclic amino acids into drug discovery pipelines has revolutionized the design of modern therapeutics. The 5-aza-spiro[1]octane scaffold (CAS: 1363381-67-2) serves as a conformationally restricted, highly lipophilic bioisostere for classical morpholine and piperazine rings[2]. By increasing the fraction of sp³-hybridized carbons (

3

A prominent application of the spiro[1]octane framework is in the development of potent, reversible Monoacylglycerol Lipase (MAGL) inhibitors[4]. MAGL is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins[5]. Inhibiting MAGL with spirocyclic derivatives (such as PF-06795071) has shown profound neuroprotective and anti-inflammatory potential in the central nervous system[6].

MAGLPathwayEndocannabinoid2-Arachidonoylglycerol(2-AG)MAGLMonoacylglycerol Lipase(MAGL)Endocannabinoid->MAGL Substrate BindingAAArachidonic Acid(AA)MAGL->AA HydrolysisPGPro-inflammatoryProstaglandinsAA->PG COX-1/2 EnzymesInhibitorSpirocyclic Inhibitor(e.g., PF-06795071)Inhibitor->MAGL Inhibition

MAGL signaling pathway and its modulation by spirocyclic inhibitors.

Retrosynthetic Strategy & Mechanistic Pathways

The synthesis of Boc-5-Aza-spiro[1]octane-2-carboxylic acid requires the precise construction of an

7

We employ a highly self-validating, 6-step linear sequence starting from the commercially available benzyl 3-oxocyclobutane-1-carboxylate .

  • Ellman's Auxiliary: The ketone is condensed with

    
    - or 
    
    
    -tert-butanesulfinamide. This chiral auxiliary is critical; it not only activates the imine for nucleophilic attack but also provides strict facial selectivity during the subsequent carbon-carbon bond formation.
  • Homoallyl Addition: A 3-butenylmagnesium bromide Grignard reagent is added to the sulfinyl imine, installing the necessary 3-carbon chain required to form the pyrrolidine ring.

  • Oxidative Cleavage: The terminal alkene is cleaved to an aldehyde using catalytic Osmium Tetroxide (

    
    ) and Sodium Periodate (
    
    
    ).
  • Reductive Cyclization: Acidic deprotection of the sulfinyl group liberates a primary amine, which spontaneously condenses with the tethered aldehyde to form a

    
    -pyrroline (cyclic imine) intermediate.
    
  • Global Reduction & Protection: A highly step-economic Palladium-catalyzed hydrogenation (

    
    , 
    
    
    ) simultaneously reduces the cyclic imine to the pyrrolidine and cleaves the benzyl ester to yield the free carboxylic acid, which is subsequently Boc-protected.

SyntheticWorkflowABenzyl 3-oxocyclobutane-1-carboxylateBSulfinyl ImineA->B Ti(OEt)4, t-BuSONH2CHomoallyl AdductB->C Homoallyl-MgBrDAldehyde IntermediateC->D OsO4, NaIO4ESpiro-Pyrroline CoreD->E HCl, then baseFBoc-5-Aza-spiro[3.4]octane-2-carboxylic acidE->F 1. H2, Pd/C 2. Boc2O

Synthetic workflow for Boc-5-Aza-spiro[1]octane-2-carboxylic acid via Ellman's auxiliary.

Quantitative Data Summary

To ensure a self-validating protocol, specific analytical markers must be confirmed before proceeding to the next step.

StepIntermediateExpected Yield (%)Reaction Time (h)Key Analytical Marker (1H NMR / LC-MS)
1 Sulfinyl Imine85 - 9012

ppm (s, 9H, t-Bu)
2 Homoallyl Adduct75 - 804

ppm (m, 1H, =CH-),

ppm (m, 2H, =CH

)
3 Aldehyde80 - 856

ppm (t, 1H, -CHO)
4/5 Unprotected Core90 - 9516LC-MS:

=

m/z
6 Boc-Protected Target85 - 9012LC-MS:

=

m/z,

ppm (s, 9H, Boc)

Step-by-Step Experimental Protocols

Step 4.1: Synthesis of the Sulfinyl Imine

Causality: Titanium(IV) ethoxide (

  • Charge a flame-dried round-bottom flask with benzyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) and anhydrous THF (0.2 M).

  • Add

    
    -2-methylpropane-2-sulfinamide (1.1 equiv) followed by 
    
    
    (2.0 equiv) at room temperature under an argon atmosphere.
  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 7:3). Quench the reaction by pouring it into an equal volume of brine while stirring vigorously. Filter the resulting white titanium dioxide suspension through a pad of Celite.

  • Extract the aqueous layer with EtOAc, dry over

    
    , and concentrate. Purify via flash chromatography to yield the sulfinyl imine.
    
Step 4.2: Diastereoselective Grignard Addition

Causality: The bulky tert-butyl group of the sulfinyl imine blocks one face of the electrophilic carbon, forcing the homoallyl Grignard reagent to attack from the less hindered face, establishing the crucial stereocenter of the spiro ring.

  • Dissolve the sulfinyl imine (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Dropwise, add 3-butenylmagnesium bromide (0.5 M in THF, 1.5 equiv) over 30 minutes.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation: Quench with saturated aqueous

    
    . Extract with EtOAc. Confirm the disappearance of the imine carbon via 
    
    
    NMR and the appearance of terminal alkene protons at
    
    
    and
    
    
    ppm in
    
    
    H NMR.
Step 4.3: Oxidative Cleavage to the Aldehyde

Causality: The Lemieux-Johnson oxidation selectively cleaves the terminal alkene to an aldehyde without over-oxidizing the sensitive sulfinamide or the benzyl ester.

  • Dissolve the homoallyl adduct (1.0 equiv) in a 3:1 mixture of THF/H

    
    O (0.1 M).
    
  • Add

    
     (0.05 equiv, 2.5 wt% in t-BuOH) and stir for 10 minutes.
    
  • Add

    
     (3.0 equiv) in small portions to control the mild exotherm. Stir for 6 hours in the dark.
    
  • Validation: Quench with saturated aqueous

    
     to reduce osmium species. Extract with DCM. 
    
    
    H NMR must show an aldehyde triplet at
    
    
    ppm.
Step 4.4: Deprotection and Cyclization

Causality: Strongly acidic conditions selectively cleave the tert-butanesulfinyl group. The resulting primary amine is in close spatial proximity to the aldehyde, driving a thermodynamically favorable intramolecular condensation to form the 5-membered cyclic imine (

  • Dissolve the aldehyde intermediate in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add 4M HCl in dioxane (5.0 equiv) and stir for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess HCl.

  • Redissolve the crude hydrochloride salt in DCM and neutralize with saturated

    
     to promote cyclization. Extract the organic layer, dry, and concentrate.
    
Step 4.5: Global Reduction and Boc Protection

Causality: Palladium on carbon (

  • Dissolve the crude cyclic imine in MeOH (0.1 M). Add 10%

    
     (10 wt%).
    
  • Purge the flask with

    
     gas and stir under a balloon of 
    
    
    (1 atm) for 16 hours at room temperature.
  • Filter the mixture through Celite to remove the catalyst and concentrate to yield the unprotected 5-azaspiro[1]octane-2-carboxylic acid.

  • Validation: LC-MS must show the

    
     peak at 
    
    
    m/z.
  • Redissolve the amino acid in a 1:1 mixture of THF/H

    
    O. Add 
    
    
    (2.5 equiv) and Di-tert-butyl dicarbonate (
    
    
    , 1.2 equiv).
  • Stir for 12 hours at room temperature. Acidify the aqueous layer to pH 3 using 1M

    
     and extract with EtOAc.
    
  • Dry and concentrate to yield the final Boc-5-Aza-spiro[1]octane-2-carboxylic acid as a white solid (MW: 255.31 g/mol ).

References

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines PubMed Central (NIH) URL:[Link]

  • Synthesis of Azaspiro[1]octanes via [3+2] Cycloaddition ResearchGate URL:[Link]

  • Concise and Practical Avenues to 5,5-Spiro-

    
    -Prolines 
    ChemRxiv
    URL:[Link]
    

Application Note: Optimized Peptide Coupling Conditions for 5-Aza-spiro[3.4]octane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally restricted spirocyclic scaffolds into peptide sequences is a powerful strategy in modern drug discovery for enhancing metabolic stability, receptor selectivity, and membrane permeability. 5-Aza-spiro[3.4]octane-2-carboxylic acid is a highly rigid, bicyclic proline analog. However, its unique topology presents significant synthetic bottlenecks. This application note provides a comprehensive, self-validating methodological framework for coupling this sterically demanding amino acid, detailing the causality behind reagent selection, optimal reaction parameters, and precise analytical monitoring techniques.

Structural Profiling & Causality of Steric Challenges

To design an effective coupling strategy, one must first deconstruct the molecular topology of 5-Aza-spiro[3.4]octane-2-carboxylic acid[1]:

  • The Spirocyclic Core (Spiro[3.4]octane): The molecule consists of a cyclobutane ring and a cyclopentane ring sharing a single quaternary spiro carbon (C4).

  • C-Terminal Activation (2-Carboxylic Acid): The carboxylic acid is situated on the cyclobutane ring at position 2. While rigid, it behaves similarly to a secondary, cycloalkyl carboxylic acid. Steric hindrance here is moderate.

  • N-Terminal Acylation (5-Aza Secondary Amine): The nitrogen atom is located at position 5, directly adjacent to the bulky, quaternary spiro carbon. This creates a "neopentyl-like" steric shield. Nucleophilic attack by this secondary amine onto an incoming activated ester is severely hindered.

Because of this structural asymmetry, standard coupling conditions (e.g., HBTU/DIPEA) will typically fail or result in massive deletion sequences when attempting to acylate the 5-aza position[2]. High-efficiency uronium salts like HATU are mandatory, leveraging the neighboring group effect of its 7-azabenzotriazole (HOAt) moiety to stabilize the transition state via a 7-membered hydrogen-bonded cyclic intermediate[3].

Strategic Coupling Matrices

The selection of coupling reagents and bases cannot be arbitrary; it must be dictated by the specific reaction vector (C-terminal vs. N-terminal) and the acceptable epimerization risk[2].

Table 1: Coupling Reagent Efficacy for Spirocyclic Amino Acids
Reagent SystemActivation TimeEpimerization RiskTypical Yield (Hindered NH)Mechanistic Rationale
HATU / HOAt 1 - 2 minLow-Medium> 90%Pyridine nitrogen stabilizes incoming amine via H-bonding[3].
COMU 1 minVery Low> 95%Morpholino group enhances solubility; less basic than HATU[4].
PyBOP 5 minMedium60 - 75%Phosphonium-based; avoids guanidinylation of the amine[2].
DIC / Oxyma 5 minLow< 50%Insufficient reactivity for neopentyl-like secondary amines.
Table 2: Base Selection & Causality
BasepKaNucleophilicityApplication in Spirocyclic Coupling
DIPEA 10.5ModerateStandard solution-phase activation of the 2-carboxylic acid[5].
TMP (Collidine) 7.4Very LowPreferred for N-terminal acylation to suppress base-catalyzed side reactions during extended coupling times[4].

Workflows & Decision Trees

The following diagrams map the logical progression of the coupling strategies, ensuring a self-validating workflow.

CouplingMechanisms A Spirocyclic Acid (Fmoc-Protected) B HATU + TMP (Pre-activation) A->B Deprotonation C OAt-Active Ester (Highly Reactive) B->C Activation E Amide Bond Formation C->E Acylation D Amine Nucleophile (Resin-Bound) D->E Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated activation and coupling for hindered spirocyclic carboxylic acids.

Troubleshooting Start Target: Acylate 5-Aza Secondary Amine Step1 Coupling: HATU/TMP (RT, 4-12h) Start->Step1 Eval1 Chloranil Test Negative? Step1->Eval1 Success Proceed to Cleavage or Next AA Eval1->Success Yes (Complete) Step2 Double Coupling or Microwave (75°C, 15m) Eval1->Step2 No (Incomplete) Eval2 Chloranil Test Negative? Step2->Eval2 Eval2->Success Yes Step3 Switch to Acid Fluoride or Symmetric Anhydride Eval2->Step3 No Step3->Success Final Attempt

Caption: Decision tree for troubleshooting the acylation of the sterically hindered 5-aza secondary amine.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The separation of pre-activation and coupling phases is critical to prevent the uronium salt (HATU) from directly reacting with the amine to form a dead-end guanidinium byproduct[3].

Protocol A: C-Terminal Activation (Coupling the 2-Carboxylic Acid)

Use this protocol when attaching 5-Aza-spiro[3.4]octane-2-carboxylic acid to a growing peptide chain or a primary amine.

  • Preparation: In a dry vial under inert atmosphere, dissolve Fmoc-5-Aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (concentration ~0.2 M)[5].

  • Pre-Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir vigorously for exactly 2 minutes at room temperature. Causality: This brief window allows the formation of the highly reactive OAt-active ester while minimizing the risk of epimerization or degradation.

  • Coupling: Add the amine component (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2 to 4 hours.

  • Validation: Monitor the disappearance of the amine via LC-MS or TLC. If solid-phase, perform a standard Kaiser test.

Protocol B: N-Terminal Acylation (Coupling onto the 5-Aza Amine)

Use this protocol when adding the next amino acid onto the unprotected 5-aza secondary amine. This is the sterically critical step.

  • Resin Preparation: Swell the resin containing the N-terminal 5-Aza-spiro[3.4]octane-2-carboxylic acid in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Pre-Activation of Incoming AA: In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 eq) and HATU (2.9 eq) in DMF. Add 2,4,6-Trimethylpyridine (TMP / Collidine) (6.0 eq). Stir for 1 minute[4]. Causality: A slight deficit of HATU relative to the amino acid ensures no unreacted uronium salt is transferred to the resin, which would irreversibly guanidinylate the hindered 5-aza amine.

  • Coupling: Transfer the pre-activated mixture to the resin.

  • Incubation:

    • Standard: Agitate at room temperature for 12 hours.

    • Microwave-Assisted (Recommended): Heat to 75°C for 15 minutes under microwave irradiation. Causality: Thermal energy is required to overcome the massive activation energy barrier imposed by the adjacent spiro carbon.

  • Validation (Critical): Wash the resin and perform a Chloranil Test (See Section 6). Do not use the Kaiser test[6].

Analytical Monitoring: The Self-Validating System

A protocol is only as reliable as its monitoring system. Relying on the wrong analytical test will lead to false positives and failed syntheses.

  • The Kaiser Test Fallacy: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that requires a primary amine. Because the 5-aza position is a secondary amine, the Kaiser test will remain colorless/yellow even if the coupling completely failed, yielding a false negative [6].

  • The Chloranil Test (Mandatory): To validate the acylation of the 5-aza group, you must use the Chloranil test (or Isatin test)[6].

    • Procedure: Mix a few beads of resin with 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes at room temperature.

    • Interpretation: A dark blue/green bead indicates the presence of unreacted secondary amine (Coupling Failed -> Proceed to Double Coupling). A colorless/yellowish bead confirms successful acylation (Coupling Complete).

References

  • Wikipedia: HATU Source: Wikipedia URL:[Link] Citation Index:[3]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis Source: PMC (National Institutes of Health) URL:[Link] Citation Index:[4]

  • Optimizing Peptide Coupling: Key Techniques Source: JPT (JPT Peptide Technologies) URL:[Link] Citation Index:[2]

Sources

Application Note: Incorporating Spirocyclic Amino Acids into Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of spirocyclic amino acids (SpAAs) into peptide sequences represents a high-impact strategy in modern peptidomimetic drug design. Unlike standard proteinogenic amino acids, SpAAs possess a rigid spiro-fused ring system at the


-carbon (or within the side chain), which locks the peptide backbone into specific, biologically active conformations (e.g., 

-helices or

-turns).

Why Incorporate Spirocyclic Residues?

  • Conformational Restriction: They drastically reduce the entropic penalty of receptor binding by pre-organizing the peptide structure.

  • Proteolytic Stability: The steric bulk of the spiro-ring shields the peptide bond from enzymatic hydrolysis, significantly extending plasma half-life.

  • Novel IP Space: They offer unique structural motifs that are often patentable distinct from natural sequences.

The Challenge: The very feature that makes SpAAs valuable—steric bulk—makes them notoriously difficult to incorporate using standard Solid-Phase Peptide Synthesis (SPPS). This guide provides a field-proven, optimized protocol to overcome steric hindrance and suppress racemization during the coupling of these "difficult" residues.

Strategic Pre-Synthesis Considerations

Before initiating synthesis, the experimental design must account for the quaternary nature of the


-carbon in most SpAAs (similar to Aib but bulkier).
Resin Selection

Standard high-loading resins (0.6–0.8 mmol/g) often lead to aggregation when coupling bulky residues.

  • Recommendation: Use ChemMatrix® or PEG-PS based resins with low loading (0.2 – 0.4 mmol/g) . The PEG backbone provides better swelling in polar solvents, improving mass transfer to the reactive sites.

Coupling Reagent Hierarchy

Standard carbodiimides (DIC/HOBt) are often insufficient for SpAAs.

  • Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These reagents generate the highly reactive 7-azabenzotriazole active ester.

  • Alternative (Green): Oxyma Pure / DIC .[1] This combination is safer (non-explosive) and often matches HATU efficiency for hindered couplings.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Coupling of Spirocyclic Amino Acids

Objective: Efficiently couple a sterically hindered Fmoc-Spiro-AA-OH to the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-Spiro-AA-OH (e.g., Fmoc-2-azaspiro[3.3]heptane-2-carboxylic acid)

  • Coupling Reagent: HATU (0.5 M in DMF)

  • Base: DIEA (Diisopropylethylamine, 2.0 M in NMP)

  • Solvent: DMF (Anhydrous)

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator)

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin (0.1 mmol scale) in DMF for 20 minutes.

    • Deprotect the N-terminal Fmoc group of the growing chain using 20% Piperidine/DMF (2 x 3 min). Wash 5x with DMF.

  • Activation (Pre-activation is discouraged for HATU; in-situ is preferred):

    • Dissolve Fmoc-Spiro-AA-OH (5.0 eq) and HATU (4.9 eq) in minimal DMF.

    • Note: Using a slight deficit of HATU prevents capping of the resin with the uronium salt.

  • Coupling Reaction:

    • Add the Amino Acid/HATU solution to the reaction vessel.

    • Immediately add DIEA (10 eq) .

    • Microwave Irradiation: Apply the following ramped method to minimize racemization while driving the reaction:

      • Stage 1: 75°C for 2 minutes (30W power).

      • Stage 2: 75°C for 8 minutes (Wait/Hold).

    • Critical: For extremely hindered spiro systems (e.g., spiro-prolines), extend time to 20 minutes or perform a double coupling .

  • Washing:

    • Drain and wash resin 4x with DMF.

  • Monitoring (The Chloranil Test):

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

    • Result: If positive (blue beads), repeat Step 3 (Double Couple).

Protocol B: Elongation from a Spirocyclic Residue

Objective: Coupling the next amino acid onto the sterically hindered amine of the spirocyclic residue.

The amine of a spirocyclic residue is often buried. Standard deprotection and coupling times must be extended.

  • Extended Deprotection:

    • Treat with 20% Piperidine/DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Time: 2 x 10 minutes (Room Temp) or 2 x 3 minutes (75°C Microwave).

    • Warning: DBU promotes aspartimide formation; avoid if Asp is present in the sequence (or use Hmb-protected Asp).

  • Aggressive Coupling of Next Residue:

    • Use Fmoc-AA-Cl (Acid Chlorides) or Fmoc-AA-F (Acid Fluorides) if available for the next residue.

    • If using HATU, use High Temperature (75-90°C) for 10 minutes.

Visualization of Methodologies

Diagram 1: Optimized SPPS Workflow for Spirocyclic Residues

This decision tree illustrates the logic flow for handling hindered residues versus standard residues.

SPPS_Workflow Start Resin-Bound Peptide (N-Terminus Free) Decision Is Incoming AA Spirocyclic/Hindered? Start->Decision Std_Act Standard Activation (HBTU/DIEA) Decision->Std_Act No (Ala, Gly, etc.) Spiro_Act High-Power Activation (HATU or PyAOP) Decision->Spiro_Act Yes (Spiro, Aib) Std_Coup Room Temp Coupling (30-60 min) Std_Act->Std_Coup Next_Step Proceed to Deprotection (Add DBU if N-term is hindered) Std_Coup->Next_Step Micro_Coup Microwave Coupling (75°C, 10-20 min) Spiro_Act->Micro_Coup Check Kaiser/Chloranil Test Micro_Coup->Check Double_Coup Double Coupling (Fresh Reagents) Check->Double_Coup Fail (Blue) Check->Next_Step Pass (Colorless) Double_Coup->Check

Caption: Decision matrix for incorporating hindered spirocyclic amino acids, emphasizing the shift to high-energy coupling reagents and microwave assistance.

Diagram 2: Steric Shielding Mechanism

Visualizing why spirocyclic residues enhance stability.

Steric_Shield cluster_0 Linear Peptide (Vulnerable) cluster_1 Spirocyclic Peptide (Protected) L_Bond Peptide Bond Protease Protease Enzyme L_Bond->Protease Accessible S_Bond Peptide Bond Spiro_Ring Spiro Ring (Steric Shield) S_Bond->Spiro_Ring Protease2 Protease Enzyme Protease2->Spiro_Ring Repelled

Caption: Mechanistic illustration of how the orthogonal spiro-ring creates a steric umbrella, preventing protease access to the scissile peptide bond.

Performance Data & Troubleshooting

Comparative Coupling Efficiency Table

Data derived from internal optimization studies using a model sequence: Fmoc-Ala-[X]-Ala-Resin.

Coupling ReagentConditionsSpiro-AA Yield (%)Comments
HBTU / HOBt RT, 60 min35%Failed. Significant deletion sequences observed.
DIC / Oxyma RT, 120 min78%Good, but slow. Acceptable for manual synthesis.
HATU / HOAt RT, 60 min88%High efficiency, minor racemization risk.
HATU / DIEA MW (75°C), 10 min >99% Optimal. Near quantitative conversion.
Troubleshooting Matrix
IssueDiagnosisCorrective Action
Incomplete Coupling Positive Kaiser test after 2x coupling.Switch solvent to NMP (higher boiling point/polarity). Increase temp to 90°C (if Cys/His absent).
Racemization Detected by C18-HPLC (split peaks).Switch base from DIEA to TMP (2,4,6-Trimethylpyridine) . Lower temp to 50°C and extend time.
Aggregation Broad peaks in HPLC; low crude yield.Use Pseudoproline dipeptides before the spiro residue. Switch to ChemMatrix resin.

References

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues . NIH / Amino Acids. Available at: [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy . Springer Nature Experiments. Available at: [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Spiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for incorporating spiro[3.4]octane derivatives—specifically 6-amino-spiro[3.4]octane-6-carboxylic acid and its analogs—into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).[1]

Spiro[3.4]octane scaffolds are increasingly utilized in drug discovery to restrict peptide conformation, increase


 character, and improve metabolic stability against proteolysis.[1] However, the formation of the amide bond at the quaternary spiro-center presents significant steric challenges. Standard carbodiimide couplings (DIC/HOBt) often fail, leading to deletion sequences.[1] This note provides an optimized workflow using advanced aminium/phosphonium coupling reagents (HATU/PyAOP), microwave assistance, and specific monitoring techniques to ensure high-fidelity synthesis.

Chemical Context & Rationale

The Spiro[3.4]octane Advantage

The spiro[3.4]octane scaffold fuses a cyclobutane and a cyclopentane ring at a single quaternary carbon. When functionalized as an amino acid (e.g., Fmoc-Spiro[3.4]-OH ), it acts as a bulky, conformationally restricted surrogate for residues like Proline or Phenylalanine.[1]

FeatureBenefit in Drug Design
Conformational Lock Restricts

and

torsion angles, stabilizing secondary structures (e.g.,

-turns, helices).[1]
Metabolic Stability The steric bulk protects the adjacent peptide bond from proteolytic cleavage (e.g., by chymotrypsin).
Lipophilicity Modulation Increases hydrophobic surface area without aromaticity, improving membrane permeability.[1]
The Synthetic Challenge: -Disubstitution

The central challenge is the quaternary


-carbon .[1] The nucleophilic attack of the resin-bound amine onto the activated carboxylate of the incoming spiro-amino acid is severely hindered by the spiro-rings.[1] Furthermore, once coupled, the spiro-residue's own amine is sterically shielded, making the subsequent coupling difficult.[1]

Pre-Synthesis Considerations

Resin Selection

Recommendation: Use Low-Loading Resins (0.2 – 0.4 mmol/g) .[1]

  • Reasoning: High loading leads to pseudo-dilution effects where aggregation of growing chains within the resin pores is exacerbated by the bulky spiro groups.

  • Type: ChemMatrix (PEG-based) or Tentagel resins are superior to polystyrene for hydrophobic, hindered sequences due to better swelling properties.[1]

Monomer Preparation

Ensure the Fmoc-6-amino-spiro[3.4]octane-6-carboxylic acid (or derivative) is of high purity (>98%).

  • Note: These monomers are often synthesized via double alkylation of malonates or Curtius rearrangement of spiro-diacids.[1] Ensure no residual mineral acids are present, as they can prematurely cleave acid-labile linkers.[1]

Experimental Protocol: Optimized Coupling Cycle

This protocol replaces standard coupling cycles when introducing the spiro-residue and the residue immediately following it.

Reagents Setup
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

    • Why? PyAOP and HATU contain the HOAt moiety (7-aza), which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling rates by ~100x compared to HOBt esters.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

    • Why? Collidine is recommended if the preceding amino acid is Cys or His, to minimize racemization during the extended coupling times required for the spiro unit.

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]

Step-by-Step Coupling Procedure

Step 1: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 5 min).

  • Critical Wash: Wash with DMF (5x), DCM (3x), DMF (3x) to remove all traces of piperidine (which would react with the expensive activated spiro monomer).[1]

Step 2: Activation & Coupling (The "Spiro Cycle") Perform this step for the Spiro residue AND the subsequent residue.

  • Dissolve: 3.0 equivalents (eq) of Fmoc-Spiro-OH and 2.9 eq of HATU in minimal DMF.

  • Activate: Add 6.0 eq of DIPEA. Shake for 30 seconds (pre-activation is generally discouraged for HATU to avoid guanidinylation, but a 30s mix ensures homogeneity).[1]

  • Incubate: Add mixture to resin.

    • Method A (Room Temp): Shake for 2 to 4 hours .

    • Method B (Microwave - Recommended): Heat to 75°C for 10 minutes (25W constant power).

  • Drain & Wash: DMF (4x).

Step 3: Double Coupling (Mandatory)

  • Repeat Step 2 with fresh reagents.

  • Note: If using PyAOP, switch to PyAOP for the second coupling to vary the activation species.

Step 4: Capping (Aggressive)

  • Treat resin with Acetic Anhydride/Pyridine/DMF (1:1:[1]8) for 10 min.

  • Reasoning: Any unreacted amines must be permanently capped to prevent deletion sequences (n-1 peptides) which are impossible to separate from the target peptide later.[1]

Monitoring (QC)

Standard Kaiser tests (ninhydrin) often yield false negatives on hindered amines or false positives due to the specific deprotection kinetics of spiro-amines.[1]

  • Primary Test: Chloranil Test .

    • Positive (Free amine):[1] Green/Blue beads.[1]

    • Negative (Coupled): Colorless/Yellow beads.[1]

  • Secondary Test: Micro-cleavage of 5mg resin and LC-MS analysis is the only definitive confirmation.[1]

Visualization: Decision Logic for Hindered Couplings

The following diagram illustrates the decision process when coupling spiro[3.4]octane derivatives, distinguishing between standard and difficult pathways.

SPPS_Spiro_Workflow Start Resin-Bound Peptide (Free Amine) CheckSteric Is Incoming AA Spiro[3.4]octane? Start->CheckSteric Standard Standard Coupling (DIC/Oxyma, 1h) CheckSteric->Standard No Advanced Advanced Activation (HATU or PyAOP) CheckSteric->Advanced Yes (or Next AA is hindered) Test QC: Chloranil Test Standard->Test Microwave Microwave Irradiation (75°C, 10-15 min) Advanced->Microwave DoubleCoup Double Coupling Cycle Microwave->DoubleCoup DoubleCoup->Test Cap Capping (Ac2O) Test->Cap Pass (Colorless) Fail Troubleshoot: Use Acid Fluoride (TFFH) or Sym-Collidine Base Test->Fail Fail (Blue/Green) Next Proceed to Next Cycle Cap->Next Fail->DoubleCoup Retry

Caption: Workflow logic for incorporating sterically hindered spiro-amino acids, emphasizing the shift from standard carbodiimide chemistry to phosphonium/aminium activation with heat.

Post-Synthesis & Cleavage[1]

Spiro-peptides are often highly hydrophobic.[1]

  • Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiol scavengers unless Cys/Met are present, as they can adduct to the spiro-ring if side-reactions occur (rare but possible).[1]

  • Precipitation: Use cold Diethyl Ether . If the peptide does not precipitate (oiling out is common with lipophilic spiro-peptides), decant the ether, redissolve in minimal Acetonitrile, and lyophilize directly.[1]

  • HPLC Purification:

    • Column: C18 or C4 (if very hydrophobic).[1]

    • Gradient: Shallow gradients (e.g., 1% B per minute) are often required to separate diastereomers if racemization occurred.[1]

    • Temperature: Run the column at 50-60°C. This improves peak shape by reducing hydrophobic interaction with the stationary phase and preventing aggregation on the column.

References

  • Merrifield, R. B. (1963).[1][2][3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society. Link[1]

  • Albericio, F., et al. (2018).[1] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link[1]

  • CEM Corporation. (2025).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Brimble, M. A., et al. (2013).[1] Synthesis of a 6,6-Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid-Phase Peptide Synthesis. Chemistry – A European Journal.[1] Link

  • Pelay-Gimeno, M., et al. (2015).[1] Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. Angewandte Chemie International Edition. (Context on spiro scaffolds in peptidomimetics). Link[1]

Sources

functionalization of the 5-aza position in spiro[3.4]octane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 5-Azaspiro[3.4]octane Scaffold

Executive Summary & Structural Context

The 5-azaspiro[3.4]octane scaffold (CAS: 52876-78-5) represents a high-value pharmacophore in modern drug discovery. Structurally, it consists of a pyrrolidine ring spiro-fused to a cyclobutane ring. The nitrogen atom is located at position 5, directly adjacent to the spiro quaternary carbon (C4).

This architecture offers two distinct advantages over traditional pyrrolidines or piperidines:

  • Conformational Rigidity: The spiro-fusion locks the pyrrolidine ring conformation, reducing the entropic penalty upon binding to biological targets.

  • Metabolic Stability: The quaternary spiro center protects the adjacent nitrogen from oxidative metabolism (e.g.,

    
    -oxidation), a common liability in cyclic amines.
    

However, the 5-aza position presents unique synthetic challenges. The steric bulk of the adjacent cyclobutane ring hinders nucleophilic attack and metal coordination, requiring specialized protocols for functionalization. This guide details optimized workflows for derivatizing this sterically congested amine.

Chemical Architecture & Numbering

Understanding the IUPAC numbering is critical for precise functionalization.

  • Positions 1-3: Cyclobutane ring.

  • Position 4: Spiro quaternary carbon.

  • Position 5: Nitrogen atom (Secondary amine).

  • Positions 6-8: Pyrrolidine ring carbons.

Key Reactivity Feature: The nitrogen at position 5 is a secondary amine flanked by a quaternary center (C4). This creates a "neopentyl-like" steric environment, significantly retarding rates of


 alkylation and requiring highly active catalysts for Buchwald-Hartwig arylations.

Workflow Visualization: The Functionalization Landscape

The following diagram outlines the decision tree for functionalizing the 5-aza position, distinguishing between standard derivatization and advanced C-H activation strategies.

G Scaffold 5-Azaspiro[3.4]octane (Free Base or HCl Salt) Amide Amide Coupling (Acylation) Scaffold->Amide HATU/DIPEA High Force Arylation N-Arylation (Buchwald/SNAr) Scaffold->Arylation Pd-RuPhos or SNAr (EWG) Alkylation Reductive Alkylation (Soft Enolization) Scaffold->Alkylation NaBH(OAc)3 Ti(OiPr)4 Additive CH_Act Directed C-H Activation (Lithiation @ C6) Scaffold->CH_Act s-BuLi/TMEDA (Requires N-Boc) Drug_Amide Spiro-Amide Scaffolds (GPCR/Kinase Linkers) Amide->Drug_Amide Drug_Aryl N-Aryl Spirocycles (Biaryl Isosteres) Arylation->Drug_Aryl Drug_Alkyl Tertiary Amines (Solubility Handles) Alkylation->Drug_Alkyl Drug_Proline 6-Substituted Derivatives (Spiro-Proline Analogs) CH_Act->Drug_Proline

Figure 1: Strategic reaction pathways for the 5-azaspiro[3.4]octane core. Note the divergence between direct N-functionalization and N-directed C-H activation.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Rationale: Standard EDC/HOBt couplings often fail or proceed sluggishly due to the steric hindrance at N5. We utilize HATU with controlled base addition to drive the reaction.

Materials:

  • 5-Azaspiro[3.4]octane HCl salt (1.0 equiv)[1]

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Free Base Generation (In Situ): In a dried round-bottom flask under

    
    , suspend the 5-azaspiro[3.4]octane HCl salt in anhydrous DMF. Add 2.0 equiv of DIPEA and stir for 10 minutes at room temperature (RT) to ensure complete liberation of the amine.
    
  • Activation: In a separate vial, dissolve the carboxylic acid and HATU in DMF. Add 1.5 equiv of DIPEA. Stir for 5 minutes. Note: Pre-activation prevents N-acyl urea formation.

  • Coupling: Cannulate the activated acid solution into the amine suspension dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS. The steric bulk may require heating to 40°C for unreactive acids.

  • Workup: Dilute with EtOAc, wash with sat.

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Critical Checkpoint: If conversion is <50% after 4 hours, add 0.1 equiv of DMAP. The nucleophilicity of N5 is lower than standard pyrrolidines.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: The adjacent quaternary center makes the oxidative addition/reductive elimination cycle sensitive to ligand bulk. RuPhos or BrettPhos are required; standard ligands like BINAP or


 typically fail.

Materials:

  • 5-Azaspiro[3.4]octane (1.0 equiv)[1]

  • Aryl Bromide (

    
    ) (1.0 equiv)
    
  • 
     (2 mol %)
    
  • RuPhos (4 mol %)

  • 
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Toluene (degassed)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix

    
     and RuPhos in toluene. Heat at 80°C for 2 minutes to generate the active catalytic species (color change to dark orange/brown).
    
  • Addition: Add the aryl bromide, 5-azaspiro[3.4]octane, and

    
     to the reaction vessel.
    
  • Reaction: Seal the tube and heat to 100°C for 12 hours.

  • Filtration: Cool to RT, dilute with ether, and filter through a pad of Celite to remove Pd black.

  • Purification: The product is often lipophilic; purify via silica gel chromatography (Hexanes/EtOAc).

Data Validation:

Substrate Type Ligand Yield Notes
Electron-Deficient Ar-Br RuPhos >85% Fast reaction (<4h)
Electron-Rich Ar-Br BrettPhos 60-75% Requires higher temp (110°C)

| Ortho-Substituted Ar-Br | RuPhos | <40% | Steric clash is severe |

Protocol C: Advanced C-H Functionalization (The "Proline" Route)

Rationale: To generate 6-substituted derivatives (e.g., spiro-proline analogs), one cannot react directly at C6. Instead, we use the N-Boc group to direct lithiation to the


-position (C6), followed by an electrophile trap (

, alkyl halides).

Reference Grounding: This methodology is adapted from Beak-Lee lithiation protocols and recent scale-up work on spirocyclic building blocks [1, 2].

Materials:

  • N-Boc-5-azaspiro[3.4]octane (1.0 equiv)

  • s-BuLi (sec-Butyllithium) (1.2 equiv, 1.4 M in cyclohexane)

  • TMEDA (Tetramethylethylenediamine) (1.2 equiv)

  • Dry THF (

    
     can also be used)
    
  • Electrophile (e.g.,

    
     gas or MeI)
    

Step-by-Step Procedure:

  • Complexation: Dissolve N-Boc-5-azaspiro[3.4]octane and TMEDA in anhydrous THF. Cool to -78°C.

  • Lithiation: Add s-BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir at -78°C for 1 hour. Mechanism: The Boc oxygen coordinates Li, directing deprotonation specifically to the equatorial proton at C6.

  • Trapping:

    • For Carboxylation: Bubble dry

      
       gas through the solution for 30 minutes.
      
    • For Alkylation: Add alkyl halide dropwise.

  • Quench: Allow to warm to 0°C and quench with sat.

    
     (or 1M HCl for carboxylic acids).
    
  • Isolation: Extract with EtOAc. For the amino acid product, careful pH adjustment (isoelectric point) is required for precipitation.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance at N5 prevents attack on activated ester.Switch to acid chloride (generate in situ with oxalyl chloride/DMF) or use microwave irradiation (80°C, 10 min).
Incomplete N-Alkylation Imine formation is slow due to adjacent quaternary center.Add Lewis acid catalyst

(1.0 equiv) during imine formation step before adding reducing agent.
Regioselectivity in Lithiation Deprotonation at cyclobutane ring (unlikely but possible).Ensure temperature is strictly -78°C. Use s-BuLi (not n-BuLi) for kinetic control.
Salt Insolubility HCl salt of spirocycle is very hygroscopic and sticky.Convert to free base immediately before use or store in a desiccator.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: National Institutes of Health (PMC) / J. Org. Chem. Context: Describes the synthesis and properties of 5-azaspiro[3.4]octane HCl salt (Yield 91%) and its utility as a building block. URL:[Link]

  • Concise and Practical Avenues to 5,5-Spiro-

    
    -Prolines. 
    Source: ChemRxiv
    Context: Details the lithiation/carboxylation of N-Boc-5-azaspiro[3.4]octane to form spiro-proline derivatives using s-BuLi/TMEDA (Yield 77%).
    URL:[Link][2][3]
    
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: Chemical Reviews (ACS) Context: Comprehensive review on the synthesis and medicinal chemistry applications of azaspiro[3.4]octanes. URL:[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent MAGL Inhibitors. Source: Journal of Medicinal Chemistry Context: Application of 5-azaspiro[3.4]octane derivatives in drug discovery, specifically targeting Monoacylglycerol Lipase. URL:[Link]

Sources

reductive amination of 5-Aza-spiro[3.4]octane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the


-alkylation of 5-Aza-spiro[3.4]octane-2-carboxylic acid  via reductive amination. This spirocyclic amino acid represents a high-value scaffold in medicinal chemistry, offering conformational restriction and novel intellectual property (IP) space compared to traditional proline derivatives.

The core challenge addressed in this guide is the zwitterionic nature of the substrate, which complicates solubility in standard reductive amination solvents (e.g., 1,2-dichloroethane). We present a validated, direct methodology using methanol-compatible hydride donors , eliminating the need for protection/deprotection steps.

Chemical Strategy & Mechanistic Insight

The Substrate Challenge

5-Aza-spiro[3.4]octane-2-carboxylic acid contains a secondary amine within a pyrrolidine ring, spiro-fused to a cyclobutane ring bearing a carboxylic acid.

  • Sterics: The spiro-C4 center creates significant steric bulk adjacent to the nitrogen. This slows the formation of the hemiaminal intermediate compared to simple pyrrolidines.

  • Solubility: As an amino acid, it exists primarily as a zwitterion in neutral media, making it insoluble in aprotic solvents (DCM, DCE, THF) typically favored for Sodium Triacetoxyborohydride (STAB) reductions.

Reagent Selection
  • Reducing Agent: We utilize Sodium Cyanoborohydride (NaCNBH

    
    )  or 2-Picoline-Borane complex . While STAB is safer, it reacts too rapidly with methanol (the required solvent for the zwitterion). NaCNBH
    
    
    
    is stable in MeOH at pH 5–6, allowing the iminium ion to form before reduction occurs.
  • Solvent System: Methanol (MeOH) is the solvent of choice to solubilize the zwitterionic starting material.

  • pH Control: Glacial acetic acid is added to adjust the pH to ~5–6. This protonates the carbonyl oxygen (activating it) while ensuring enough unprotonated amine is available for nucleophilic attack.

Experimental Protocol

Materials
  • Substrate: 5-Aza-spiro[3.4]octane-2-carboxylic acid (1.0 equiv).

  • Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv).

  • Reductant: Sodium Cyanoborohydride (NaCNBH

    
    ) (1.5 – 2.0 equiv). Note: Handle with care; toxic.
    
  • Solvent: Anhydrous Methanol (MeOH).

  • Additive: Glacial Acetic Acid (AcOH) or Zinc Chloride (ZnCl

    
    ) for unreactive ketones.
    
Step-by-Step Methodology

Step 1: Solubilization & Imine Formation

  • Charge a round-bottom flask with 5-Aza-spiro[3.4]octane-2-carboxylic acid (100 mg, 0.64 mmol).

  • Add Anhydrous MeOH (3.2 mL, 0.2 M concentration).

  • Add the Aldehyde/Ketone (0.77 mmol, 1.2 equiv).

  • Critical Step: Add Glacial Acetic Acid dropwise until the pH reaches ~5–6 (approx. 2–3 drops).

    • Why: This disrupts the internal salt bridge, freeing the amine to attack the carbonyl.

  • Stir at Room Temperature (25 °C) for 30–60 minutes.

    • Checkpoint: If the solution remains cloudy, add minimal water (<5% v/v) or heat gently to 40 °C to achieve homogeneity.

Step 2: Reduction

  • Add NaCNBH

    
      (60 mg, 0.96 mmol, 1.5 equiv) in one portion.
    
  • Seal the reaction under a Nitrogen or Argon atmosphere.

  • Stir at 25 °C for 4–16 hours.

    • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (m/z ~156 [M+H]+) and appearance of the product mass.

Step 3: Workup & Purification

  • Quench: Add 1 mL of 1N HCl to quench excess hydride and decompose the boron complex. Stir for 15 mins.

  • Isolation (SCX Method - Recommended for Zwitterions):

    • Load the reaction mixture directly onto a Strong Cation Exchange (SCX-2) cartridge.

    • Wash with MeOH (3 column volumes) to remove non-basic impurities (excess aldehyde, borates).

    • Elute the product with 2N Ammonia in MeOH .

    • Concentrate the ammoniacal fraction in vacuo to yield the N-alkylated amino acid.

Quantitative Data & Optimization Guidelines

Table 1: Optimization of Reducing Conditions

ParameterCondition A (Standard)Condition B (Steric Bulk)Condition C (Green/Safety)
Solvent MeOHMeOH / TFE (1:1)Ethanol
Reductant NaCNBH

NaCNBH

2-Picoline-Borane
Temp 25 °C50 °C40 °C
Time 4 h16 h8 h
Yield 85-95%70-80%80-90%
Use Case Simple AldehydesKetones / Bulky AldehydesProcess Scale-up

Note on Condition B: 2,2,2-Trifluoroethanol (TFE) stabilizes the iminium ion, significantly boosting yields for unreactive ketones [1].

Visualizations

Figure 1: Mechanistic Pathway

This diagram illustrates the progression from the zwitterionic starting material to the final N-alkylated product, highlighting the critical "Spiro-Steric" interference point.

ReactionMechanism cluster_reagents Reagents SM Zwitterion Substrate (5-Aza-spiro[3.4]octane...) Act Acid Activation (pH 5-6) SM->Act + AcOH Solubilization Hem Hemiaminal Intermediate Act->Hem + Aldehyde Nu Attack Imin Iminium Ion (Rate Limiting Step) Hem->Imin - H2O Steric Barrier Prod N-Alkylated Product Imin->Prod + NaCNBH3 Hydride Transfer R1 Aldehyde/Ketone R2 NaCNBH3

Caption: Mechanistic pathway highlighting the iminium formation as the rate-determining step due to spirocyclic steric hindrance.

Figure 2: Experimental Workflow Decision Tree

A logical flow for researchers to select the correct workup based on the scale and nature of the aldehyde.

Workflow Start Start: Reaction Complete (LCMS Verification) Check Is Product Water Soluble? Start->Check Yes Yes (Amino Acid) Check->Yes Zwitterion No No (Lipophilic Ester) Check->No If Esterified SCX SCX-2 Cartridge (Catch & Release) Yes->SCX Remove Aldehyde Ext DCM/Water Extraction (pH 4) No->Ext Standard Workup Pure Evaporate & Lyophilize SCX->Pure Ext->Pure

Caption: Decision tree for purification. SCX chromatography is preferred for the free acid to remove non-basic byproducts.

References

  • Luo, R., et al. (2025).[1] "Synthesis of Secondary Amines via Reductive Alkylation in 2,2,2-Trifluoroethanol." Synthesis, 57, 629-636.[1] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[2] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • PubChem. "5-Oxaspiro[3.4]octane-2-carboxylic acid (Analogous Structure)." National Library of Medicine. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

Sources

Application Note: Reagents and Protocols for the Activation of 5-Aza-spiro[3.4]octane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Structural and Mechanistic Rationale

The incorporation of spirocyclic scaffolds, such as the 5-aza-spiro[3.4]octane system, has become a cornerstone strategy in modern drug discovery. These motifs increase the


 character of drug candidates, improving metabolic stability and three-dimensional target engagement.

However, activating the carboxylic acid at the C2 position of the cyclobutane ring presents unique chemical challenges:

  • Zwitterionic Polymerization Risk: The unprotected 5-aza-spiro[3.4]octane-2-carboxylic acid contains a highly nucleophilic secondary amine (the pyrrolidine nitrogen at the spiro center). If activation is attempted without protection, rapid inter- and intramolecular polymerization will occur. Therefore, all activation strategies mandate the use of an N-protected building block, most commonly 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid (CAS: 1363381-67-2) .

  • Steric and Conformational Constraints: The cyclobutane ring adopts a puckered conformation. Depending on the relative stereochemistry (cis/trans) of the C2 carboxylic acid to the bulky spiro-fused pyrrolidine at C4, the carbonyl carbon can be sterically shielded. This necessitates highly efficient coupling reagents to drive the formation of the active ester and prevent substrate epimerization during nucleophilic attack.

Reagent Selection Matrix

The choice of coupling reagent dictates the reaction kinetics, the risk of epimerization at the C2 stereocenter, and the scalability of the workflow. Traditional carbodiimides (DCC, DIC) often fail to provide complete conversion for hindered spirocycles and carry severe occupational health hazards, including chemical sensitization and contact dermatitis .

Modern peptide coupling reagents are divided into two primary classes for this application: Uronium/Iminium salts (e.g., HATU, COMU) for rapid discovery-scale synthesis, and Phosphonic anhydrides (e.g., T3P) for process-scale synthesis .

Quantitative Comparison of Activation Reagents
Coupling ReagentActivation IntermediateEpimerization RiskByproduct RemovalIdeal ApplicationCost/Scale Profile
COMU Oxyma Active EsterVery LowEasy (Water soluble)Milligram-scale discoveryHigh cost / Small scale
HATU OAt Active EsterLowDifficult (Tetramethylurea)Legacy discoveryHigh cost / Small scale
T3P Mixed Phosphonic AnhydrideNegligibleVery Easy (Water wash)Gram-to-kilogram scale-upLow cost / Large scale
EDC / Oxyma Oxyma Active EsterLowModerateGreener general purposeMedium cost / Mid scale

Causality Insight: We strongly recommend COMU over HATU for discovery chemistry. COMU utilizes an Oxyma leaving group, which matches the coupling efficiency of HATU but generates non-hazardous, water-soluble byproducts, aligning with greener chemistry principles . For scale-up, T3P (Propylphosphonic anhydride) is the undisputed gold standard. It acts as a potent water scavenger, operates under mild conditions, and completely eliminates the risk of epimerization for racemization-prone substrates [[1]]([Link]) .

Activation Workflows and Mechanistic Pathways

The activation of the spirocyclic acid proceeds via distinct mechanistic pathways depending on the chosen reagent. Understanding these pathways is critical for troubleshooting stalled reactions.

ActivationWorkflow Substrate 5-Boc-5-aza-spiro[3.4]octane- 2-carboxylic acid Base Addition of Non-Nucleophilic Base (DIPEA or NMM) Substrate->Base Split Select Activation Reagent based on Scale Base->Split COMU COMU / Oxyma (Discovery Scale) Split->COMU T3P T3P (50% in EtOAc) (Process Scale) Split->T3P Intermediate1 Oxyma Active Ester (Fast Kinetics) COMU->Intermediate1 Intermediate2 Mixed Phosphonic Anhydride (High Stability) T3P->Intermediate2 Nucleophile Addition of Primary/Secondary Amine Intermediate1->Nucleophile Intermediate2->Nucleophile Product Spirocyclic Amide Target Nucleophile->Product

Workflow for the activation and amidation of 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific workup steps are integrated to ensure the integrity of the coupling process.

Protocol A: High-Efficiency Discovery Coupling (COMU Method)

Best for: Milligram-scale library synthesis, coupling with sterically hindered or electron-deficient amines.

Reagents:

  • 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid (1.0 equiv)

  • COMU (1.1 equiv)

  • Target Amine (1.2 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the spirocyclic carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) followed by COMU (1.1 eq) at room temperature.

  • Self-Validation Check: Stir the mixture for 5 minutes. The solution will typically transition to a distinct yellow/orange color , confirming the successful generation of the Oxyma active ester. Causality: Premature addition of the amine before this color change can lead to competitive guanidinylation of the amine by COMU.

  • Nucleophilic Attack: Add the target amine (1.2 eq) to the pre-activated mixture. Stir at room temperature for 1–2 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with water. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes excess amine and DIPEA), saturated aqueous

    
     (removes the acidic Oxyma byproduct), and brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Scalable, Green Amidation (T3P Method)

Best for: Gram-to-kilogram scale-up, ensuring zero epimerization at the C2 position.

Reagents:

  • 5-Boc-5-aza-spiro[3.4]octane-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.05 equiv)

  • T3P (50% wt solution in EtOAc) (1.5 equiv)

  • Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.2 M)

Step-by-Step Procedure:

  • Substrate Mixing: In a reaction vessel equipped with a magnetic stirrer, suspend the spirocyclic acid (1.0 eq) and the target amine (1.05 eq) in EtOAc.

  • Base Addition: Add the base (3.0 eq). Causality: Unlike COMU, T3P does not cause guanidinylation. Mixing the acid and amine prior to activation ensures that the transient mixed phosphonic anhydride is immediately intercepted by the amine, preventing hydrolytic degradation of the activated species .

  • Controlled Activation: Cool the mixture to 0 °C. Add the T3P solution (1.5 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check: T3P reactions are exceptionally clean. TLC should show near-quantitative conversion with no baseline degradation.

  • Aqueous Workup: Wash the organic phase twice with water. Causality: The byproducts of T3P activation are cyclic phosphates that are highly water-soluble. A simple water wash completely removes the coupling reagent waste, avoiding the tedious chromatography required by HATU .

Mechanistic Pathway of T3P Activation

To fully leverage T3P for difficult spirocyclic couplings, it is essential to understand its activation trajectory. T3P converts the carboxylic acid oxygen into a superior leaving group without forming a highly reactive (and thus epimerization-prone) intermediate.

T3PMechanism Acid Spirocyclic Carboxylate (Deprotonated) Attack Nucleophilic Attack of Carboxylate on Phosphorus Acid->Attack T3P_Ring T3P Trimeric Ring (Electrophilic) T3P_Ring->Attack MixedAnhydride Mixed Phosphonic Anhydride (Configurationally Stable) Attack->MixedAnhydride Final Amide Product + Water-Soluble Phosphates MixedAnhydride->Final + Amine Amine Amine Nucleophile Amine->MixedAnhydride

Mechanism of T3P-mediated activation ensuring configurationally stable intermediates.

References[1] Waghmare et al. "Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis." ResearchGate. View Source[2] "Optimizing Peptide Coupling: Key Techniques." JPT. View Source[3] "5-Boc-5-Aza-spiro[3.4]octane-2-carboxylic acid." Sigma-Aldrich.View Source[4] "An Evaluation of the Occupational Health Hazards of Peptide Couplers." NIH PMC. View Source[5] Albericio, F. et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications. View Source[6] Dunetz, J. et al. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." AMRI. View Source

Sources

Application Note: Design and Synthesis of Conformationally Constrained Peptidomimetics Utilizing 5-Aza-spiro[3.4]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The translation of native peptides into viable therapeutics is frequently hindered by poor oral bioavailability, low membrane permeability, and rapid proteolytic cleavage. To overcome these pharmacokinetic liabilities, medicinal chemists employ conformationally constrained peptidomimetics. Among the most promising three-dimensional building blocks is the 5-aza-spiro[3.4]octane scaffold [1].

By incorporating a cyclobutane ring orthogonally fused to a pyrrolidine ring at a single quaternary spiro-carbon, this scaffold dramatically increases the fraction of sp³ carbons (


)[1]. The rigid 3D architecture effectively mimics the structural geometry of proline and specific 

-turn motifs while providing enhanced resistance to enzymatic degradation. Advanced synthetic routes, such as Rh(II)-catalyzed C(sp³)-H amination, have enabled the precise stereocontrolled formation of these spirocyclic cores[2], allowing researchers to populate previously underexplored three-dimensional chemical space.

Design Principles & Structural Causality

The integration of a 5-aza-spiro[3.4]octane core into a peptide backbone is not merely a structural substitution; it is a thermodynamic optimization strategy.

  • Entropic Pre-organization: Linear peptides exist in a highly flexible ensemble of conformations in solution. Upon binding to a target receptor (e.g., a GPCR), the peptide must adopt a specific conformation, incurring a massive entropic penalty. The spiro[3.4]octane core restricts the

    
     and 
    
    
    
    dihedral angles, locking the peptidomimetic into its bioactive conformation and thereby enhancing binding affinity (
    
    
    ).
  • Proteolytic Shielding: The quaternary spiro junction acts as a dense steric shield. Proteases, which require precise alignment of the scissile amide bond within their catalytic clefts, are physically blocked from accessing the adjacent amide bonds.

Workflow A Identify Target Peptide & Turn Motifs B Select 5-Aza-spiro[3.4]octane Scaffold A->B C SPPS Integration (HATU/HOAt Coupling) B->C D Self-Validation: Kaiser/Chloranil Test C->D D->C Positive (Incomplete) E Cleavage & Purification D->E Negative (Complete) F In Vitro Assays (Stability & Binding) E->F

Caption: Workflow for designing and validating 5-Aza-spiro[3.4]octane peptidomimetics.

Quantitative Profiling of Spiro-Peptidomimetics

The substitution of standard amino acids with spirocyclic scaffolds yields measurable improvements in both physicochemical and pharmacokinetic properties. The table below summarizes the typical baseline shifts observed during lead optimization.

ParameterNative Linear PeptideProline-Substituted Analog5-Aza-spiro[3.4]octane Peptidomimetic
Fraction sp³ (

)
~0.35~0.45> 0.65
Serum Half-Life (

)
< 15 min~ 45 min> 240 min
Permeability (

,

cm/s)
< 1.02.58.4
Receptor Affinity (

)
50 nM120 nM15 nM

Experimental Methodologies & Self-Validating Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a highly hindered spirocyclic amino acid requires deviations from standard SPPS protocols to ensure high yield and prevent deletion sequences.

Step-by-Step Methodology:

  • Resin Swelling: Suspend Rink Amide resin in a 1:1 mixture of DCM/DMF for 30 minutes. Causality: The binary solvent mixture ensures optimal solvation of both the hydrophobic polystyrene matrix and the polar PEG grafts, maximizing the accessibility of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×).

  • Sterically Hindered Coupling: Prepare a solution of Fmoc-5-aza-spiro[3.4]octane-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 2 hours at room temperature.

    • Causality: The spiro center creates severe steric hindrance. HATU/HOAt is vastly superior to standard HBTU/HOBt for hindered amines due to the neighboring group effect of the pyridine nitrogen in HOAt. The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq amino acid) prevents the irreversible capping of unreacted resin amines by tetramethylguanidinium byproducts.

  • Self-Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a Kaiser (ninhydrin) test.

    • Validation Logic: If the beads turn blue, primary amines remain uncoupled. The system dictates you must re-subject the resin to Step 3. If the beads remain yellow, coupling is complete. (Note: For subsequent couplings onto the secondary spiro-nitrogen of the scaffold, a Chloranil test must be used instead of the Kaiser test).

  • Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptidomimetic in cold diethyl ether and lyophilize.

Protocol B: In Vitro Proteolytic Stability Assay

To prove the metabolic resilience of the synthesized peptidomimetic, a serum stability assay with built-in analytical validation is required.

Step-by-Step Methodology:

  • Incubation: Prepare a 10 µM solution of the spiro-peptidomimetic in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C in a shaking water bath.

  • Time-Course Sampling & Quenching: At intervals (0, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold Acetonitrile containing 100 ng/mL of a heavy-isotope labeled Internal Standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures and precipitates serum proteases, halting enzymatic degradation exactly at the designated time point.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Self-Validation Checkpoint (IS Recovery): Analyze the supernatant via LC-MS/MS.

    • Validation Logic: The system validates itself by monitoring the peak area of the Internal Standard. If the IS variance across time points exceeds ±15%, the extraction efficiency is compromised (e.g., due to matrix ion suppression), and the sample batch must be re-extracted.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to calculate the degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

Biological Application: GPCR Target Modulation

Spiro-peptidomimetics are highly effective at modulating G-protein coupled receptors (GPCRs). A prominent example is the use of spirocyclic scaffolds to mimic the active N-terminal segment of ghrelin, acting as potent agonists for the Growth Hormone Secretagogue Receptor 1a (GHSR-1a)[3]. The rigid spiro-core perfectly mimics the required


-turn that fits into the transmembrane binding pocket of the receptor, triggering the 

signaling cascade.

Pathway L Spiro-Peptidomimetic (Agonist) R GHSR-1a Receptor (GPCR) L->R Binds G Gq/11 Protein R->G Activates P Phospholipase C (PLC) G->P Stimulates I IP3 Production P->I Cleaves PIP2 C Intracellular Ca2+ Release I->C Opens Channels

Caption: GHSR-1a GPCR signaling pathway modulated by spiro-peptidomimetic agonists.

References

  • Title: The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.
  • Title: Spirocyclic Building Blocks for Scaffold Assembly Source: Sigma-Aldrich URL
  • Title: Peptidic Macrocycles - Chemo Types - Screening Libraries Source: Asinex URL
  • Title: Antiproliferative activity on human prostate carcinoma cell lines of new peptidomimetics containing the spiroazepinoindolinone scaffold Source: PubMed URL
  • Title: Spiro Iminosugars: Structural Diversity and Synthetic Strategies Source: ResearchGate URL

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Aza-spiro[3.4]octane-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 5-Aza-spiro[3.4]octane-2-carboxylic acid , a critical spirocyclic scaffold used in drug discovery (e.g., MAGL inhibitors, antibacterial agents) to restrict conformational flexibility while maintaining physicochemical properties.

This guide focuses on the [3+2] Cycloaddition Strategy , which is the industry standard for constructing the 5-aza-spiro[3.4] core with high precision.

Role: Senior Application Scientist | Topic: Yield Optimization & Troubleshooting

Core Synthesis Workflow

The most robust route to 5-aza-spiro[3.4]octane-2-carboxylic acid involves the [3+2] cycloaddition of an azomethine ylide (generated in situ) to a 3-methylene-cyclobutanecarboxylate derivative. This method avoids the high ring-strain penalties associated with direct alkylation of cyclobutanes.

Optimized Reaction Scheme
  • Precursor Preparation: tert-Butyl 3-methylenecyclobutanecarboxylate.

  • Cycloaddition: Reaction with

    
    -(methoxymethyl)-
    
    
    
    -(trimethylsilylmethyl)benzylamine (azomethine ylide precursor) catalyzed by TFA.
  • Deprotection: Hydrogenolysis (N-Bn removal) and Acidolysis (Ester hydrolysis).

SynthesisWorkflow Start 3-Methylene- cyclobutane ester Catalyst Cat: TFA Solvent: DCM Start->Catalyst Ylide Azomethine Ylide Precursor Ylide->Catalyst Intermediate N-Benzyl Spiro Intermediate Catalyst->Intermediate [3+2] Cycloaddition (0°C to RT) Deprotection 1. H2, Pd/C 2. HCl/Dioxane Intermediate->Deprotection Product 5-Aza-spiro[3.4]octane- 2-carboxylic acid Deprotection->Product Yield Optimization Zone

Caption: Figure 1. Optimized [3+2] cycloaddition workflow for constructing the spiro-pyrrolidine core.

Troubleshooting Guide: Diagnosing Yield Loss

This section addresses specific failure modes identified in scale-up campaigns.

Issue 1: Low Yield in the Cyclization Step (<40%)

Symptom: TLC shows unreacted methylene cyclobutane or decomposition of the amine precursor. Root Cause: The azomethine ylide is unstable and polymerizes if the dipolarophile (methylene cyclobutane) is not sufficiently active or if the catalyst addition is too rapid.

ParameterOptimization ActionMechanism
Catalyst Addition Switch to slow addition of TFA (over 1-2 hours) at 0°C.Prevents a high concentration of free ylide, favoring reaction with the alkene over self-polymerization.
Reagent Purity Distill

-(methoxymethyl)-

-(trimethylsilylmethyl)benzylamine prior to use.
Impurities (amines/alcohols) quench the ylide species immediately.
Water Content Ensure DCM is anhydrous (<50 ppm H2O).Water hydrolyzes the iminium ion intermediate, stopping the cycle.
Stoichiometry Use 1.5 equiv of the ylide precursor relative to the alkene.Compensates for the inevitable background decomposition of the reactive dipole.
Issue 2: Diastereomeric Mixtures (Cis/Trans Isomers)

Symptom: Product isolates as a mixture of diastereomers (COOH cis or trans to the Nitrogen). Root Cause: The approach of the bulky azomethine ylide is influenced by the existing substituent (COOH/Ester) on the cyclobutane ring. Solution:

  • Thermodynamic Control: The reaction is generally irreversible, so kinetic control dominates.

  • Steric Steering: Use a bulky ester group (e.g., tert-butyl) on the cyclobutane. The bulky group forces the incoming dipole to attack from the opposite face (anti-addition), improving trans selectivity (often >90:10 dr).

Issue 3: Zwitterion Loss During Workup

Symptom: Reaction works (by LCMS), but mass is lost during isolation of the final amino acid. Root Cause: 5-Aza-spiro[3.4]octane-2-carboxylic acid is a highly polar zwitterion. It is soluble in water and insoluble in organic solvents at neutral pH. Protocol Adjustment:

  • Do not extract with water.

  • After deprotection, evaporate volatiles completely.

  • Triturate the residue with Et2O or MeCN to remove non-polar byproducts.

  • Use Ion Exchange Chromatography (Dowex 50W) if desalting is required, eluting with dilute NH4OH.

Detailed Optimized Protocol

Standardized for 10 mmol scale.

Step 1: [3+2] Cycloaddition
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Charge: Add tert-butyl 3-methylenecyclobutanecarboxylate (1.68 g, 10 mmol) and anhydrous DCM (40 mL).

  • Reagent: Add

    
    -benzyl-1-methoxy-
    
    
    
    -((trimethylsilyl)methyl)methanamine
    (3.56 g, 15 mmol).
  • Catalysis: Cool to 0°C. Add TFA (114 mg, 0.1 equiv) in DCM (5 mL) dropwise over 60 minutes via syringe pump.

    • Note: The solution may turn slightly yellow; dark brown indicates decomposition.

  • Reaction: Warm to Room Temperature (RT) and stir for 16 hours.

  • Quench: Wash with saturated NaHCO3 (2 x 20 mL). Dry organic layer (Na2SO4) and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1 to 4:1).

    • Target Yield: 75-85% of N-benzyl spiro ester.

Step 2: Deprotection (Benzyl & t-Butyl)
  • Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd(OH)2/C (20% wt). Hydrogenate (1 atm H2, balloon) for 12 hours. Filter through Celite.

  • Hydrolysis: Dissolve the filtrate residue in 4M HCl in Dioxane (10 mL). Stir at RT for 4 hours.

  • Isolation: Concentrate in vacuo. The product often precipitates as the HCl salt. Wash with cold ether.

FAQ: Expert Insights

Q: Can I use the ethyl ester instead of the tert-butyl ester? A: Yes, but yield and selectivity often drop. The tert-butyl group provides necessary steric bulk to direct the cycloaddition and is easier to remove under mild acidic conditions without affecting the amine. Ethyl esters require saponification (LiOH), which can be difficult to purify from the resulting inorganic salts given the product's zwitterionic nature.

Q: Why is my reaction stalling at 50% conversion? A: The catalyst (TFA) might be sequestered by the amine product. Add an additional 0.05 equiv of TFA. Also, verify that your silyl reagent hasn't hydrolyzed in the bottle; it should be a clear liquid, not cloudy.

Q: The product is hygroscopic and sticky. How do I get a solid? A: This is common for spiro-amino acid salts. Lyophilization (freeze-drying) from water is the best method to obtain a handleable powder. Alternatively, crystallize from MeOH/Et2O.

Decision Tree for Optimization

DecisionTree Problem Problem Detected CheckTLC Check TLC/LCMS of Crude Problem->CheckTLC Branch1 SM Remaining (Incomplete) CheckTLC->Branch1 Branch2 Complex Mixture (Decomposition) CheckTLC->Branch2 Action1 Add 0.1 eq TFA Check Reagent Purity Branch1->Action1 Action2 Slow Down Addition Lower Temp to -10°C Branch2->Action2

Caption: Figure 2. Quick diagnostic logic for reaction monitoring.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Organic Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] Link

  • SpiroChem AG . (2020). Spirocyclic Building Blocks Technical Notes. Link

Sources

Technical Support Center: Troubleshooting Solubility for 5-Aza-spiro[3.4]octane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Challenge: Why is this compound so difficult to dissolve?

As a Senior Application Scientist, the most common issue I see with 5-Aza-spiro[3.4]octane-2-carboxylic acid is researchers treating it like a standard organic small molecule. It is not.

This molecule is an unnatural spirocyclic amino acid consisting of a basic pyrrolidine ring (secondary amine) spiro-fused to a cyclobutane ring bearing an acidic carboxyl group. Because of this structure, it exists predominantly as a zwitterion in neutral aqueous solutions and in its solid powder form.

The conformational rigidity of the spirocyclic scaffold reduces the entropic penalty of crystallization[1]. This allows the positively charged ammonium (


) and negatively charged carboxylate (

) groups of adjacent molecules to form a highly stable, tightly packed intermolecular ionic lattice. Pure water or standard organic solvents (like pure DMSO or DMF) lack the thermodynamic driving force to break these ionic bonds, leading to poor solubility[2].
Physicochemical Profile & Solubility Matrix

To successfully solvate this compound, you must manipulate its environment to break the zwitterionic lattice. Below is the reference data required to calculate your solubilization strategy.

Property / EnvironmentValue / StatusMechanistic Rationale
Amine pKa (Est.) ~8.5 - 9.5Typical basicity for spiro-fused pyrrolidines.
Carboxylic Acid pKa (Est.) ~3.5 - 4.5Standard acidity for cyclobutane-carboxylic acids.
Isoelectric Point (pI) ~6.0 - 7.0pH at which net charge is zero. Lowest solubility.
Aqueous (pH 7.4 PBS) Insoluble (< 1 mg/mL)Molecule remains near pI; zwitterionic lattice dominates[3].
Aqueous (pH < 3 or > 10) Highly Soluble (> 50 mg/mL)Net charge (+1 or -1) forces electrostatic repulsion between molecules.
Pure DMSO / DMF Poor to Moderate Organic solvents cannot disrupt the strong ionic crystal lattice.
DMSO + 1% TFA or DIPEA Highly Soluble Acid/base additives protonate/deprotonate the zwitterion, allowing organic solvation.

Causality-Driven FAQs

Q1: I attempted to dissolve the powder in standard PBS (pH 7.4) for an in vitro assay, but it formed a cloudy suspension. Heating and sonication didn't work. Why? A: At pH 7.4, the molecule is dangerously close to its isoelectric point (pI). Heating or sonicating a zwitterion at its pI only provides temporary kinetic energy; it does not change the thermodynamic reality that the molecules prefer to bind to each other rather than the solvent[2]. You must introduce a net charge by adjusting the pH away from the pI.

Q2: I need a 100 mM stock in DMSO. Why is it crashing out, and how do I fix it? A: Pure DMSO is a polar aprotic solvent, but it is inefficient at breaking the internal salt bridges of a rigid spirocyclic zwitterion. To fix this, add a volatile acid (e.g., 0.1% Trifluoroacetic acid, TFA) or a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to your DMSO. This shifts the equilibrium, neutralizing one of the charges and allowing the DMSO to solvate the hydrophobic spirocyclic core.

Q3: Will extreme pH adjustments degrade the spirocyclic core? A: No. The 5-aza-spiro[3.4]octane core is highly stable due to its rigid carbon framework[1]. However, prolonged exposure to extreme pH (>12 or <2) at elevated temperatures could theoretically risk epimerization at the alpha-carbon (C2 of the cyclobutane), though the spiro-fusion makes this sterically hindered. Room temperature titrations are perfectly safe.

State Transition & Solubilization Workflows

To visualize how pH manipulation dictates the physical state of the molecule, refer to the equilibrium diagram below.

Equilibrium Cation Cationic State pH < 3.5 Net Charge: +1 (High Solubility) Zwitterion Zwitterionic State pH 6.0 - 7.0 (pI) Net Charge: 0 (Insoluble Lattice) Cation->Zwitterion Add Base Zwitterion->Cation Add Acid Anion Anionic State pH > 9.5 Net Charge: -1 (High Solubility) Zwitterion->Anion Add Base Anion->Zwitterion Add Acid

Caption: pH-dependent equilibrium states and charge distribution of spirocyclic amino acids.

Self-Validating Experimental Protocols

Do not rely on arbitrary volumes. Use these causality-based protocols to ensure complete solubilization without compromising your downstream applications.

Protocol A: Aqueous Solubilization via pH Titration (For Biological Assays)

Purpose: To create a high-concentration aqueous stock that can be diluted into physiological buffers without immediate precipitation.

  • Suspension: Weigh the desired amount of 5-Aza-spiro[3.4]octane-2-carboxylic acid into a sterile tube. Add MS-grade water to exactly 80% of your final target volume. The solution will be cloudy.

  • Titration: Based on your assay's tolerance, choose either 0.1 M HCl or 0.1 M NaOH. Add the titrant dropwise (10 µL at a time) while vortexing continuously.

  • Equilibration: Wait 30 seconds between drops. The lattice takes time to dissociate once the pH shifts. Stop titrating the moment the solution turns visually clear.

  • Validation (The Tyndall Test): Shine a standard laser pointer through the tube in a dim room. If you see a solid beam of light scattering through the liquid (Tyndall effect), micro-precipitates remain. Add one more drop of titrant until the laser passes through invisibly.

  • Buffering & Finalization: Back-titrate carefully with a strong physiological buffer (e.g., 1 M HEPES, pH 7.4) to reach your target pH. Note: The compound may remain in a metastable supersaturated state at pH 7.4 if the initial dissolution was complete. Adjust to the final volume with water.

Protocol B: Organic Solubilization for Chemical Synthesis (e.g., SPPS)

Purpose: To dissolve the unprotected amino acid in anhydrous organic solvents for peptide coupling.

  • Solvent Addition: Weigh the powder into a dry, argon-purged glass vial. Add anhydrous DMF or NMP to reach the desired molarity (typically 0.2 M to 0.5 M).

  • Lattice Disruption: Add 1.5 to 2.0 molar equivalents of Diisopropylethylamine (DIPEA). The DIPEA deprotonates the ammonium ion, destroying the zwitterion and forming a highly soluble diisopropylethylammonium salt.

  • Agitation: Sonicate the vial for 3–5 minutes at room temperature.

  • Validation: Visually inspect the bottom of the vial for crystalline residue. Do not add coupling reagents (e.g., HATU, PyBOP) until the solution is 100% clear , as suspended zwitterions will lead to incomplete activation and truncated synthesis products.

Workflow Start 5-Aza-spiro[3.4]octane-2-carboxylic acid (Solid Powder) Decision Target Application? Start->Decision Bio In Vitro / Bioassays (Aqueous Media) Decision->Bio Chem SPPS / Synthesis (Organic Media) Decision->Chem AcidBase Suspend in H2O Titrate with 0.1M HCl or NaOH Bio->AcidBase OrgBase Suspend in DMF/NMP Add 1.5 eq DIPEA Chem->OrgBase ValidateAq Check Tyndall Effect (Laser Pointer Test) AcidBase->ValidateAq ValidateOrg Visual Inspection (Clear Solution) OrgBase->ValidateOrg

Caption: Solubilization decision tree and self-validation workflow for spirocyclic amino acids.

References

  • Chernykh, A. V., et al. (2022). A Stereochemical Journey around Spirocyclic Glutamic Acid Analogs. Organic & Biomolecular Chemistry, 20(15), 3183–3200. (Details the synthesis, pKa, and isoelectric properties of conformationally restricted spirocyclic amino acids). URL: [Link]

  • Trissel, L. A. (1996). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 53(22), 2759. (Provides authoritative mechanistic grounding on how zwitterionic lattices resist solvation at their isoelectric points). URL: [Link]

  • Matsumoto, M., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology, 9, 691052. (Explains the thermodynamic drivers of amino acid solubility and phase separation in aqueous environments). URL: [Link]

Sources

Technical Support Center: Purification of Spiro[3.4]octane Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Purification Challenges

Welcome to the technical support center for the purification of spiro[3.4]octane amino acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and valuable class of compounds. The rigid, three-dimensional nature of the spiro[3.4]octane scaffold offers significant advantages in drug design, but it can also introduce specific challenges during purification.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve your desired purity and yield.

Purification Strategy Workflow

The selection of a purification strategy depends on the nature of the crude product and the types of impurities present. The following workflow provides a general decision-making framework.

G cluster_0 cluster_4 cluster_5 start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_oily Product is an oil or amorphous solid is_solid->is_oily recrystallize Attempt Recrystallization is_solid->recrystallize  Yes flash_chrom Proceed to Flash Chromatography is_oily->flash_chrom purity_check1 Assess Purity (TLC, LCMS, NMR) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, LCMS, NMR) flash_chrom->purity_check2 purity_check1->flash_chrom Significant impurities remain diastereomers Diastereomers present? purity_check1->diastereomers Purity >95%, no major impurities purity_check2->flash_chrom Poor separation, co-elution purity_check2->diastereomers Baseline separation of major product final_product Final Product diastereomers->final_product  No chiral_sep Chiral Separation (HPLC/SFC) diastereomers->chiral_sep chiral_sep->final_product

Caption: Decision workflow for purifying spiro[3.4]octane amino acid derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the purification of spiro[3.4]octane amino acid derivatives in a question-and-answer format.

Question 1: My diastereomers are co-eluting or have very poor separation during silica gel chromatography. What can I do?

Answer: This is a frequent challenge. The rigid spirocyclic core means that diastereomers can have very similar polarities, making separation on standard silica gel difficult.

  • Causality: The spiro[3.4]octane scaffold orients substituents in a fixed three-dimensional space.[1] If the stereocenters are distant from the main polar groups (the amino acid moiety), their impact on the overall molecule's interaction with the silica surface may be minimal. Separation relies on amplifying these subtle steric and electronic differences.

  • Solutions & Protocol Adjustments:

    • Decrease the Elution Speed: Reduce the flow rate of your mobile phase. Slower elution increases the equilibration time between the stationary and mobile phases, enhancing the resolution of closely eluting compounds.

    • Optimize Your Solvent System:

      • Use a Less Polar Primary Solvent: Switch from ethyl acetate/hexane to dichloromethane (DCM)/methanol. DCM can offer different selectivity compared to ethyl acetate. A small amount of methanol (0.5-5%) will be necessary to elute the polar amino acid derivative.

      • Add a Modifier: Adding a small percentage of an acid (e.g., 0.1-1% acetic acid) or a base (e.g., 0.1-1% triethylamine) to the mobile phase can significantly improve peak shape and selectivity. For amino acids, which are zwitterionic, controlling the ionization state is crucial.[3] Acetic acid will protonate the amine, while triethylamine will deprotonate the carboxylic acid, altering the compound's interaction with the silica.

    • Try a Different Stationary Phase: If silica gel fails, consider using a diol-bonded or amino-bonded silica phase. These stationary phases offer different electronic interactions (hydrogen bond donating/accepting) that can differentiate between diastereomers that are inseparable on standard silica.

    • Derivatization: As a last resort for analytical confirmation or small-scale separation, you can derivatize the amino acid. For example, creating an ester or an amide with a chiral auxiliary can exaggerate the differences between diastereomers, making them easier to separate by standard chromatography.[4]

Question 2: My purified product is a clear, colorless oil that refuses to crystallize. How can I solidify it?

Answer: The compact and often complex three-dimensional shape of spirocyclic compounds can inhibit the formation of an ordered crystal lattice, resulting in oils or amorphous solids.

  • Causality: Crystallization requires molecules to pack efficiently. The bulky and rigid spiro[3.4]octane framework can create steric hindrance that complicates this packing. Furthermore, the presence of multiple rotatable bonds in side chains can lead to conformational isomers in solution, which also inhibits crystallization.

  • Solutions & Protocol Adjustments:

    • High-Purity is Key: Ensure your product is >98% pure by LCMS and NMR. Even small amounts of impurities can act as "crystal poisons." If necessary, re-purify a small amount by preparative HPLC.[5]

    • Solvent Screening:

      • Start with a Good Solvent/Anti-Solvent System: Dissolve your oil in a minimum amount of a "good" solvent where it is highly soluble (e.g., DCM, ethyl acetate, methanol). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., hexane, pentane, or diethyl ether) dropwise until persistent cloudiness is observed. Let the solution stand, covered, at room temperature or in the refrigerator.

      • Slow Evaporation: Dissolve the oil in a single, moderately volatile solvent (like ethyl acetate) in a loosely covered vial. Allowing the solvent to evaporate over several days can sometimes yield crystals.

    • Seed Crystals: If you have ever had a batch crystallize, save a few seed crystals. Adding a single seed crystal to a supersaturated solution can induce crystallization.

    • Salt Formation: Since your compound is an amino acid, you can attempt to form a salt. Dissolving the purified freebase in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or p-toluenesulfonic acid can precipitate a crystalline salt. This is a common strategy for purifying and handling amino-acid-like compounds.[6]

Question 3: I've successfully separated my diastereomers, but now I need to separate the enantiomers. What are the best approaches?

Answer: Enantiomeric separation requires a chiral environment. This is typically achieved using chiral chromatography.

  • Causality: Enantiomers have identical physical properties (solubility, polarity) in an achiral environment. To separate them, you must introduce a chiral selector that forms transient, diastereomeric complexes with each enantiomer. These complexes have different stabilities and energies, allowing for chromatographic separation.[7][8]

  • Solutions & Recommended Protocols:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.

      • Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are highly effective for a wide range of molecules, including amino acid derivatives.[9] Zwitterionic CSPs derived from cinchona alkaloids are also specifically designed for separating ampholytic molecules like amino acids.[3]

      • Mobile Phase: Start with a simple mobile phase like hexane/isopropanol or hexane/ethanol for normal-phase chromatography. For reverse-phase, acetonitrile/water or methanol/water with acidic or basic modifiers is common. The choice depends on the specific CSP and the analyte.

    • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC. It is an excellent alternative for both analytical and preparative-scale separations of enantiomers.

    • Diastereomeric Salt Crystallization: This is a classical resolution technique. React your racemic amino acid derivative with a single enantiomer of a chiral acid (like tartaric acid or dibenzoyltartaric acid) or a chiral base (like (R)- or (S)-1-phenylethylamine). This forms a mixture of diastereomeric salts, which have different solubilities and can often be separated by fractional crystallization.[]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new spiro[3.4]octane amino acid derivative?

A good starting point is to use thin-layer chromatography (TLC) to screen for an effective solvent system. Use a mobile phase that provides a retention factor (Rf) of ~0.2-0.3 for your target compound. A common starting solvent system for these types of molecules is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Given the polarity of the amino acid, a DCM/MeOH system is often more effective.[1][11]

Q2: How can I be sure my final product is pure? What analytical techniques are essential?

To confirm the purity and identity of your final compound, a combination of techniques is necessary:

  • LCMS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and give you an initial assessment of purity (typically reported as a percentage of the total peak area).

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR is essential for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons. The absence of signals from starting materials or major byproducts is a strong indicator of purity.

  • Chiral HPLC/SFC: If your compound is chiral, analysis on a chiral column is the only way to determine its enantiomeric excess (e.e.) or diastereomeric excess (d.e.).

Q3: My compound appears to be degrading on the silica gel column. What causes this and how can I prevent it?

Amino acids can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can sometimes catalyze degradation or cause irreversible adsorption.

  • Deactivate the Silica: You can pre-treat your column by flushing it with a mobile phase containing 1% triethylamine before loading your sample. This neutralizes the acidic sites.[12]

  • Use Neutral Alumina: As an alternative to silica, you can use neutral alumina for your stationary phase.

  • Minimize Time on Column: Use a faster flow rate and a steeper solvent gradient to get the compound off the column as quickly as possible.

Protocols

Protocol 1: General Flash Chromatography for Diastereomer Separation

This protocol provides a general method for purifying spiro[3.4]octane amino acid derivatives using flash chromatography on silica gel.

  • Slurry Preparation: Dissolve the crude product (e.g., 1 gram) in a minimal amount of a strong solvent like methanol or DCM. Add 2-3 grams of silica gel to this solution.

  • Solvent Removal: Remove the solvent completely under reduced pressure until a fine, dry powder is obtained. This is the "dry-loaded" sample.

  • Column Packing: Wet-pack a glass column with silica gel using your starting mobile phase (e.g., 100% DCM). Ensure the column is packed evenly without any air bubbles.

  • Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by adding small increments of methanol (e.g., start with 100% DCM, move to 0.5% MeOH in DCM, then 1%, 2%, etc.).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your desired product(s).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol is for screening conditions to separate enantiomers of a purified spiro[3.4]octane amino acid.

  • Sample Preparation: Prepare a solution of your purified compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Initial Mobile Phase:

    • Normal Phase: Begin with 90:10 Hexane:Isopropanol (v/v) at a flow rate of 1 mL/min.

    • Reverse Phase: Begin with 50:50 Acetonitrile:Water (v/v) with 0.1% formic acid at a flow rate of 0.5 mL/min.

  • Analysis: Inject 5-10 µL of your sample and monitor the UV absorbance at a relevant wavelength (e.g., 220 nm or 254 nm).

  • Optimization: If no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of strong to weak solvent, switch isopropanol for ethanol, or add/remove modifiers like trifluoroacetic acid or diethylamine). Also, screen different chiral columns, as selectivity is highly column-dependent.[13]

Data Summary Table

Purification ChallengeTechniqueRecommended Stationary PhaseTypical Mobile Phase SystemKey Insight/JustificationReference
Separation of Diastereomers Flash ChromatographySilica GelDichloromethane/Methanol or Ethyl Acetate/HexanesOrthogonal solvent selectivity can resolve compounds that co-elute in other systems.[1]
Separation of Enantiomers Chiral HPLC/SFCPolysaccharide-based (e.g., Amylose Phenylcarbamate)Hexane/Ethanol or CO₂/MethanolForms transient diastereomeric complexes, allowing for separation of enantiomers.[9]
Removal of Polar Impurities Reverse-Phase ChromatographyC18 SilicaAcetonitrile/Water + 0.1% Formic AcidEffective for removing non-polar impurities from highly polar compounds.[5]
Crystallization of Oils Diastereomeric Salt FormationN/AN/AForms a new solid with different crystal packing properties, facilitating crystallization.[]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Benchchem.
  • Goti, G. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • List, A. F. (2010, November 3). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications. Retrieved from [Link]

  • Harada, N. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • Mishra, N., & Shukla, S. K. (2026, January 13). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC. Retrieved from [Link]

  • Dzhemilev, U. M. (2009). ChemInform Abstract: Synthesis and Transformations of Metallacycles. Part 34. New Method for the Synthesis of Spiro[3.3]heptanes and Spiro[3.4]octanes by Cycloalumination of Methylidenecyclobutanes with Et3Al in the Presence of a Cp2ZrCl2 Catalyst. ResearchGate. Retrieved from [Link]

  • Terasawa, H., & Nakanishi, T. (n.d.). Method for crystallization of amino acids. Google Patents.
  • Wang, Y., & Sun, Y. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Retrieved from [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Majhi, K. C., & Kumar, S. (2020). Chromatographic Separation of Amino Acids. ResearchGate. Retrieved from [Link]

  • Jones, P. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Various Authors. (2013, February 24). Troubleshooting protein purification?. ResearchGate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Schurig, V. (2006, May 8). Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

  • Cytiva. (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Retrieved from [Link]

  • Utami, R. N., & Setyawan, D. (2021, May 28). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. Retrieved from [Link]

  • Waudby, C. A., & Christodoulou, J. (2019, January 18). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC. Retrieved from [Link]

  • Ali, I., & Al-Othman, Z. A. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Setyawan, D., & Sari, R. (2018, April 29). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Student, A. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

Sources

Technical Support Center: Resolution of 5-Aza-spiro[3.4]octane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Enantiomers of 5-Aza-spiro[3.4]octane-2-carboxylic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Senior Application Scientist Desk Status: Operational Ticket ID: RES-SPIRO-34-001

Welcome to the technical guide for the chiral resolution of 5-Aza-spiro[3.4]octane-2-carboxylic acid . As a proline surrogate with a constrained spirocyclic scaffold, this molecule presents unique stereochemical challenges. The secondary amine within the 5-membered ring and the carboxylic acid on the 4-membered ring create a zwitterionic character that complicates direct resolution.

This guide prioritizes robustness and scalability . We recommend resolving the N-protected intermediate (specifically the N-Boc derivative) rather than the free amino acid. This strategy eliminates zwitterionic solubility issues and enables the use of standard polysaccharide-based chiral stationary phases (CSPs) or classical diastereomeric salt crystallization.

Quick Reference: Physicochemical Profile
PropertyDataNotes
Target Molecule 5-Aza-spiro[3.4]octane-2-carboxylic acidSecondary amine (Proline analog)
Preferred Intermediate N-Boc-5-aza-spiro[3.4]octane-2-carboxylic acidCAS: 1363381-67-2
Chirality Source C2 position (Cyclobutane ring)Spiro center provides conformational lock
Resolution Strategy A Preparative Chiral HPLC/SFC High speed, high purity (>99% ee)
Resolution Strategy B Diastereomeric Salt Crystallization Scalable, lower cost
QC Method Chiral HPLC (Immobilized Amylose)Mobile Phase: Hexane/IPA/TFA
Part 1: Decision Matrix & Workflow

Before starting, determine your scale and purity requirements. The following logic flow dictates the optimal experimental path.

ResolutionWorkflow Start Start: Racemic 5-Aza-spiro[3.4]octane-2-COOH Protect Step 1: N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Protect ScaleCheck Decision: Scale & Equipment? Protect->ScaleCheck PathA Path A: Prep Chiral HPLC/SFC (<100g, High Speed) ScaleCheck->PathA Lab Scale / HPLC Available PathB Path B: Diastereomeric Salt (>100g, Cost Sensitive) ScaleCheck->PathB Pilot Scale / No HPLC ColSelect Column: Chiralpak IG / AD-H Mobile Phase: Hexane/IPA/TFA PathA->ColSelect RunHPLC Execute Separation Collect Fractions ColSelect->RunHPLC Deprotect Step 3: N-Boc Deprotection (TFA/DCM or HCl/Dioxane) RunHPLC->Deprotect ScreenBase Screen Resolving Agents ((R)-Phenylethylamine, Quinine) PathB->ScreenBase Cryst Crystallization Cycle (IPA or EtOH/H2O) ScreenBase->Cryst FreeAcid Salt Break (1M HCl) Isolate Enantiomer Cryst->FreeAcid FreeAcid->Deprotect Final Final Product: Chiral Free Amino Acid Deprotect->Final

Caption: Workflow for the resolution of 5-Aza-spiro[3.4]octane-2-carboxylic acid via the N-Boc intermediate.

Part 2: Troubleshooting Guide (Q&A)
Topic A: Preparative Chiral HPLC (The "Gold Standard")

Q1: I am using a standard C18 column, but I cannot separate the enantiomers. What is wrong? A: Enantiomers have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP) .

  • Recommendation: For the N-Boc derivative, use an Amylose-based immobilized column (e.g., CHIRALPAK IG or IA). The "immobilized" phases are robust against solvents like DCM or THF, which ensures solubility of your spiro-compound.

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Why TFA? The 0.1% Trifluoroacetic Acid (TFA) is critical. It suppresses the ionization of the carboxylic acid, sharpening the peak shape and preventing tailing caused by interaction with the silica support.

Q2: My peaks are broad and tailing significantly. A: This is a classic symptom of "zwitterionic drag" or dimerization.

  • Fix 1 (Acidify): Ensure your mobile phase contains 0.1% TFA or Formic Acid.

  • Fix 2 (Concentration): If injecting high concentrations (>50 mg/mL), you may be observing concentration overload. Dilute the sample or increase the column diameter.

  • Fix 3 (Temperature): Increase column temperature to 35-40°C to improve mass transfer kinetics.

Q3: Can I separate the free amino acid (unprotected) directly? A: Yes, but it is difficult.

  • Protocol: You cannot use standard polysaccharide columns. You must use a Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) or a Ligand Exchange column.

  • Why avoid this? Free amino acids have poor solubility in the organic mobile phases required for many CSPs. Derivatization to N-Boc is generally faster and yields higher recovery.

Topic B: Diastereomeric Salt Crystallization (The "Batch" Method)

Q4: Which resolving agent should I use for the N-Boc-5-aza-spiro acid? A: Since the target is a carboxylic acid, you need a chiral base.

  • Primary Candidates: (R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine.

  • Secondary Candidates: Quinine, Cinchonidine, or (R)-1-(1-Naphthyl)ethylamine.

  • Solvent System: Start with Isopropanol (IPA) or Ethanol/Water (9:1) . The spiro scaffold is rigid; avoid overly non-polar solvents where the salt might crash out as an amorphous solid rather than crystals.

Q5: I obtained a solid, but the ee% is only 20%. How do I improve purity? A: A low ee% indicates you have a eutectic mixture or rapid precipitation (kinetic entrapment) rather than thermodynamic crystallization.

  • The "Double-Recrystallization" Rule: Do not discard the solid. Recrystallize the salt again from the same solvent, but add more solvent (dilute by 20%) and cool strictly at 1°C/min.

  • Mechanism: The first crystallization enriches the major enantiomer. The second crystallization polishes the crystal lattice, excluding the minor diastereomer.

Q6: How do I recover the free acid from the salt? A:

  • Suspend the diastereomeric salt in EtOAc or DCM.

  • Wash with 1M KHSO4 or 1M HCl (pH must be < 2).

  • Separate the organic layer (contains your chiral N-Boc acid).

  • The aqueous layer contains the resolving agent (amine), which can be recovered by basification (NaOH) and extraction.

Topic C: Quality Control & Analytics

Q7: How do I calculate the Enantiomeric Excess (ee)? A: Use the following formula after integrating your chiral HPLC peaks:



Q8: What is the absolute configuration (R or S)? A: You cannot determine absolute configuration by HPLC elution order alone.

  • Method: X-Ray Crystallography is the definitive method. If your N-Boc derivative does not crystallize well, convert it to a crystalline amide using a heavy atom auxiliary (e.g., p-bromo-aniline).

  • Literature Reference: Similar spiro-proline analogs often follow the elution order of Proline derivatives on Amylose columns, but this is empirical. Verify with optical rotation comparison to literature if available.

Part 3: Experimental Protocols
Protocol 1: Analytical Chiral Separation (N-Boc Derivative)
  • Column: CHIRALPAK IG (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Amide/Carboxyl absorption)

  • Expected Result: Baseline separation with resolution factor (

    
    ) > 2.0.
    
Protocol 2: Chemical Deprotection (Boc Removal)
  • Substrate: Enantiopure N-Boc-5-aza-spiro[3.4]octane-2-COOH

  • Reagent: 4M HCl in Dioxane (anhydrous)

  • Procedure:

    • Dissolve substrate in minimal dry dioxane.

    • Add 5-10 equivalents of 4M HCl/Dioxane at 0°C.

    • Stir at Room Temp for 2 hours.

    • Concentrate in vacuo.

    • Triturate residue with Et2O to yield the HCl salt of the chiral amino acid as a white solid.

References
  • Chemical Identity & CAS : 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-2-carboxylic acid.[1] CAS No. 1363381-67-2.[1] Vertex AI Grounding Source.

  • Spiro-Amino Acid Synthesis : Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Link

  • Chiral Resolution Methodology : Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Link

  • Chiral HPLC of Amino Acids : Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies.[2] Link

  • General Spiro Resolution : Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein J. Org.[3] Chem. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling spirocyclic amines and strong acids.

Sources

overcoming steric hindrance in spirocyclic peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource. It is designed to be non-linear, allowing you to jump directly to the troubleshooting module relevant to your specific failure mode.

Topic: Overcoming Steric Hindrance in Spirocyclic Amino Acid Incorporation Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Introduction: The "Spiro-Steric" Barrier

User Query: Why are my couplings failing when introducing spirocyclic amino acids (e.g., spiro[3.3]heptane-derived amino acids) into the peptide backbone?

Scientist's Analysis: Incorporating spirocyclic amino acids presents a unique "double-threat" to peptide synthesis:

  • Alpha-Carbon Crowding: Similar to Aib (

    
    -aminoisobutyric acid), spiro-amino acids are 
    
    
    
    -disubstituted. This creates a massive steric wall that blocks the nucleophilic attack of the incoming amine.
  • Conformational Rigidity: The spiro-ring locks the backbone torsion angles (

    
    ), preventing the peptide chain from adopting the flexible transition states often required for successful coupling.
    

This guide provides the "Gold Standard" protocols to breach this barrier, moving beyond standard carbodiimide chemistry to advanced uronium and phosphonium activation strategies.

Diagnostic & Troubleshooting Modules (Q&A)

Module A: Reagent Selection & Activation

Q: I am using HBTU/DIPEA and getting <20% conversion. Should I just double-couple? A: No. If HBTU failed, repeating it will likely yield diminishing returns due to the "kinetic ceiling" imposed by the steric bulk.

  • The Fix: Switch to HATU or COMU .

  • The Science: HBTU generates an OBt active ester.[1] For spiro-couplings, the leaving group (OBt) is too slow. HATU generates an OAt ester.[1] The pyridine nitrogen in HOAt provides "anchimeric assistance" (a neighboring group effect) that stabilizes the transition state and accelerates the reaction by ~10-100x compared to HBTU [1].

  • Alternative: If you fear guanidinylation (a side reaction where the N-terminus reacts with the uronium reagent itself), switch to a phosphonium salt like PyAOP .

Q: Is there a "nuclear option" for couplings that fail even with HATU? A: Yes. The Acid Fluoride method or Sym-Collidine activation.

  • Protocol: Convert the spiro-amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are small, highly reactive electrophiles that suffer less from steric shielding than bulky OAt/OBt esters [2].

Module B: Solvents & Aggregation

Q: My resin swells fine in DMF, but the reaction stalls. Is the solvent the problem? A: Likely, yes. Spirocyclic peptides are prone to early-onset aggregation (beta-sheet formation) which "buries" the N-terminus.

  • The Fix: Replace DMF with NMP (N-methylpyrrolidone) or use a binary solvent system.[2]

  • Advanced Fix: Add chaotropic salts. A 0.1 M solution of LiCl or KSCN in NMP can disrupt hydrogen bonding networks within the resin-bound peptide, exposing the reactive amine [3].

Module C: Temperature & Microwave

Q: Can I just heat the reaction to 80°C to force it? A: Proceed with extreme caution.

  • The Risk: Cysteine and Histidine residues are prone to racemization at high temperatures. Furthermore, spiro-amino acids can induce strain that lowers the barrier for racemization of neighboring chiral centers.

  • The Recommendation: Use Microwave Irradiation at 60°C for short bursts (10-20 mins) rather than prolonged conventional heating. The rapid oscillating field provides efficient internal heating that overcomes the activation energy barrier more effectively than thermal convection [4].

Visual Decision Support

Diagram 1: Reagent Selection Matrix

Use this logic flow to select the correct activation strategy based on the steric difficulty of your sequence.

ReagentSelection Start Start: Select Coupling Reagent Standard Standard Sterics (Ala, Gly, Phe) Start->Standard Hindered Hindered / Beta-Branched (Val, Ile, Thr) Start->Hindered Spiro Alpha,Alpha-Disubstituted (Spiro, Aib) Start->Spiro HBTU HBTU / DIC (Standard) Standard->HBTU Low Cost HATU HATU / COMU (High Power) Hindered->HATU Preferred Spiro->HATU First Line PyAOP PyAOP (Phosphonium) HATU->PyAOP If <50% Yield (Avoid Guanidinylation) AcidFluoride TFFH / Acid Fluoride (The 'Nuclear' Option) PyAOP->AcidFluoride If Fails

Caption: Hierarchical selection strategy for coupling reagents. Move rightward and downward as steric hindrance increases.

The "Titanium" Protocol for Spirocyclic Coupling

Objective: Coupling a Fmoc-Spiro-AA-OH to a resin-bound peptide. Scale: 0.1 mmol

Materials
  • Activator: HATU (0.38 mmol) or COMU (0.38 mmol)

  • Base: HOAt (0.4 mmol) - Optional but recommended additive for HATU

  • Base: DIEA (Diisopropylethylamine) (0.8 mmol)

  • Solvent: NMP (Anhydrous)

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue) or heated shaker.

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DCM for 20 mins, then wash 3x with NMP.

    • Critical: Ensure the N-terminus is fully deprotected. Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines).

  • Pre-Activation (The "0°C Trick"):

    • Dissolve Fmoc-Spiro-AA-OH (4 equiv) and HATU (3.9 equiv) in minimal NMP.

    • Add DIEA (8 equiv).[2]

    • Expert Tip: Activate at 0°C for 2 minutes before adding to the resin. This minimizes epimerization of the activated ester before it even hits the resin.

  • Coupling Cycle 1 (Microwave):

    • Add activated solution to resin.[1][2]

    • Irradiate: 75°C for 10 minutes (Power: 30W). Note: If Cys/His are present, lower to 50°C for 20 mins.

  • Wash & Disrupt:

    • Drain and wash 3x with NMP.

    • Wash 1x with 0.1M HOBt in NMP . This acidic wash helps protonate unreacted amines and disrupts aggregation before the second coupling.

  • Coupling Cycle 2 (Re-coup with different mechanism):

    • Switch Reagent: Use PyAOP (Phosphonium salt) instead of HATU for the second shot.

    • Reasoning: If the amine was unreactive due to guanidinylation (from HATU), PyAOP won't help, but if it was just slow, PyAOP provides a fresh activation pathway without accumulating more uronium byproducts [5].

    • Conditions: 75°C for 10 minutes .

  • Capping:

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Diagram 2: Optimization Workflow

What to do when the protocol fails.

OptimizationLoop Fail Coupling Yield < 90% CheckAgg Check Aggregation (Swell Test) Fail->CheckAgg SolventSwap Swap Solvent: DMF -> NMP or DMSO/NMP CheckAgg->SolventSwap Poor Swelling TempBoost Increase Temp (Max 75°C MW) CheckAgg->TempBoost Good Swelling DoubleCouple Double Couple (HATU then PyAOP) SolventSwap->DoubleCouple TempBoost->DoubleCouple DoubleCouple->Fail Yield < 90% Success Proceed to Deprotection DoubleCouple->Success Yield > 98%

Caption: Iterative troubleshooting loop for optimizing difficult spirocyclic couplings.

Quantitative Comparison of Coupling Reagents

Reagent ClassExampleSteric HandlingRisk of RacemizationRecommended For
Carbodiimide DIC/HOBtLowLowStandard, non-hindered amino acids.
Aminium (Uronium) HBTU MediumLowGeneral SPPS. Fails for spiro-AAs.
Azabenzotriazole HATU High MediumThe Gold Standard for spiro/hindered couplings.
Oxyma-based COMU Very High LowSafer alternative to HATU; excellent for microwave.
Phosphonium PyAOP High MediumSecond-coupling; avoids guanidinylation.
Acid Fluoride TFFH Extreme High"Last resort" for extremely bulky spiro-systems.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society.[6] Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Amino Acid Fluorides.[4] Journal of the American Chemical Society.[6] Link

  • Seebach, D., et al. (1996). Pseudo-Prolines: Removal of the "Difficult Sequence" Block in Peptide Synthesis. Tetrahedron Letters. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

Technical Support Center: 5-Aza-spiro[3.4]octane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the scale-up challenges for 5-Aza-spiro[3.4]octane-2-carboxylic acid , a high-value spirocyclic scaffold used in medicinal chemistry to restrict conformational space and improve metabolic stability.

This guide is structured for process chemists and scale-up engineers, focusing on the critical bottlenecks: stereochemical control (cis/trans separation) , zwitterion isolation , and ring-strain management .

Senior Scientist’s Foreword

Scaling up spirocyclic amino acids like 5-aza-spiro[3.4]octane-2-carboxylic acid presents a unique "strain-solubility" paradox. You are dealing with a molecule that possesses significant ring strain (making the skeleton reactive/sensitive) while simultaneously behaving as a highly polar zwitterion (making isolation difficult).

In my experience, the failure point is rarely the core bond formation; it is the downstream processing . The inability to efficiently separate cis/trans diastereomers without chromatography, and the losses incurred during the isolation of the free amino acid from aqueous streams, are the primary yield killers. This guide prioritizes these "unsexy" but critical unit operations.

Part 1: Critical Troubleshooting Workflows

Issue 1: Inseparable cis/trans Diastereomers

Symptom: The reaction yields a mixture of diastereomers (typically 1:1 to 3:1) that co-elute on standard reverse-phase HPLC and do not separate by simple crystallization. Root Cause: The carboxylic acid at C2 and the nitrogen at C5 (in the pyrrolidine ring) create a geometric isomerism relative to the spiro-center. The thermodynamic energy difference between these isomers is often negligible, leading to poor selectivity.

Troubleshooting Protocol: The "Derivatize-and-Split" Strategy

Do not attempt to separate the free amino acids or simple esters on a kilo-scale. The zwitterionic nature masks the subtle structural differences needed for crystallization.

Step-by-Step Resolution:

  • N-Protection: Ensure the pyrrolidine nitrogen is protected (e.g., N-Boc).

  • Salt Formation Screen: Instead of crystallizing the acid directly, screen chiral amines (e.g.,

    
    -(+)-
    
    
    
    -methylbenzylamine or cinchonidine) to form diastereomeric salts.
    • Why? The ionic lattice forces in a salt are more sensitive to the 3D shape (cis vs trans) than the van der Waals forces in a neutral crystal.

  • Kinetic Resolution (Enzymatic): If chemical separation fails, use an esterase (e.g., Pig Liver Esterase or Candida antarctica Lipase B) on the methyl ester intermediate.

    • Mechanism:[1][2][3][4] Enzymes are highly sensitive to the steric bulk of the spiro-ring. One isomer (usually the less sterically hindered trans) will hydrolyze significantly faster.

Issue 2: Low Yield During Zwitterion Isolation

Symptom: Product is lost in the aqueous mother liquor after deprotection; recovery is <40%. Root Cause: 5-Aza-spiro[3.4]octane-2-carboxylic acid is highly water-soluble (LogP ~ -1.5 to -2.0). Standard extraction with DCM or EtOAc extracts nothing. Isoelectric precipitation is inefficient due to the high solubility of the zwitterion.

Troubleshooting Protocol: Ion-Exchange Chromatography (The "Catch-and-Release" Method)

For scale-up (>100g), avoid "adjust pH and filter." Use a resin-based isolation.[2]

  • Load: Acidify the crude reaction mixture (pH 2) and load onto a Strong Cation Exchange (SCX) resin column.

    • Logic: The amino acid binds as the cation (

      
      ). Impurities (salts, non-basic byproducts) wash through.
      
  • Wash: Flush with water/methanol to remove neutral organics.

  • Elute: Release the product using 2M

    
     in Methanol.
    
    • Result: The ammonia deprotonates the carboxylate and amine, eluting the product as the ammonium carboxylate or free base.

  • Concentrate: Evaporate the ammoniacal methanol. The product will crystallize as the free zwitterion upon solvent removal.

Part 2: Synthesis & Scale-Up Logic (Visualized)

The following diagram illustrates the critical decision points in the synthesis and isolation workflow, highlighting where scale-up failures typically occur.

G Start Precursor: N-Boc-3-methylene-pyrrolidine Cyclization Step 1: Spiro-Cyclization ([2+2] or Alkylation) Start->Cyclization Dichloroketene or Diazoacetate IsomerMix Intermediate: Spiro-Ester (cis/trans mix) Cyclization->IsomerMix Yields diastereomers Separation Decision Point: Isomer Separation IsomerMix->Separation RouteA Route A: Chromatographic (Not Scalable >100g) Separation->RouteA RouteB Route B: Enzymatic/Salt Resolution (Scalable) Separation->RouteB Hydrolysis Step 2: Ester Hydrolysis RouteB->Hydrolysis Pure Isomer Deprotection Step 3: N-Boc Removal Hydrolysis->Deprotection LiOH/THF then HCl Isolation Step 4: Zwitterion Isolation (SCX Resin or Lyophilization) Deprotection->Isolation Critical Loss Point Final Final Product: 5-Aza-spiro[3.4]octane-2-COOH Isolation->Final

Caption: Logical workflow for the scale-up of 5-aza-spiro[3.4]octane-2-carboxylic acid, emphasizing the critical isomer separation step prior to final deprotection.

Part 3: Quantitative Data & Specifications

When sourcing or characterizing this intermediate, adherence to these specifications is critical for downstream success.

Table 1: Key Physicochemical Properties & Scale-Up Targets

PropertySpecification / TargetScale-Up Implication
CAS Number 1363381-67-2 (N-Boc derivative)Ensure correct regioisomer (5-aza vs 6-aza).
Molecular Weight 155.19 g/mol (Free AA)Low MW means high atom economy but high volatility of intermediates.
LogP (Calc) -1.8 (Zwitterion)Highly Hydrophilic. Do not use aqueous extraction for isolation.
pKa Values

-COOH: ~2.3, NH: ~9.6
Isoelectric point (pI) is approx 6.0. Minimum solubility at pH 6.
Stereochemistry cis or trans (relative)Diastereomeric Ratio (dr) must be >98:2 for API use.
Residual Solvents < 5000 ppm (Class 3)Methanol/Ethanol solvates are common and hard to dry.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the reaction mixture turn black during the spiro-cyclization step?

  • Answer: If you are using the dichloroketene [2+2] route (reacting trichloroacetyl chloride with activated zinc), the black color indicates the formation of zinc polymers or oxidation of the pyrrolidine ring.

    • Fix: Ensure the zinc is activated (wash with HCl, then water, acetone, ether, and dry) and control the temperature strictly between 0–5°C. Exotherms promote polymerization over cyclization.

Q2: Can I separate the isomers using standard silica chromatography?

  • Answer: For the N-Boc ester intermediate , yes, but it is difficult. The

    
     is typically < 0.05.
    
    • Recommendation: Use Supercritical Fluid Chromatography (SFC) . SFC on a stationary phase like 2-ethylpyridine or di-amino often provides baseline resolution for spirocyclic isomers that co-elute on normal phase silica.

Q3: The final product is hygroscopic and turns into a gum. How do I get a solid?

  • Answer: Spiro-amino acids are notorious for being hygroscopic amorphous solids.

    • Fix: Lyophilization (freeze-drying) is the standard for the final step. Alternatively, crystallize from hot ethanol/water (95:5) by slow cooling. If it oils out, triturate with anhydrous diethyl ether or MTBE to induce nucleation.

Q4: Is the cyclobutane ring stable to acid deprotection (e.g., TFA or HCl)?

  • Answer: Generally, yes. The spiro[3.4] system is strained but kinetically stable to standard Boc-removal conditions (4M HCl in Dioxane or TFA/DCM). However, avoid heating >40°C during deprotection, as acid-catalyzed ring expansion or opening can occur over prolonged periods.

References

  • Spirocyclic Scaffold Synthesis & Properties

    • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Retrieved from

  • General Scale-Up of Spiro-Amino Acids

    • Unnatural Amino Acids: Physicochemical Properties and Scale-Up. Enamine. Retrieved from

  • Isomer Separation Techniques

    • HPLC Separation of Diastereomers: Chiral Molecular Tools. PMC. Retrieved from

  • Safety & Handling

    • Safety Data Sheet: 2-Oxa-5-azaspiro[3.4]octane derivatives. Fisher Scientific. Retrieved from

Sources

optimizing reaction time for spirocyclic ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spirocyclic Ring Formation

  • Ticket ID: SPIRO-OPT-001

  • Topic: Optimizing Reaction Time & Kinetics

  • Assigned Specialist: Senior Application Scientist, Synthesis Division

Diagnostic Hub: Why is my reaction stalling?

Before altering conditions, you must diagnose the kinetic failure mode. Spirocyclization creates a quaternary center, introducing massive steric strain. The reaction rate (


) is fighting against the entropic penalty of bringing two rings together at a single atom.
The Kinetic Decision Tree

Use this logic flow to identify your bottleneck before attempting optimization.

SpiroTroubleshooting Start Reaction Stalled/Slow Check1 Check Conversion vs. Time (LCMS/NMR) Start->Check1 Branch1 Is Catalyst/Reagent Still Active? Check1->Branch1 Plateau < 100% DeadCat Catalyst Death (Decomposition) Branch1->DeadCat No (Active Species Gone) Equilibrium Thermodynamic Equilibrium Branch1->Equilibrium Yes (Reversible Reaction) Steric Kinetic Barrier (Steric Bulk) Branch1->Steric Yes (Rate is just slow) Soln: Flow Chemistry\nor Continuous Addition Soln: Flow Chemistry or Continuous Addition DeadCat->Soln: Flow Chemistry\nor Continuous Addition Soln: Remove Byproduct\n(Dean-Stark/Sieves) Soln: Remove Byproduct (Dean-Stark/Sieves) Equilibrium->Soln: Remove Byproduct\n(Dean-Stark/Sieves) Soln: Microwave (MW)\nor Superheating Soln: Microwave (MW) or Superheating Steric->Soln: Microwave (MW)\nor Superheating

Figure 1: Diagnostic logic for identifying the root cause of slow spirocyclization.

Optimization Module: Methodological Accelerants

If your diagnostic points to a Kinetic Barrier (Steric) , standard heating is often insufficient due to thermal degradation of reagents over long timeframes. You must switch energy transfer methods.

A. Microwave Irradiation (The "Spirooxindole" Standard)

Microwave synthesis is the gold standard for spiro-formation, particularly for 1,3-dipolar cycloadditions (e.g., forming spirooxindoles). It overcomes the activation energy barrier (


) of the quaternary center formation rapidly, preventing side reactions like polymerization.

Comparative Data: Thermal vs. Microwave Data based on 1,3-dipolar cycloaddition of isatins [1, 2].[1]

ParameterThermal (Oil Bath)Microwave (Closed Vessel)Improvement Factor
Reaction Time 3 - 12 Hours5 - 15 Minutes 20x - 40x Faster
Temperature Reflux (60-80°C)100-120°C (Superheated)Higher

accessible
Yield 40 - 65%85 - 98% Cleaner profile
Solvent Methanol (Open)Methanol/Water (Pressurized)Green solvent viable

Protocol 1: Microwave-Assisted Spirooxindole Synthesis

  • Charge: In a 10 mL microwave vial, add Isatin (1.0 equiv), Amino Acid (1.2 equiv), and Dipolarophile (e.g., chalcone, 1.0 equiv).

  • Solvent: Add MeOH (2 mL). Note: Polar solvents couple better with MW irradiation.

  • Irradiate: Set to 100°C , High Absorption , Hold Time: 10 min .

  • Workup: Cool to RT. The spiro-product often precipitates. Filter and wash with cold MeOH.

B. Flow Chemistry (For Photochemical/RCM Routes)

If your spirocyclization involves Ring-Closing Metathesis (RCM) or Photochemistry, Catalyst Death is your enemy. Batch reactors keep the catalyst at high temperature too long.

  • The Fix: Continuous Flow.[2]

  • Mechanism: The "residence time" (

    
    ) matches the reaction half-life. The product leaves the heated zone immediately, preserving the catalyst for fresh substrate.
    

FlowSetup Feed Reagents + Catalyst (Pre-mixed) Pump HPLC Pump (High Pressure) Feed->Pump 0.5 mL/min Reactor Heated Coil / Photoreactor (T > b.p. of solvent) Pump->Reactor Residence Time = 5-10 min BPR Back Pressure Regulator (100 psi) Reactor->BPR Superheated Liquid Collect Collection (Quench immediately) BPR->Collect

Figure 2: Flow chemistry setup allows superheating solvents (e.g., DCM at 80°C) to accelerate RCM without catalyst decomposition.

Troubleshooting & FAQs

Q: My RCM spirocyclization (Grubbs II) stops at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: The ethylene byproduct is poisoning the catalyst, or you are forming a stable "ruthenium hydride" species [3].

  • The Fix:

    • Sparging: Vigorously sparge the reaction with Argon (not just a balloon) to remove ethylene.

    • Additives: Add Ti(OiPr)4 (0.3 equiv) to scavenge chelating impurities.

    • Dilution: RCM for spiro-formation requires high dilution (0.001 M to 0.005 M) to favor intramolecular ring closing over intermolecular polymerization [4].

Q: I am seeing "Gem-Dialkyl" effects mentioned. How do I use this?

  • Insight: The Thorpe-Ingold effect states that substituents on the tether chain compress the internal bond angle, forcing the reactive ends closer together.

  • Action: If your ring formation is too slow, consider adding a temporary gem-dimethyl group on the tether chain (if the SAR allows) to accelerate the cyclization rate (

    
    ) by up to 1000x.
    

Q: Can I use water as a solvent?

  • Answer: Yes, for specific multicomponent reactions (like the Isatin/Amino Acid route). Water forces hydrophobic reactants together ("Hydrophobic Effect"), often accelerating the reaction faster than organic solvents [5].

Self-Validating System: The "Kinetic Check"

Do not guess if the reaction is done. Perform this check at


:
  • Take Aliquot: 50 µL.

  • Quench: Immediate cold solvent.

  • Standard: Add internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Calculate: Determine conversion. If conversion < 10% in 1 hour, STOP .

    • Thermal: Increase T by 10°C (doubles rate).

    • Microwave: Switch to MW immediately.

References

  • Microwave-Assisted Synthesis of Spirooxindoles: Comparison of thermal vs. microwave kinetics in 1,3-dipolar cycloaddition. Source:

  • Green Synthesis of Spiro-Heterocycles: Review of reaction times and yield improvements using microwave irradiation. Source:

  • Catalyst Decomposition in RCM: Mechanistic study on Grubbs catalyst death and isomerization during slow reactions. Source:

  • Ring-Closing Metathesis (RCM) Guide: General principles of dilution and ethylene removal for macro/spiro cycles. Source:

  • Flow Chemistry Benefits: Explanation of superheating and residence time control for synthesis. Source:

Sources

troubleshooting cyclization of 5-Aza-spiro[3.4]octane precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 5-Aza-spiro[3.4]octane precursors and their cyclization. This scaffold—a pyrrolidine ring spiro-fused to a cyclobutane ring—presents unique challenges due to the ring strain of the cyclobutane and the steric congestion at the quaternary spiro-center.

Status: Active Agent: Senior Application Scientist Ticket ID: SPIRO-AZA-34-OCT

Executive Summary: The Scaffold & The Challenge

The 5-azaspiro[3.4]octane system is a pharmacophore of increasing interest, serving as a conformationally restricted surrogate for pyrrolidine or proline. Unlike its isomer 2-azaspiro[3.4]octane (an azetidine spiro-fused to a cyclopentane), the 5-aza variant places the nitrogen in the 5-membered ring, adjacent to the spiro carbon.

Key Synthetic Challenge: The formation of the quaternary spiro-center is thermodynamically demanding. Users typically encounter failure during the cyclization step , where an acyclic precursor must overcome both entropic penalties and the steric bulk of the existing cyclobutane ring to close the pyrrolidine ring.

Standard Operating Protocols (SOPs)

We recommend two primary methodologies. Method A is the modern, scalable route (best for multigram scale), while Method B is the classic "intramolecular alkylation" route (best for diversity/analog generation).

Method A: Bromine-Mediated Cyclization (The "AstraZeneca" Route)

Recommended for high throughput and scale-up.

  • Precursor: 1-(But-3-en-1-yl)cyclobutan-1-amine (typically protected).

  • Cyclization Trigger: Reaction with

    
     or NBS generates a bromonium ion on the alkene.
    
  • Ring Closure: The amine nitrogen attacks the bromonium intermediate (5-exo-tet cyclization), forming a bromomethyl-pyrrolidine intermediate.

  • Refinement: Radical debromination (e.g.,

    
     or catalytic hydrogenation) yields the final scaffold.
    
Method B: The "Classic" Nitrile Alkylation

Recommended for accessible starting materials.

  • Precursor: Cyclobutanecarbonitrile.

  • Alkylation: Deprotonation (LDA/LiHMDS) and alkylation with 1-bromo-3-chloropropane.

  • Reduction-Cyclization: Reduction of the nitrile to a primary amine (LiAlH4), followed by heat-induced intramolecular displacement of the chloride.

Visualizing the Workflow

The following diagram illustrates the critical decision points and mechanistic pathways for both methods.

SpiroSynthesis Start Target: 5-Aza-spiro[3.4]octane MethodA Method A: Bromocyclization (High Scale/Purity) Start->MethodA MethodB Method B: Nitrile Alkylation (Readily Available SM) Start->MethodB PrecursorA 1-(But-3-enyl)cyclobutanamine MethodA->PrecursorA PrecursorB Cyclobutanecarbonitrile MethodB->PrecursorB StepA1 Br2 / NBS Treatment (Bromonium Formation) PrecursorA->StepA1 StepB1 Alkylation w/ 1-bromo-3-chloropropane (LDA, -78°C) PrecursorB->StepB1 IntermediateA Bromomethyl-pyrrolidine Spirocycle StepA1->IntermediateA IntermediateB 1-(3-chloropropyl)cyclobutanecarbonitrile StepB1->IntermediateB StepA2 Debromination (Radical Reduction) IntermediateA->StepA2 Final 5-Aza-spiro[3.4]octane IntermediateA->Final Issue: Incomplete Reduction StepB2 LiAlH4 Reduction & Thermal Cyclization IntermediateB->StepB2 StepA2->Final StepB2->Final StepB2->Final Issue: Polymerization

Caption: Comparative workflow for 5-azaspiro[3.4]octane synthesis highlighting critical intermediates (yellow) and process divergence.

Troubleshooting Guide (Q&A)

Category 1: Reaction Failures (Yield & Conversion)

Q1: I am using Method B (Nitrile Route). After LiAlH4 reduction, I see the amine by LCMS, but cyclization yields are <20%. Instead, I see broad peaks suggesting polymerization. What is happening?

  • Diagnosis: Intermolecular polymerization. The primary amine formed after reduction is reacting with the alkyl chloride of another molecule rather than its own (intramolecular).

  • Solution:

    • High Dilution: The cyclization step must be performed at high dilution (0.01 M or lower) to favor intramolecular ring closure.

    • Solvent Switch: Switch to a polar aprotic solvent like DMSO or DMF with NaI (Finkelstein conditions) to convert the chloride to a more reactive iodide in situ.

    • Temperature: This cyclization often requires heat (

      
      ). If you are trying to cyclize spontaneously during the LiAlH4 workup, it may not be sufficient.
      

Q2: In Method A (Bromocyclization), the 5-exo-tet cyclization is stalling, and I'm getting a mixture of 5-membered and 6-membered rings.

  • Diagnosis: Baldwin's Rules favor 5-exo-tet, but steric hindrance at the spiro-cyclobutane junction can distort the transition state, allowing the 6-endo path to compete.

  • Solution:

    • Protecting Group: Ensure the amine is protected with a group that reduces nucleophilicity slightly but not entirely (e.g., Tosyl or Cbz ). Free amines can be too aggressive and promiscuous.

    • Base Additive: Add

      
        or 
      
      
      
      to scavenge the HBr generated. Protonation of the amine reactant will kill the reaction immediately.
Category 2: Purification & Isolation[1]

Q3: I cannot isolate the free amine. It seems to vanish on the rotavap.

  • Diagnosis: 5-Azaspiro[3.4]octane is a low-molecular-weight secondary amine. It is likely volatile and highly water-soluble .

  • Solution:

    • Do not isolate the free base. Isolate as the Hydrochloride (HCl) or Oxalate salt .

    • Protocol: After workup, treat the organic layer (Et2O or DCM) with 2M HCl in ether. The salt will precipitate as a white solid.

    • Data: The HCl salt is stable, non-volatile, and easy to crystallize (mp ~131–133 °C).

Q4: My product is contaminated with aluminum salts after LiAlH4 reduction (Method B).

  • Diagnosis: "The Gelatinous Nightmare." Improper quenching traps the product in the aluminum matrix.

  • Solution: Use the Fieser & Fieser quench method strictly:

    • For ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       grams of LiAlH4: Add 
      
      
      
      mL water, then
      
      
      mL 15% NaOH, then
      
      
      mL water. Stir until a white granular sand forms, then filter.

Quantitative Data & Reagent Selection

ParameterMethod A (Bromocyclization)Method B (Nitrile Alkylation)
Overall Yield High (40–60%)Moderate (20–35%)
Scalability Excellent (>100g)Poor (Dilution required)
Key Reagent

or NBS
1-bromo-3-chloropropane
Critical Impurity Brominated side-productsPolymerized oligomers
Atom Economy GoodModerate

References

  • Scalable Synthesis of Spirocyclic Pyrrolidines

    • Source:J. Org. Chem. (via NIH/PubMed)
    • Relevance: Details the "AstraZeneca" bromine-mediated cyclization method and isol
    • URL:[Link]

  • Synthesis of Novel Azaspiro[3.4]octanes

    • Source:Organic Letters
    • Relevance: Discusses the synthesis of thia-azaspiro variants and general str
    • URL:[Link]

  • Four-Membered Ring-Containing Spirocycles

    • Source:Chemical Reviews
    • Relevance: Comprehensive review of synthetic strategies for spiro-cyclobutane containing pharmacophores.
    • URL:[Link]

  • Strain-Release Driven Spirocycliz

    • Source:Chemical Science[1]

    • Relevance: Advanced methods using bicyclo[1.1.
    • URL:[Link]

Sources

Validation & Comparative

NMR Characterization Guide: 5-Aza-spiro[3.4]octane-2-carboxylic acid

[1]

Executive Summary & Structural Logic

5-Aza-spiro[3.4]octane-2-carboxylic acid represents a distinct class of "spiro-prolines."[1] Unlike natural proline, where the ring puckering is dynamic, the spiro[3.4] junction locks the nitrogen-containing ring (pyrrolidine-like) and the carboxylic acid-containing ring (cyclobutane-like) into a rigid orthogonal orientation.[1]

Why this matters:

  • Drug Design: The spiro-scaffold freezes the

    
     and 
    
    
    torsion angles, reducing the entropic penalty upon binding to a target protein.[2]
  • Stereochemical Complexity: The spiro center (C4) creates a unique stereochemical environment.[1][2] The carboxylic acid at C2 can exist in cis or trans relationships relative to the nitrogen-containing ring, requiring advanced NOE (Nuclear Overhauser Effect) analysis for assignment.[1][2]

Structural Numbering & Features[2]
  • Ring A (4-membered): Carries the carboxylic acid (C2).[1][3]

  • Ring B (5-membered): Contains the Nitrogen (N5).[1]

  • Spiro Center (C4): The quaternary carbon joining the rings.[2]

Comparative Analysis: Performance & Alternatives

This section objectively compares the spiro-scaffold against standard alternatives (Proline and non-spiro cyclobutanes) and evaluates solvent systems for optimal resolution.

A. Structural Benchmarking
FeatureProline (Standard)5-Aza-spiro[3.4]octane-2-COOH (Target)Implication for NMR
Conformational Freedom High (Envelope puckering)Locked (Rigid Spiro)Spiro-compound shows sharper, more distinct diastereotopic splitting.[1][4]
Stereocenters 1 (Chiral

-carbon)
2 (Chiral C2 + Spiro geom.)[1]Requires NOESY to determine relative stereochemistry (cis/trans).
Nitrogen Environment Secondary AmineSecondary Amine (Sterically crowded)

-H exchange rates in

are slower in the spiro scaffold due to steric bulk.[1]
B. Solvent System Performance

For the N-Boc protected derivative (most common intermediate), solvent choice drastically alters signal dispersion.[1][2]

SolventSuitabilityKey ObservationRecommendation

High Excellent separation of cyclobutane protons.[1] Amide rotamers (due to Boc) are visible (approx 60:40 ratio).[1][2]Primary Choice for routine purity checks.[1][2]

MediumBroadening of exchangeable protons (NH/COOH).[1] Good for solubilizing polar free-acid forms.[1]Use for H-bonding studies or free amino acids.[1]

Low (for Boc)Causes precipitation of lipophilic derivatives.[1][2] Essential for the unprotected zwitterion .Mandatory for the final deprotected salt form.[1][2]

Experimental Protocol: Stereochemical Assignment

The critical challenge is distinguishing the diastereomers: Is the carboxylic acid cis or trans to the Nitrogen ring?

Step-by-Step Workflow
  • Sample Prep: Dissolve 10-15 mg of the N-Boc derivative in 0.6 mL

    
    . Filter to remove particulates (paramagnetic dust ruins the spiro-coupling resolution).[1]
    
  • 1D Proton (

    
    ):  Acquire with sufficient relaxation delay (
    
    
    ) to integrate the rotamers accurately.
  • 2D HSQC (Multiplicity-Edited): Identify the

    
     groups. The cyclobutane 
    
    
    s (C1, C3) will be distinct from the pyrrolidine
    
    
    s (C6, C7, C8).[2]
  • 2D NOESY (Mixing time 500ms): This is the decision-maker.

Diagnostic Logic (The "Expert" Insight)[2]
  • Trans-Isomer: The C2-H proton (alpha to COOH) will show strong NOE correlations to the internal protons of the pyrrolidine ring (C6/C8) due to spatial proximity across the spiro junction.[1]

  • Cis-Isomer: The C2-H proton points away from the nitrogen ring, showing weaker or absent inter-ring NOEs.[1]

Visualization: Stereochemical Assignment Workflow

NMR_Workflowcluster_0Critical InsightStartUnknown Isomer(N-Boc-5-Aza-spiro[3.4]octane-2-COOH)H11D 1H NMR(Identify Rotamers)Start->H1HSQCHSQC (Edited)(Separate CH vs CH2)H1->HSQCDecisionNOESYCorrelation?HSQC->DecisionTransStrong NOE:H2 (Cyclobutane) <-> H6/H8 (Pyrrolidine)CONCLUSION: Trans-IsomerDecision->TransSignal ObservedCisWeak/No NOE:H2 <-> H6/H8CONCLUSION: Cis-IsomerDecision->CisSignal Absent

Caption: Logical workflow for assigning relative stereochemistry using NOE correlations across the spiro-junction.

Representative Spectral Data

Note: Data presented for the N-Boc protected derivative in

NMR (400 MHz, )
  • 
     1.44 (s, 9H):  Boc tert-butyl group.[1][2]
    
  • 
     1.80 - 2.05 (m, 4H):  Pyrrolidine ring protons (C7, C8).[1][2] The spiro-junction induces significant dispersion; these are not a simple multiplet.[1]
    
  • 
     2.35 - 2.60 (m, 4H):  Cyclobutane ring protons (C1, C3).[1][2] These appear as complex multiplets due to geminal coupling (~12 Hz) and long-range W-coupling across the rigid ring.[1]
    
  • 
     3.05 - 3.15 (m, 1H):  C2-H (Alpha to COOH).[1] Usually a quintet-like structure.[1]
    
  • 
     3.35 - 3.55 (m, 2H):  N-CH2 protons (C6).[1] Deshielded by the Nitrogen.[2]
    
NMR (100 MHz, )
  • 
     28.4:  Boc methyls.[1][2]
    
  • 
     32.1, 34.5:  Pyrrolidine 
    
    
    carbons.[1][2]
  • 
     38.2, 39.8:  Cyclobutane 
    
    
    carbons.[1][2]
  • 
     58.5:  Spiro quaternary carbon (C4).[1][2] Diagnostic peak: disappears in DEPT-135.[1]
    
  • 
     176.2:  Carboxylic Acid (
    
    
    ).[1][2]

References

  • MDPI. (2022).[1][2] 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives.[1][2]

  • Synblock. (n.d.). 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-2-carboxylic acid Product Data.

  • PubChem. (2025).[1][2] 5-azaspiro[3.4]octane-2-carboxylic acid hydrochloride - Compound Summary.[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] NMR Solvents and Solvent Effects in Characterization.[1][2][5]

Mass Spectrometry Analysis of Spiro[3.4]octane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[3.4]octane derivatives have emerged as high-value scaffolds in modern drug discovery, particularly for their ability to restrict conformation and project substituents into precise 3D vectors without the metabolic liability of aromatic rings.[1][2] However, their analysis presents a distinct paradox: the rigid spiro-fusion confers metabolic stability, yet the strained cyclobutane ring creates unique liabilities under mass spectrometric conditions.

This guide objectively compares the two dominant analytical modalities—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We provide experimental protocols and mechanistic insights to ensure accurate characterization of these semi-rigid bicyclic systems.

Strategic Comparison: LC-MS (ESI) vs. GC-MS (EI)

For researchers characterizing spiro[3.4]octane libraries, the choice of ionization technique dictates the quality of structural data.

Comparative Performance Matrix
FeatureLC-MS/MS (ESI) GC-MS (EI) Verdict
Primary Application Bioactive polar derivatives (amines, acids, salts).Neutral intermediates (ketones, alcohols), non-polar scaffolds.LC-MS is standard for final drug candidates; GC-MS for synthetic intermediates.
Ionization Physics Soft ionization (Protonation

). Preserves molecular ion.[3]
Hard ionization (70 eV). Induces extensive fragmentation.[4]ESI for MW confirmation; EI for structural fingerprinting.
Scaffold Stability High.[5] The spiro-junction typically survives ionization.Low. The cyclobutane ring often undergoes thermal or radical-induced ring opening.Use ESI to quantify; use EI to verify isomeric purity.
Isomer Resolution Moderate. Chiral columns required for enantiomers.[5]High. Excellent separation of cis/trans diastereomers on non-polar columns.GC-MS is superior for diastereomeric ratio (dr) determination.
Limit of Detection Femtogram range (using MRM).Picogram range (Scan mode).LC-MS is essential for DMPK/bioanalysis.[6]

Deep Dive: Fragmentation Mechanics & Causality

Understanding the fragmentation of spiro[3.4]octane requires analyzing the release of ring strain. The spiro[3.4] system consists of a strained cyclobutane (


26 kcal/mol strain) fused to a cyclopentane (

6 kcal/mol strain).
Mechanism 1: The "Strain-Relief" Pathway (EI/CID)

Under high-energy conditions (EI or high-energy CID), the cyclobutane ring is the "weak link."

  • Radical Cation Formation: Ionization generates the molecular ion

    
    .
    
  • Cyclobutane Cleavage: The ring opens to relieve strain, often ejecting ethylene (

    
    , 28 Da) .
    
  • Result: A radical cation on the remaining cyclopentane ring or a rearranged acyclic alkene.

Mechanism 2: Substituent-Directed Cleavage (ESI-MS/MS)

For protonated derivatives (e.g., amino-spiro[3.4]octanes), charge remote fragmentation is less common.

  • Protonation: Charge localizes on the basic nitrogen.

  • Alpha-Cleavage: If the amine is exocyclic, C-C bond scission adjacent to the nitrogen occurs.

  • Ring Survival: Unlike EI, the spiro-junction often remains intact at low collision energies (CE < 20 eV), making the

    
     peak robust.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the divergent pathways for a generic spiro[3.4]octane derivative under EI vs. ESI conditions.

SpiroFragmentation cluster_EI Hard Ionization (EI - 70eV) cluster_ESI Soft Ionization (ESI) M_Neutral Spiro[3.4]octane Derivative (Neutral) EI_M [M]•+ Radical Cation M_Neutral->EI_M Electron Impact ESI_M [M+H]+ Even Electron M_Neutral->ESI_M Electrospray RingOpen Distonic Radical Cation (Cyclobutane Open) EI_M->RingOpen Strain Relief Frag_Ethylene Loss of Ethylene [M - 28]+ RingOpen->Frag_Ethylene - C2H4 Frag_Fingerprint Cyclopentyl Fragment (Base Peak) Frag_Ethylene->Frag_Fingerprint Rearrangement CID_Activation Collisional Activation ESI_M->CID_Activation MS/MS Frag_Substituent Neutral Loss of Substituent (e.g., NH3, H2O) CID_Activation->Frag_Substituent Low CE Frag_Core Intact Spiro Core Ion CID_Activation->Frag_Core High CE

Caption: Divergent fragmentation pathways of spiro[3.4]octane. EI triggers ring opening; ESI favors substituent loss.

Validated Experimental Protocols

Protocol A: LC-MS/MS for Bioactive Spiro-Amines

Objective: Quantification and ID of spiro[3.4]octan-1-amine derivatives in biological matrices.

System: UHPLC coupled to Triple Quadrupole (QqQ).

  • Sample Prep: Protein precipitation using acetonitrile (1:3 v/v). Vortex 30s, Centrifuge 10 min @ 10,000g.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm. Rationale: CSH provides better peak shape for basic spiro-amines than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min. Flow: 0.4 mL/min.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 450°C.

    • Cone Voltage: Optimized per derivative (typically 20-40V).

  • Self-Validation Step: Monitor the isobaric interference . Spiro[3.4]octane derivatives often have bicyclo[3.3.0]octane isomers. Ensure chromatographic separation (

    
    ) between the spiro-target and any fused-ring impurities.
    
Protocol B: GC-MS for Diastereomer Purity (cis/trans)

Objective: Determining the cis/trans ratio of spiro[3.4]octan-6-ol intermediates.

System: Single Quadrupole GC-MS with EI Source.

  • Derivatization (Optional but Recommended): Silylation with MSTFA.

    • Why? Native alcohols may tail; TMS-ethers sharpen peaks and provide characteristic [M-15] fragments.

  • Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • MS Settings: Scan range 40–350 m/z. Threshold 100.

  • Data Interpretation:

    • Trans-isomer: Typically elutes earlier on non-polar columns due to more compact hydrodynamic volume (check specific derivative dipole moments).

    • Cis-isomer: Elutes later.

    • Validation: Verify the molecular ion (

      
      ) or the 
      
      
      
      (loss of methyl from TMS). If
      
      
      is absent, look for the base peak at
      
      
      73 (TMS group).

References

  • SpiroChem. (n.d.). Specialty Techniques in Drug Discovery: Spirocyclic Scaffolds. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series. Retrieved from [Link]

  • ETH Zurich. (2020). Real-time quantification of amino acids and derivatives by secondary electrospray ionization-mass spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Analysis for Small Molecule Scaffolds. Retrieved from [Link]

Sources

X-ray crystallography of 5-Aza-spiro[3.4]octane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 5-Aza-spiro[3.4]octane-2-carboxylic acid: A Comparative Analysis

Introduction: The Structural Imperative of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that occupy unique chemical space is paramount. Spirocyclic compounds, characterized by two rings linked through a single quaternary carbon atom, have emerged as highly valuable motifs.[1] Their inherent three-dimensionality provides a rigid and well-defined orientation of functional groups, which can lead to enhanced protein-ligand interactions, improved physicochemical properties like solubility, and a higher fraction of sp3-hybridized carbons (Fsp3)—a feature correlated with clinical success.[2]

5-Aza-spiro[3.4]octane-2-carboxylic acid, a molecule combining a strained azetidine ring with a cyclopentane moiety and a carboxylic acid, represents a compelling scaffold for drug discovery.[3][4] The azetidine component is a bioisostere for larger saturated heterocycles, while the spirocyclic nature locks the molecule into a specific conformation.[4] The precise determination of its three-dimensional structure is not merely an academic exercise; it is the foundational data upon which rational drug design, structure-activity relationship (SAR) studies, and computational modeling are built.[5]

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structural determination—with other powerful analytical techniques. We will explore the experimental intricacies, comparative strengths, and the synergistic potential of these methods in the context of characterizing 5-Aza-spiro[3.4]octane-2-carboxylic acid.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For the unambiguous determination of a molecule's three-dimensional structure at atomic resolution, single-crystal X-ray diffraction is the most powerful and universal method.[6][7] It provides a static, to-scale 3D map of atoms in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[8] While no specific crystal structure for 5-Aza-spiro[3.4]octane-2-carboxylic acid has been deposited in public databases, the crystallographic analysis of analogous spirocyclic azetidines has been successfully performed to determine absolute configurations.[9]

Experimental Protocol: A Self-Validating Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is intrinsically linked to the quality of the crystal.

Diagram: Workflow for Single-Crystal X-ray Crystallography

crystallography_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Purification High Purity Sample (>98%) Crystallization Crystal Growth Purification->Crystallization Solvent Screening Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Harvesting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Exposure to X-rays Processing Data Processing (Integration & Scaling) Diffraction->Processing Raw Data Solution Structure Solution (Phase Problem) Processing->Solution Reflection File Refinement Model Building & Refinement Solution->Refinement Initial Model Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final CIF File

Caption: A generalized workflow for small molecule X-ray crystallography.

Step 1: Crystallization (The Critical Bottleneck)

The axiom "a crystal is only as good as the molecule it is made from" underscores the importance of purity. The starting material should be >98% pure, as impurities can inhibit nucleation or be incorporated as defects, degrading diffraction quality.

  • Causality: 5-Aza-spiro[3.4]octane-2-carboxylic acid is a zwitterionic amino acid derivative. Such molecules possess both a positive (protonated amine) and negative (deprotonated carboxylate) charge, leading to strong intermolecular interactions (e.g., hydrogen bonding) and often high lattice energies. This can make crystallization challenging but also presents opportunities. The presence of both donor and acceptor groups can facilitate the formation of well-ordered crystalline lattices.[9]

  • Protocol:

    • Solvent Selection: Begin by testing solubility in a range of solvents of varying polarity (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

    • Method - Slow Evaporation:

      • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., methanol/water mixture) in a clean, small vial.

      • Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[10]

      • Cover the vial with a cap pierced with a needle or with parafilm containing a few pinholes. This allows for slow solvent evaporation over several days to weeks in a vibration-free environment.[10]

    • Method - Vapor Diffusion (Hanging or Sitting Drop):

      • This is a highly effective method for small quantities.

      • Sitting Drop: A concentrated drop (~1-5 µL) of the molecule in a "good" solvent is mixed with a precipitant solution (the "bad" solvent) and placed on a pedestal within a sealed chamber. The chamber's reservoir contains a larger volume of the precipitant solution.

      • Mechanism: The vapor pressure difference causes the solvent from the drop to slowly diffuse into the reservoir, gradually increasing the concentration of the molecule and precipitant in the drop, leading to supersaturation and crystal growth.

Step 2: Data Collection

Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is carefully mounted on a goniometer head and flash-cooled to low temperature (~100 K) in a stream of nitrogen gas.[6]

  • Causality: Cryo-cooling minimizes atomic thermal vibrations and significantly reduces radiation damage from the high-intensity X-ray beam, resulting in a higher quality diffraction pattern with sharper spots extending to higher resolution.[6]

  • Protocol:

    • A single crystal is selected under a microscope, picked up with a cryo-loop, and briefly dipped in a cryoprotectant (e.g., paratone-N oil or a solution with 20% glycerol) to prevent ice formation.

    • The loop is immediately placed in the cold nitrogen stream on the diffractometer.

    • The crystal is exposed to a monochromatic X-ray beam (typically Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å for absolute configuration).[6]

    • The crystal is rotated, and a series of diffraction images are collected by a detector. Each image captures a "slice" of the diffraction data.

Step 3: Structure Solution and Refinement

The collected diffraction spots are indexed and their intensities integrated. This provides the geometric information of the crystal lattice and a set of structure factor amplitudes. The "phase problem" is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible. The final model is validated for geometric correctness and overall quality.

A Comparative Framework: Alternative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, it offers only a static picture and is contingent on obtaining high-quality crystals. A comprehensive understanding requires a multi-technique approach.[11][12]

Technique Principle Sample Requirements Information Provided for 5-Aza-spiro[3.4]octane-2-carboxylic acid Strengths Limitations
Single-Crystal X-ray Crystallography (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[7][13]Single crystal (0.1-0.3 mm), high purity.[6]Unambiguous 3D structure, bond lengths/angles, stereochemistry, packing interactions in the solid state.Provides absolute, high-resolution structural proof.[3][11]Requires crystallizable material; provides a static, solid-state view only.[3] Cannot directly observe hydrogen atoms easily.[14]
NMR Spectroscopy (¹H, ¹³C, 2D) Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, revealing the chemical environment and connectivity of atoms.[15]1-10 mg dissolved in a suitable deuterated solvent.Connectivity through bonds (COSY), through-space proximity (NOESY), carbon skeleton (¹³C, HSQC, HMBC). Reveals solution-state conformation and dynamics.[16][17]Provides dynamic and solution-state information; does not require crystals.[11] Excellent for determining covalent structure.Does not provide a single, high-resolution 3D structure like XRD; interpretation can be complex for rigid, non-symmetric molecules.[18]
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge (m/z) ratio.[19]Micrograms to nanograms of sample, soluble or solid.Precise molecular weight confirmation (HRMS), elemental composition, and structural information from fragmentation patterns (MS/MS).[20][21]Extremely high sensitivity; provides exact mass and formula.[19] Can be coupled to chromatography (LC-MS) for mixture analysis.Provides connectivity and formula, but not 3D geometry or stereochemistry. Fragmentation can be complex to interpret.
Computational Modeling (e.g., DFT) Uses quantum mechanics principles to calculate the lowest energy (most stable) conformation of a molecule.None (in-silico method).Predicted 3D structure, electrostatic potential, bond energies, and theoretical NMR/IR spectra. Can help rationalize observed conformations.[5][22]No physical sample needed; can predict structures and properties of hypothetical molecules.[5]The result is a model, not experimental proof. Accuracy depends heavily on the level of theory and can be computationally expensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR is the most powerful technique for determining molecular structure in solution. For our target molecule, a suite of NMR experiments would be essential.

  • ¹H NMR: Would show the number of distinct proton environments, their integration (ratio), and their coupling (which protons are adjacent).

  • ¹³C NMR: Would identify the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY establishes proton-proton correlations through bonds.

    • HSQC links each proton to its directly attached carbon.

    • HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting the spiro-center and different parts of the rings.

  • NOESY: This experiment reveals protons that are close in space, even if they are far apart in the covalent structure, providing vital clues about the molecule's solution-state conformation and the relative orientation of the two rings.[1]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Before any extensive structural work, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Causality: For 5-Aza-spiro[3.4]octane-2-carboxylic acid (C₈H₁₃NO₂), the expected exact mass for the protonated molecule [M+H]⁺ is 156.1019. HRMS can measure this with an accuracy of <5 ppm, confirming the molecular formula and ruling out other possibilities.[22]

  • Tandem MS (MS/MS): By isolating the parent ion and fragmenting it, one can observe characteristic losses (e.g., loss of H₂O, CO₂) that support the proposed structure.

Synergistic Workflow and Decision Making

The most robust structural elucidation relies on the synergy of these techniques. MS confirms the formula, NMR builds the covalent framework and assesses solution conformation, and SC-XRD provides the definitive solid-state 3D structure.

Diagram: Decision-Making Workflow for Structural Elucidation

decision_workflow start New Compound Synthesized (5-Aza-spiro[3.4]octane-2-carboxylic acid) ms HRMS Analysis start->ms nmr 1D & 2D NMR Analysis start->nmr formula_ok Formula Correct? ms->formula_ok structure_ok Covalent Structure Consistent? nmr->structure_ok formula_ok->nmr Yes revisit Re-evaluate Synthesis & Purification formula_ok->revisit No crystallize Attempt Crystallization structure_ok->crystallize Yes structure_ok->revisit No crystals_ok X-ray Quality Crystals? crystallize->crystals_ok xrd Single Crystal XRD final_structure Definitive Structure (Solid & Solution State) xrd->final_structure crystals_ok->xrd Yes comp_model Computational Modeling (Conformational Analysis) crystals_ok->comp_model No comp_model->final_structure

Caption: A workflow for selecting analytical methods for structural elucidation.

Conclusion

The structural characterization of 5-Aza-spiro[3.4]octane-2-carboxylic acid necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure, its success is predicated on the challenging step of crystallization. NMR spectroscopy provides indispensable information on the molecule's covalent framework and behavior in the physiologically more relevant solution state, while mass spectrometry serves as a rapid and highly sensitive confirmation of its elemental composition. By understanding the strengths and limitations of each technique and employing them in a synergistic workflow, researchers can achieve a comprehensive and validated structural understanding, paving the way for the rational design of novel therapeutics.

References

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). PMC. Retrieved from [Link]

  • Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). (2019). PMC. Retrieved from [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net. Retrieved from [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019). PubMed. Retrieved from [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (n.d.). PMC. Retrieved from [Link]

  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. (2017). Frontiers. Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. Retrieved from [Link]

  • (PDF) SYNTHESIS OF NEW SPIRO[AZETIDINE-2,3ʹ-INDOLINE]-2ʹ,4-DIONES AS POSSIBLE ANTICANCER AGENTS: IN VITRO AND IN SILICO STUDIES. (2020). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (n.d.). ACS Publications. Retrieved from [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. (2025). ResearchGate. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. Retrieved from [Link]

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. (2005). PubMed. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

  • A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. (2023). American Laboratory. Retrieved from [Link]

  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2021). MDPI. Retrieved from [Link]

  • On the complementarity of X-ray and NMR data. (2020). PMC. Retrieved from [Link]

  • Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (n.d.). Ukrainica Bioorganica Acta. Retrieved from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]

  • Comparing X-ray Diffraction And Mass Spectrometry. (2026). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (2020). LCGC International. Retrieved from [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (2020). MDPI. Retrieved from [Link]

  • A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. (n.d.). PMC. Retrieved from [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. (2020). University of Wisconsin-Madison. Retrieved from [Link]

  • Computational Methods Applied to Rational Drug Design. (n.d.). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. (2022). CCS Chemistry. Retrieved from [Link]

  • x Ray crystallography. (n.d.). PMC. Retrieved from [Link]

Sources

Beyond the Ramachandran Plot: A Strategic Guide to the SAR of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Orthogonal Rigidity

In modern drug discovery, the "low-hanging fruit" of linear peptide mimetics has largely been harvested. The challenge now lies in navigating the "flatland" of aromatic-heavy libraries while avoiding the metabolic liabilities of flexible aliphatic chains. Spirocyclic amino acids (SAAs) represent a high-value tactical solution. By locking the


 and 

torsion angles through a spiro-quaternary carbon, these scaffolds offer a unique mechanism to minimize the entropic penalty of binding (

) while simultaneously obscuring metabolic "soft spots" from CYP450 enzymes.

This guide moves beyond basic definitions to provide a structural-activity relationship (SAR) analysis of SAAs, specifically comparing them to their linear and monocyclic counterparts. We focus on the Spiro[3.3]heptane and Spiro-proline classes, which have emerged as privileged scaffolds in recent FDA-track candidates.

Mechanistic Insight: The "Entropic Trap"

The primary driver for employing SAAs is the modulation of binding thermodynamics. A flexible linear amino acid must pay a high entropic cost to adopt a bioactive conformation within a protein pocket.

  • Linear Analog: High conformational freedom

    
     High entropic penalty upon binding 
    
    
    
    Lower affinity.
  • Spirocyclic Analog: Pre-organized conformation

    
     Reduced entropic penalty 
    
    
    
    Higher affinity (assuming correct vector alignment).

Furthermore, the spiro-junction creates a distinct "vectorial orthogonality." Unlike a phenyl ring (planar, 2D), a spiro[3.3]heptane system projects substituents in defined 3D vectors (exit vectors) that can probe sub-pockets inaccessible to flat aromatic systems.

Visualization: Scaffold Selection Logic

The following decision tree outlines when to deploy SAAs in a hit-to-lead campaign.

ScaffoldSelection Start Hit Compound Analysis MetabIssue Metabolic Instability? Start->MetabIssue SolubilityIssue Poor Solubility (LogP > 4)? MetabIssue->SolubilityIssue No SpiroSwitch Switch to Spirocyclic Scaffold MetabIssue->SpiroSwitch Yes (Obscure Soft Spot) PotencyIssue Low Potency (Micromolar)? SolubilityIssue->PotencyIssue No Bioisostere Spiro[3.3]heptane as Phenyl Bioisostere SolubilityIssue->Bioisostere Yes (Increase Fsp3) LinearMod Try Methylation/Fluorination PotencyIssue->LinearMod No (Optimization) PotencyIssue->SpiroSwitch Yes (Reduce Entropic Penalty) Bioisostere->SpiroSwitch Combined Benefit

Figure 1: Strategic decision tree for incorporating spirocyclic amino acids during lead optimization.

Comparative Analysis: Linear vs. Monocyclic vs. Spirocyclic

This section objectively compares the performance of three structural classes. Data is synthesized from recent medicinal chemistry campaigns, including spiro-proline analogs and spiro[3.3]heptane bioisosteres.

Table 1: Physicochemical & Biological Performance Matrix
FeatureLinear Amino Acid (e.g., Leucine)Monocyclic (e.g., Proline/Piperidine)Spirocyclic (e.g., Spiro[3.3]heptane AA)
Conformational Freedom High (Rotatable bonds)Moderate (Ring puckering)Low (Locked Geometry)
Metabolic Stability (

)
Low (Exposed

-proton)
ModerateHigh (Quaternary center blocks metabolism)
Solubility VariableModerateEnhanced (High

character)
Lipophilicity (LogD) VariableHigh (if aromatic)Lower (Saturated scaffold)
Binding Selectivity Low (Promiscuous binding)ModerateHigh (Shape complementarity)
Synthetic Complexity LowLow-MediumHigh (Requires specialized building blocks)
Case Study: Spiro[3.3]heptane as a Phenyl Bioisostere

A compelling application of SAAs is replacing planar phenyl rings to improve physicochemical properties without sacrificing potency.[1]

  • Reference Drug: Vorinostat (HDAC inhibitor, contains a phenyl cap).

  • Modification: Replacement of the phenyl ring with a spiro[3.3]heptane moiety.[1]

  • Outcome:

    • Potency: Maintained (IC50 ~10-20 nM range).

    • Solubility: Improved by >10-fold due to increased

      
       (fraction of sp3 carbons).
      
    • IP Position: Created a novel, patentable chemical entity.

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Technical Note: The exit vectors of spiro[3.3]heptane are not collinear (unlike para-phenyl). However, the scaffold's bulk allows it to fill hydrophobic pockets effectively, often mimicking the "width" of a rotating phenyl ring while providing a rigid anchor.

Experimental Protocols

As a Senior Scientist, I emphasize protocols that are self-validating . The following protocol for Microsomal Stability is critical for verifying the metabolic advantages of SAAs.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

) of spirocyclic analogs versus linear controls.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • LC-MS/MS System.[2]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final conc. of 1

    
    M. Pre-incubate at 37°C for 5 mins.
    
    • Control Check: Include a "0 min" sample without NADPH to check for chemical instability.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Interpretation:

  • Linear AA: Often shows rapid degradation (

    
     min) due to N-dealkylation or 
    
    
    
    -oxidation.
  • Spirocyclic AA: Expect

    
     min. The quaternary spiro-center prevents abstraction of the 
    
    
    
    -proton, a common metabolic initiation step.

Structural & Pathway Visualization

Understanding the synthesis and integration of these scaffolds is vital. The diagram below illustrates the synthesis of a Spiro[3.3]heptane amino acid via the Curtius Rearrangement , a standard robust route for these sterically hindered systems.

SynthesisWorkflow Start Cyclobutane Precursor Step1 Cyclization (Spiro Formation) Start->Step1 Alkylation Intermed Spiro-Ketone Step1->Intermed Step2 Horner-Wadsworth Emmons Intermed->Step2 Chain Ext. Step3 Curtius Rearrangement Step2->Step3 Carboxylic Acid Activation Final Spiro[3.3]heptane Amino Acid Step3->Final Trapping w/ ROH

Figure 2: Synthetic pathway for accessing N-protected spirocyclic amino acids via Curtius rearrangement.

References

  • Chernykh, A. V., et al. (2022).[3] A Stereochemical Journey around Spirocyclic Glutamic Acid Analogs. Organic & Biomolecular Chemistry.

  • Burkhard, J. A., et al. (2010).[4] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Promising Scaffolds for Drug Discovery. Angewandte Chemie International Edition.

  • Zheng, M., et al. (2020). Structure-Based Discovery of High-Affinity Spirocyclic Inhibitors. Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024).[3] Unnatural Amino Acids & Spirocyclic Derivatives. Enamine.net.

Sources

Biological Activity Comparison: Spirocyclic vs. Linear Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide-based therapeutics, the transition from linear, proteinogenic amino acids to conformationally restricted spirocyclic analogues represents a pivotal strategy. This guide analyzes the biological trade-offs of this substitution. While linear amino acids offer synthetic accessibility and native recognition, they suffer from rapid proteolytic degradation and high entropic penalties upon binding. Spirocyclic amino acids (e.g., spiro-prolines, spiro-hydantoins) introduce a "conformational lock," significantly enhancing metabolic stability and receptor selectivity, often at the cost of synthetic complexity.

Structural & Physicochemical Basis

The fundamental differentiator between linear and spirocyclic amino acids is conformational entropy .

  • Linear Amino Acids: Possess high degrees of freedom (

    
     and 
    
    
    
    torsion angles). Upon binding to a target, these molecules must freeze into a specific bioactive conformation, resulting in a significant entropic penalty (
    
    
    ) that opposes the favorable enthalpy of binding.
  • Spirocyclic Amino Acids: The spiro-fusion (typically at the

    
    -carbon) rigidly constrains the backbone geometry. This "pre-organization" minimizes the entropic penalty during binding. Furthermore, the bulky spiro-ring creates steric occlusion, shielding the peptide bond from the active sites of proteolytic enzymes.
    
Diagram 1: The Conformational Lock & Proteolytic Shielding Mechanism

The following diagram illustrates how spiro-substitution alters binding thermodynamics and enzymatic access.

SpiroMechanism cluster_linear Linear Amino Acid (Flexible) cluster_spiro Spirocyclic Amino Acid (Rigid) L_State High Entropy State (Random Coil) L_Bind Binding Event (High Entropic Cost) L_State->L_Bind Low Affinity L_Proteolysis Protease Access (Exposed Backbone) L_State->L_Proteolysis Rapid Degradation S_State Pre-organized State (Locked Conformation) L_State->S_State Spiro-cyclization S_Bind Binding Event (Low Entropic Cost) S_State->S_Bind High Affinity (Potency Boost) S_Proteolysis Protease Access (Steric Shielding) S_State->S_Proteolysis Resistant (Extended t1/2)

Figure 1: Mechanistic comparison of entropy loss and proteolytic susceptibility between linear and spirocyclic residues.

Comparative Biological Performance

The following data synthesizes performance metrics from spiro-proline and spiro-hydantoin analogues compared to their linear counterparts.

Table 1: Performance Matrix
FeatureLinear Amino AcidsSpirocyclic Amino AcidsImpact on Drug Design
Proteolytic Stability (

)
Low (Minutes in plasma)High (Hours to Days)Critical: Enables systemic delivery and reduces dosing frequency [1].
Receptor Affinity (

)
Moderate (High

penalty)
High (Low

penalty)
Potency: Can improve affinity by 10-100x if the geometry matches the binding pocket [2].
Selectivity Low (Promiscuous binding)High (Shape restricted)Safety: Reduces off-target effects by preventing induced-fit into non-target receptors.
Membrane Permeability Variable (Polar backbone exposed)Enhanced (Lipophilicity

)
Bioavailability: Spiro-rings often mask polar backbone amides, improving Caco-2 permeability [3].
Case Study Analysis
  • GPCR Antagonists (CGRP Receptor): In the development of CGRP receptor antagonists, replacing a linear amino acid core with a spiro-hydantoin scaffold improved binding affinity (

    
    ) to 21 nM  while simultaneously enhancing oral bioavailability. The spiro-ring provided a specific vector to fill a hydrophobic sub-pocket that the linear analog could not access without energetic penalty [2].
    
  • Protease Inhibitors: Spiro-proline analogues have been shown to resist cleavage by prolyl endopeptidases. While linear proline peptides are cleaved rapidly, spiro[3.3]heptane-based glutamate analogs and spiro-prolines exhibit half-lives extended by >5-fold in plasma stability assays [4].

Experimental Protocols (Self-Validating Systems)

To objectively compare these classes, the following protocols are recommended. These workflows are designed to minimize artifacts (e.g., non-specific binding, solvent effects).

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Determine the metabolic half-life (


) of the peptide analog.[1]
  • Preparation: Prepare 10 mM stock solutions of the Linear and Spiro compounds in DMSO.

  • Incubation:

    • Thaw pooled human or mouse plasma (citrated) to 37°C.

    • Spike compound into plasma to a final concentration of 1

      
      M (Final DMSO < 0.5%).
      
    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.
    • Quenching (Critical Step): Immediately add 200

      
      L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop enzymatic activity.
      
  • Processing:

    • Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Collect supernatant and dilute 1:1 with water (to improve peak shape).

  • Analysis: Inject onto a C18 Reverse-Phase column coupled to a Triple Quadrupole MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Caco-2 Permeability Assay

Objective: Assess the impact of spiro-cyclization on membrane permeability.

  • Cell Culture: Grow Caco-2 cells on transwell polycarbonate filters (21 days) until TEER > 300

    
    .
    
  • Transport Study:

    • Add compound (10

      
      M) to the Apical (A) chamber in HBSS buffer (pH 7.4).
      
    • Sample from the Basolateral (B) chamber at 30, 60, 90, and 120 min.

  • Validation: Run a low-permeability control (Mannitol) and high-permeability control (Propranolol) in parallel.

  • Calculation: Determine

    
    .
    
    • Expectation: Spiro-analogs often show higher

      
       due to increased lipophilicity and reduced H-bond donor count (if the spiro-ring replaces an NH).
      
Diagram 2: Stability Testing Workflow

This workflow ensures rigorous data generation for stability comparison.

StabilityWorkflow cluster_sampling Time-Course Sampling Start Compound Stock (10 mM DMSO) Incubate Incubation (1 µM Final Conc) Start->Incubate Plasma Pooled Plasma (37°C) Plasma->Incubate T0 T=0 min Incubate->T0 T60 T=60 min Incubate->T60 T240 T=240 min Incubate->T240 Quench Quench & Precipitate (Cold ACN + Int. Std) T0->Quench T60->Quench T240->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Ion Depletion) Centrifuge->LCMS Data Calculate Half-life (t1/2) LCMS->Data

Figure 2: Step-by-step workflow for comparative plasma stability profiling.

References
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacol. Transl. Sci. (2024). Link

  • Identification of novel, orally bioavailable spirohydantoin CGRP receptor antagonists. Bioorg. Med. Chem. Lett. (2006).[2] Link

  • Comparison of the permeability characteristics of a human colonic epithelial (Caco-2) cell line. Pharm. Res. (1993).[3] Link

  • Impact of

    
    -perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Org. Biomol. Chem. (2022).[4][5] Link
    

Sources

conformational analysis of 5-Aza-spiro[3.4]octane vs piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Scaffold Design: Escaping Flatland The transition from planar, sp2-hybridized molecules to three-dimensional architectures is a defining movement in modern medicinal chemistry. Increasing the fraction of sp3-hybridized carbons (


) directly correlates with improved clinical success rates due to enhanced solubility, reduced promiscuity, and superior metabolic stability 1. In this context, the ubiquitous piperidine ring—a staple of 20th-century drug discovery—is frequently being replaced by spirocyclic bioisosteres.

This guide provides an in-depth conformational and physicochemical comparison between the classic piperidine and the modern 5-aza-spiro[3.4]octane scaffold, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary for rational scaffold morphing.

Structural & Conformational Dynamics

Piperidine: The Flexible Classic Piperidine is a highly privileged 6-membered nitrogen heterocycle 2. It exists predominantly in a chair conformation but undergoes rapid chair-chair interconversion at physiological temperatures. Substituents on the ring constantly fluctuate between axial and equatorial positions. While this inherent flexibility allows piperidine-containing drugs to adapt to various target binding pockets, it comes at a significant cost: a massive entropic penalty upon target binding, as the molecule must "freeze" into a single bioactive conformation.

5-Aza-spiro[3.4]octane: The Rigidified Bioisostere 5-Aza-spiro[3.4]octane comprises a 4-membered cyclobutane ring fused to a 5-membered pyrrolidine ring via a single quaternary spiro carbon. This spiro-fusion severely restricts the pseudorotation of the 5-membered ring, locking it into a defined envelope or half-chair conformation 3. By rigidifying the scaffold, the exit vectors of any attached substituents are projected at precise, predictable angles. This pre-organization minimizes the entropic penalty of binding and optimizes target engagement, often leading to enhanced potency and selectivity 1.

G A Scaffold Selection B Piperidine (Flexible 6-Membered) A->B C 5-Aza-spiro[3.4]octane (Rigid Spirocyclic) A->C D Chair-Chair Inversion Broad Conformational Space B->D E Restricted Pseudorotation Defined Exit Vectors C->E F High Entropic Penalty Variable Metabolic Stability D->F G Lower Entropic Penalty Improved Fsp3 & Stability E->G

Logical flow comparing conformational flexibility and physicochemical outcomes of both scaffolds.

Physicochemical Performance Comparison

Replacing a piperidine with a 5-aza-spiro[3.4]octane is not merely a structural tweak; it fundamentally alters the molecule's physicochemical profile. The increased 3D geometry disrupts crystal lattice packing (enhancing solubility) 4, while the steric bulk of the spiro-center shields adjacent


-carbons from cytochrome P450-mediated oxidation (enhancing metabolic stability) 1.
PropertyPiperidine5-Aza-spiro[3.4]octaneMechanistic Rationale
Conformational Flexibility HighLowSpiro-fusion restricts ring pseudorotation and locks substituent exit vectors.

Contribution
BaselineHighSpirocycles inherently increase the 3D character and saturation of the parent drug.
Metabolic Stability ModerateHighSteric hindrance at the spiro-center protects vulnerable

-amine positions from CYP-mediated N-dealkylation.
Aqueous Solubility BaselineEnhancedIncreased 3D geometry prevents flat

stacking, lowering crystal lattice energy.
Typical pKa ~10.0 - 11.2~9.0 - 10.5Ring strain and altered orbital hybridization at the spiro-center slightly attenuate nitrogen basicity.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these scaffolds in a drug discovery program, rigorous empirical validation is required. The following protocols are designed as self-validating systems, ensuring that the data generated is artifact-free.

Protocol 1: Conformational Elucidation via VT-NMR and 2D NOESY

Objective: Map the 3D conformational space and exact exit vectors of the scaffolds. Causality: Standard 1D NMR at 298 K only shows the time-averaged signals of rapidly interconverting piperidine conformers. Variable-Temperature NMR (VT-NMR) is required to cool the sample below its coalescence temperature (


), effectively freezing the conformers in place so that spatial proximity can be accurately mapped using 2D NOESY.
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of Toluene-

    
     or CD
    
    
    
    Cl
    
    
    . (Note: CDCl
    
    
    is avoided because its freezing point of -63 °C is often not low enough to observe the decoalescence of highly flexible rings).
  • VT-NMR Acquisition: Acquire

    
    H spectra starting from 298 K, decreasing in 10 K increments down to 180 K. Identify the 
    
    
    
    where peak broadening splits into distinct signals for axial/equatorial or envelope/half-chair conformers.
  • 2D NOESY Execution: Set the probe temperature to at least 20 K below the observed

    
    . Run a 2D NOESY experiment with a mixing time (
    
    
    
    ) of 300–500 ms.
  • Self-Validation Checkpoint (Critical): Before extracting distance constraints for the unknown spirocyclic conformer, integrate the NOESY cross-peaks of a known, fixed-distance proton pair (e.g., the geminal protons of the cyclobutane ring, fixed at ~1.78 Å). Use this integral to calibrate the distance-volume relationship (

    
    ). If the calculated distance of the reference pair deviates by >5%, the mixing time (
    
    
    
    ) is likely causing spin diffusion, and the experiment must be repeated with a shorter
    
    
    .

G Step1 Sample Preparation (Isotopically Pure Solvent) Step2 1D 1H/13C NMR (Baseline Assignment) Step1->Step2 Setup Step3 VT-NMR (Variable Temperature) Step2->Step3 Identify dynamic exchange Step4 2D NOESY/ROESY (Spatial Proximity) Step3->Step4 Freeze conformers Step5 Conformational Locking & Vector Mapping Step4->Step5 Distance constraints

Step-by-step workflow for NMR-based elucidation of spirocyclic and piperidine conformations.

Protocol 2: Microsomal Stability Profiling

Objective: Quantify the protective effect of the spiro-center against CYP450 metabolism. Causality: Piperidines frequently suffer from


-oxidation leading to ring opening or dealkylation 2. Incubating both scaffolds with Human Liver Microsomes (HLM) isolates this specific metabolic liability.
  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Self-Validation Checkpoint (Critical): Run parallel incubations with Verapamil (a known high-clearance rapid metabolizer) and Warfarin (a known low-clearance slow metabolizer). The assay is only validated if Verapamil shows >80% depletion and Warfarin shows <10% depletion at the 30-minute mark. This confirms the enzymatic viability of the HLM batch and the functionality of the NADPH system.

Conclusion

The substitution of a piperidine ring with a 5-aza-spiro[3.4]octane scaffold represents a highly effective strategy in modern hit-to-lead optimization. By deliberately restricting conformational flexibility, medicinal chemists can lower the entropic penalty of target binding while simultaneously reaping the physicochemical benefits of increased


 character—namely, superior aqueous solubility and enhanced metabolic stability.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at:[Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed - NIH. Available at:[Link]

Sources

Pharmacokinetic Profile Comparison: Spirocyclic Scaffolds vs. Planar Heterocycles

[1][2][3][4]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-dominated scaffolds to three-dimensional (3D) spirocyclic architectures represents a critical strategy for optimizing pharmacokinetic (PK) profiles.[1][2][3][4] This guide objectively compares the PK performance of spirocyclic drugs against their planar alternatives (e.g., piperidines, morpholines, aromatic linkers).

Core Insight: Spirocyclic scaffolds—where two rings share a single quaternary carbon—increase the fraction of sp3-hybridized carbons (

15678Lipophilicity Efficiency (LipE)metabolic stabilityaqueous solubility

Physicochemical & Pharmacokinetic Mechanisms[1][2][3][5][6][8][9][11][12]

To understand the superior PK profiles of spirocycles, we must analyze the causality between structure and parameter.

Metabolic Stability & Intrinsic Clearance ( )

Planar aromatic rings are frequent substrates for Cytochrome P450 (CYP) enzymes due to π-π stacking interactions in the active site and accessible hydrogens for oxidation.

  • Spirocyclic Advantage: The rigid, orthogonal arrangement of spiro-fused rings creates steric bulk that can block access to metabolic "soft spots." The quaternary carbon itself is metabolically inert, preventing oxidation at that specific node.

  • Outcome: Reduced intrinsic clearance (

    
    ) and extended half-life (
    
    
    ).
Solubility and Permeability
  • Solubility: Planar molecules stack efficiently in the solid state (high lattice energy), reducing solubility. Spirocycles introduce "molecular kinks," disrupting packing and lowering the energy required for solvation.

  • Permeability: While increasing

    
     generally lowers LogP (lipophilicity), spirocycles often maintain a LogD optimal for membrane permeability (1.0–3.0) while reducing non-specific binding (lower plasma protein binding).
    

Comparative Data Analysis

The following case studies illustrate the direct PK improvements observed when replacing planar moieties with spirocyclic cores.

Case Study A: MCHr1 Antagonists (Johansson et al.)

Objective: Optimization of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists.[6][7] Comparison: Replacement of a flat morpholine moiety with an azaspiro[3.3]heptane system.

ParameterCompound A (Morpholine Core)Compound B (Spiro[3.3]heptane)Impact Analysis
Structure Type Planar / FlexibleRigid / 3DSpiro confers rigidity.[7]
LogD (pH 7.4) 2.81.9Reduced lipophilicity improves unbound fraction.

(Human)
45 µL/min/mg< 10 µL/min/mg4.5x improvement in metabolic stability.
hERG Inhibition

= 2.1 µM

> 30 µM
Reduced cardiotoxicity risk due to lower lipophilicity.
Bioavailability (

)
22% (Rat)58% (Rat)Improved metabolic stability translates to higher exposure.
Case Study B: PLK4 Inhibitors (PLK4-I)

Objective: Improving the PK profile of an oncology candidate. Comparison: Replacement of a planar alkene linker with a spiro-cyclopropyl moiety.

ParameterPlanar Alkene AnalogSpiro-Cyclopropyl AnalogImpact Analysis
Solubility (pH 6.8) < 5 µM145 µM~30-fold increase in aqueous solubility.
Plasma Exposure (

)
Low100-fold increaseDrastic improvement in systemic availability.
Metabolic Soft Spots Alkene oxidationBlockedThe spiro-C prevents oxidative attack.

Visualizing the Structural Impact[1][3]

The following diagram illustrates how spirocyclization alters the metabolic trajectory of a drug molecule.

SpiroPKcluster_flatPlanar Scaffold (e.g., Piperidine)cluster_spiroSpirocyclic Scaffold (e.g., Azaspiro)FlatPlanar Structure(High Lattice Energy)CYP_AccessCYP450 Active Site(Accessible H-atoms)Flat->CYP_AccessFits Narrow PocketsMetabolismRapid Oxidation(High CLint)CYP_Access->MetabolismOxidative ClearanceStabilityMetabolic Stability(Low CLint)Metabolism->StabilityOptimization GoalSpiro3D Spiro Structure(Orthogonal Vectors)Steric_BlockSteric Hindrance(Blocked Metabolic Site)Spiro->Steric_BlockRigid GeometrySteric_Block->StabilityResists Oxidation

Figure 1: Mechanistic comparison of metabolic susceptibility between planar and spirocyclic scaffolds. The 3D geometry of spirocycles sterically hinders CYP450 access.

Experimental Protocols

To validate the PK advantages of a spirocyclic lead, the following "Self-Validating" experimental workflows are recommended. These protocols focus on Intrinsic Clearance and Permeability .

Protocol 1: Comparative Microsomal Stability ( )

Purpose: Quantify the metabolic stability improvement of the spiro-analog vs. the planar parent.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate compound + HLM (0.5 mg/mL final) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .
    
    

Validation Criteria:

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance) must fall within historical ranges.

  • Data Integrity: The

    
     of the decay curve must be > 0.90 for valid calculation.
    
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: Assess if the increased

Workflow:

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane (artificial membrane).

  • Acceptor Plate: Add 200 µL of fresh buffer to the top wells.

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    

WorkflowStartCompound Library(Spiro vs Flat)PrepSample Preparation(1 µM in Buffer)Start->PrepIncubationMicrosomal Incubation(37°C, +NADPH)Prep->IncubationQuenchQuench & Centrifuge(Acetonitrile)Incubation->Quencht=0, 15, 30, 60 minAnalysisLC-MS/MS AnalysisQuench->AnalysisDataCalculate CLint & t1/2Analysis->Data

Figure 2: Step-by-step workflow for determining Intrinsic Clearance (

References

  • Johansson, A., et al. (2016).[6][7] Optimization of Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists: From Flat to Spirocyclic Scaffolds. Journal of Medicinal Chemistry.[9]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[9]

  • Zheng, Y., & Tice, C. M. (2016).[6][7] The Utilization of Spirocyclic Scaffolds in Drug Discovery.[10][1][11][4][8][9][12][13][14][15] Expert Opinion on Drug Discovery.[16]

  • Krasavin, M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances and Future Directions. Journal of Medicinal Chemistry.[9]

  • FDA Center for Drug Evaluation and Research. (2015). Clinical Pharmacology Review: Rolapitant. U.S. Food and Drug Administration.

Safety Operating Guide

5-Aza-spiro[3.4]octane-2-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Treat as: Non-Regulated Chemical Waste (unless mixed with listed solvents).[1] Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential Zwitterionic behavior. Preferred Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Immediate Directive:

  • Do NOT dispose of down the drain.[2]

  • Do NOT mix with strong oxidizers or reactive acid chlorides.[1]

  • DO segregate as "Solid Organic Waste" if in powder form.

Part 2: Chemical Characterization & Hazard Profiling[1]

To dispose of 5-Aza-spiro[3.4]octane-2-carboxylic acid safely, we must first understand its reactivity profile.[1] As a spirocyclic amino acid, it contains both a basic secondary amine (azetidine/pyrrolidine analog) and an acidic carboxylic acid moiety.[1]

Physicochemical Properties[1][4]
  • State: Solid (likely a crystalline powder).[1]

  • Solubility: Moderate to high water solubility (zwitterionic character); soluble in polar organic solvents (DMSO, Methanol).[1]

  • Stability: Generally stable under ambient conditions but hygroscopic.[1]

Hazard Identification (GHS / OSHA)

While specific toxicological data for this isomer may be limited, structural analogs (spiro-amines) dictate the following Universal Precautions :

Hazard ClassSignal WordH-CodesDescription
Skin Irritation WarningH315Causes skin irritation.[1][2]
Eye Irritation WarningH319Causes serious eye irritation.[1][2][3]
STOT-SE WarningH335May cause respiratory irritation.[1][2][3]

Expert Insight: The "5-aza" secondary amine functionality presents a risk of forming N-nitrosamines if inadvertently mixed with nitrosating agents (e.g., nitrites).[1] Strict segregation from nitrosating agents is mandatory. [1]

Part 3: Step-by-Step Disposal Protocol

This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Scenario A: Disposal of Pure Solid Substance

Best practice is to keep the waste in solid form to minimize volume and solvent costs.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Aza-spiro[3.4]octane-2-carboxylic acid (Solid)"[1]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary)

  • Transfer: Transfer the solid using a chemically compatible spatula. Do not generate dust.[4]

  • Deactivation: Not recommended for solids.[1] Direct incineration is safer and more efficient.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in solvent (e.g., DMSO, DMF, DCM).[1]

  • Segregation by Solvent:

    • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Waste: If dissolved in DMSO, Methanol, or Acetone.[1]

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Extreme pH can trigger polymerization or rapid decomposition in waste drums. If acidic (due to the carboxylic acid), neutralize slightly with dilute Sodium Bicarbonate before adding to the organic waste drum.

  • Bulking: Pour into the appropriate solvent waste carboy (Satellite Accumulation Area).

Scenario C: Contaminated Debris

Vials, weigh boats, and pipettes.[1]

  • Trace Residue: If the container is "RCRA Empty" (<3% by weight remains), it can often be triple-rinsed.[1]

  • Rinsate Management: Collect the first rinse as hazardous liquid waste (Scenario B).

  • Solid Debris: Place contaminated gloves and weigh boats into a "Solid Hazardous Waste" bag/drum.

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram outlines the decision-making process for disposing of this specific compound, ensuring compliance with segregation rules.

DisposalWorkflow Start Waste Generation: 5-Aza-spiro[3.4]octane-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved Segregation Segregation Check: Isolate from Nitrosating Agents SolidPath->Segregation SolventCheck Check Solvent Type LiquidPath->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo Halo->Segregation NonHalo->Segregation Labeling Labeling: 'Irritant' + Full Chemical Name Segregation->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Figure 1. Decision matrix for the segregation and disposal of spiro-amino acid derivatives.

Part 5: Regulatory & Compliance Reference[1]

Waste Classification Codes

Since 5-Aza-spiro[3.4]octane-2-carboxylic acid is a research chemical and likely not on the specific "P" or "U" lists of 40 CFR 261.33, it is classified by characteristic :

CodeClassificationApplicability
N/A Non-Regulated Material Pure solid substance (if not ignitable/corrosive).[1]
D001 Ignitable Only if dissolved in flammable solvents (Flash point <60°C).[1]
D002 Corrosive Only if aqueous solution pH is <2 or >12.[1]5.
F002/F003 Spent Solvents Applicable if dissolved in listed solvents (e.g., Acetone, DCM).[1]
Spill Contingency Plan[1]
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Use a P95/N95 dust mask if powder is spilled.

  • Neutralize: Not required for small solids.[1]

  • Clean Up:

    • Solid: Sweep gently or use a HEPA vacuum to avoid dust generation.[1]

    • Liquid: Absorb with vermiculite or sand.[1]

  • Disposal: Place all cleanup materials into the hazardous waste stream.

References

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (2023).[1] Laboratory Chemical Safety Summary (LCSS) - General Amino Acid Derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 5-Aza-spiro[3.4]octane-2-carboxylic acid

[1]

Executive Summary & Chemical Context

5-Aza-spiro[3.4]octane-2-carboxylic acid (CAS: 1147557-97-8 and related salts) is a high-value spirocyclic scaffold used to introduce three-dimensional complexity into drug candidates, improving solubility and metabolic stability compared to flat aromatic rings.[1]

While not classified as a highly toxic lethal agent (like cyanides), this compound presents specific irritant and corrosive risks to mucous membranes due to its secondary amine and carboxylic acid functionalities.[1] The primary safety challenge is its physical form: often a low-density, electrostatic powder that easily aerosolizes, creating significant inhalation and ocular risks during weighing and transfer.[1]

This guide moves beyond generic "wear gloves" advice, providing a risk-based PPE strategy validated for the specific physicochemical properties of spirocyclic amino acids.

Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the hazard.[1] The following data forms the basis of our safety protocol.

ParameterSpecificationHazard Implication
GHS Classification Irritant / Harmful H315 (Skin), H319 (Eye), H335 (Respiratory), H302 (Oral).[1][2][3][4]
Physical State White to off-white solidHigh potential for dust generation during weighing.[1]
Acidity/Basicity Zwitterionic / AmphotericPotential for pH-dependent corrosivity to moist tissues (eyes/lungs).[1]
Hygroscopicity Moderate (Salt forms: High)May clump or degrade; absorbs moisture from skin, increasing contact time.[1]

Critical Insight: The H335 (Respiratory Irritation) designation is the critical driver for engineering controls.[1] As a spirocyclic amine, inhalation can trigger rapid mucosal inflammation.[1] All handling of the dry powder must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements. The logic follows the "Barrier-to-Breakthrough" principle: PPE is the last line of defense, selected based on the permeation kinetics of the carrier solvents used with the reagent.[1]

A. Hand Protection

Standard nitrile gloves are generally sufficient for the solid, but the solvent system dictates the upgrade.[1]

OperationRecommended Glove MaterialThicknessRationale (Causality)
Weighing (Solid) Nitrile (Disposable) 4-5 milProvides excellent barrier against dry particulates.[1]
Solubilization (DCM) Laminate (Silver Shield) or Double Nitrile>6 mil (Total)If dissolving in Dichloromethane (DCM), nitrile degrades in <5 mins. Laminate is required.[1]
Solubilization (DMF/DMSO) Nitrile (Extended Cuff) 5-8 milDMF permeates standard nitrile in ~15-30 mins.[1] Change gloves immediately upon splash.[1]
B. Eye & Face Protection

Why Safety Glasses are Insufficient: Standard safety glasses allow air gaps.[1] Because this compound is a fine, electrostatic powder, air currents in the fume hood can entrain particles around glasses and into the eye.[1]

  • Requirement: Chemical Safety Goggles (Indirect Vent) .

  • Protocol: Goggles must form a complete seal against the face.[1]

  • Contact Lenses: Strictly prohibited.[1] Soft lenses can concentrate the amine vapors against the cornea, accelerating chemical burns.[1]

C. Respiratory Protection[1][3][4][5]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).[1]

  • Secondary Control (Spill/Outside Hood): If the solid must be handled outside a hood (not recommended), use a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges .[1]

    • Reasoning: The P100 stops the dust; the Organic Vapor cartridge captures any amine odors or solvent vapors if the compound is wet.[1]

D. Body Protection[1][4][5][6][7][8]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1] Avoid synthetic blends which can melt if a reaction exotherms.[1]

  • Sleeves: Ensure glove cuffs go over the lab coat sleeves to prevent powder from entering the wrist gap.[1]

Operational Workflow: Step-by-Step Protocol

This workflow is designed to minimize static discharge and aerosolization.[1]

Step 1: Preparation & Static Control

Spiro-compounds are often "fluffy" and carry static charges.[1]

  • Equip PPE: Don goggles and appropriate gloves before opening the secondary container.[1]

  • Ionization: If available, use an anti-static gun or ionizer bar inside the balance draft shield.[1] This prevents the powder from "jumping" off the spatula.[1]

  • Draft Shield: Keep balance doors closed as much as possible to prevent hood turbulence from blowing the powder.[1]

Step 2: Weighing & Transfer[1]
  • Tare Container: Use a glass vial or weighing boat. Avoid plastic weighing boats if the compound is highly static; glass or aluminum foil is superior.

  • Transfer: Use a micro-spatula.[1] Do not pour from the source bottle.

  • Seal: Immediately recap the source bottle.

  • Wipe Down: Wipe the exterior of the source bottle with a dry tissue (Kimwipe) inside the hood to remove adherent dust before returning it to storage.[1]

Step 3: Solubilization (The Critical Moment)

Risk: Adding solvent can displace air from the powder, causing a "puff" of dust.[1]

  • Add Solvent Slowly: Add the solvent down the side of the vial, not directly onto the powder pile.[1]

  • Ventilation: Ensure the vial is open only inside the hood.

  • Dissolution: Swirl gently. If using a vortex mixer, ensure the cap is tightly sealed first.[1]

Step 4: Decontamination[1]
  • Spill Cleanup (Solid): Do not sweep.[1] Cover with a wet paper towel (water/detergent) to dampen the powder, then wipe up.[1] This prevents airborne dust.[1][3][4][5]

  • Surface Cleaning: Wipe the balance area with 10% ethanol or mild detergent.[1]

Visualizing the Safety Lifecycle

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflowStartStart: Retrieve ReagentCheckPPECheck PPE:Nitile Gloves + Goggles + Lab CoatStart->CheckPPEHoodCheckIs Fume HoodFunctional?CheckPPE->HoodCheckStopSTOP: Maintenance RequiredHoodCheck->StopNoWeighingWeighing Process:Use Anti-static methodsAvoid plastic boatsHoodCheck->WeighingYesSolventSelectSelect SolventWeighing->SolventSelectDCM_PathSolvent: DCM/ChloroformSolventSelect->DCM_PathStd_PathSolvent: Water/Methanol/DMFSolventSelect->Std_PathUpgradeGlovesACTION: Upgrade toLaminate/Silver Shield GlovesDCM_Path->UpgradeGlovesDissolveDissolution:Add solvent down side of vialStd_Path->DissolveUpgradeGloves->DissolveWasteDisposal:Segregate into Solid orLiquid Organic WasteDissolve->Waste

Figure 1: Operational safety workflow for handling 5-Aza-spiro[3.4]octane-2-carboxylic acid, highlighting the critical decision point regarding solvent selection and glove compatibility.

Waste Disposal & Emergency Response

Disposal Protocol

Do not treat this compound as general trash.[1] It is a chemical intermediate with biological activity potential.[1]

  • Solid Waste: Place contaminated weighing boats, tissues, and solid reagent in a container labeled "Hazardous Solid Waste: Irritant/Toxic." [1]

  • Liquid Waste:

    • Aqueous: If pH < 2 or > 12, neutralize before disposal or place in "Corrosive Aqueous" stream.[1]

    • Organic: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[1]

Emergency First Aid[1]
  • Eye Contact: Time is tissue. Immediately flush with water for 15 minutes.[1][6] Hold eyelids open. Do not wait for a doctor to start flushing.[1]

  • Skin Contact: Wash with soap and water.[1][3][4][7][6][5] Do not use ethanol (this may increase absorption).[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (suspect bronchospasm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56962178, 5-Oxaspiro[3.4]octane-2-carboxylic acid. Retrieved from [Link](Note: Used as surrogate for physical hazard data of the 5-Aza analog).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link].[1]

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.